Diethyl (1-methylbutyl)malonate
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
diethyl 2-pentan-2-ylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c1-5-8-9(4)10(11(13)15-6-2)12(14)16-7-3/h9-10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFSNEWORATSCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201267910 | |
| Record name | 1,3-Diethyl 2-(1-methylbutyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201267910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117-47-5 | |
| Record name | 1,3-Diethyl 2-(1-methylbutyl)propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl (1-methylbutyl)malonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl (1-methylbutyl)malonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62700 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl (1-methylbutyl)malonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10820 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Diethyl 2-(1-methylbutyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201267910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl (1-methylbutyl)malonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.813 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Diethyl (1-methylbutyl)malonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Diethyl (1-methylbutyl)malonate, a key intermediate in organic synthesis, particularly in the pharmaceutical industry. This document outlines its chemical and physical properties, detailed synthesis protocols, and significant applications, with a focus on its role in the production of barbiturates.
Chemical and Physical Properties
This compound is a diester of malonic acid. Its structure features a secondary butyl group attached to the alpha-carbon of diethyl malonate. This seemingly simple structural feature is pivotal in the synthesis of various organic molecules, including pharmaceuticals.
Identifiers and General Properties
| Property | Value | Source |
| CAS Number | 76-72-2 | [1] |
| Molecular Formula | C₁₄H₂₆O₄ | [2] |
| Molecular Weight | 258.35 g/mol | [2] |
| IUPAC Name | diethyl 2-ethyl-2-(1-methylbutyl)propanedioate | [3] |
| Synonyms | Ethyl(1-methylbutyl)-malonic Acid Diethyl Ester, Ethyl(α-methylbutyl)-malonic Acid Diethyl Ester, Diethyl ethyl(1-methylbutyl)malonate | [1][2] |
| Appearance | Colorless liquid | [4] |
Physical Properties
| Property | Value | Source |
| Boiling Point | 267.6 °C at 760 mmHg | [2] |
| Density | 0.967 g/cm³ | [2] |
| Refractive Index | 1.44 | [2] |
| Flash Point | 114.2 °C | [2] |
| Solubility | Soluble in chloroform and ethyl acetate (slightly). In water, 20 g/L at 20 °C. Miscible with ethanol and ether; very soluble in acetone and benzene. | [1][2] |
Synthesis of this compound
The primary method for synthesizing this compound is through the malonic ester synthesis, a versatile method for forming carbon-carbon bonds. This process involves the alkylation of a malonic ester enolate.
Reaction Scheme
The synthesis is a two-step alkylation of diethyl malonate. First, an ethyl group is introduced, followed by the 1-methylbutyl group.
Experimental Protocol: Synthesis of this compound
This protocol is based on the principles of malonic ester synthesis.
Materials:
-
Diethyl ethylmalonate
-
Sodium ethoxide
-
2-Bromopentane (or methanesulfonic acid (2-pentyl) ester)[5]
-
Anhydrous ethanol
-
Toluene
-
Hydrochloric acid (dilute)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Preparation of the Enolate: In a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Diethyl Ethylmalonate: To the stirred solution of sodium ethoxide, add diethyl ethylmalonate dropwise at a rate that maintains a gentle reflux.
-
Alkylation: After the addition of diethyl ethylmalonate is complete, add 2-bromopentane (or methanesulfonic acid (2-pentyl) ester) dropwise to the reaction mixture.[5] The reaction is typically exothermic.
-
Reaction Completion: After the addition of the alkylating agent, heat the mixture to reflux for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol by distillation or under reduced pressure using a rotary evaporator.
-
To the residue, add toluene and water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the toluene under reduced pressure.
-
Purify the crude this compound by vacuum distillation.[5]
-
Application in the Synthesis of Pentobarbital
A significant application of this compound is in the synthesis of the barbiturate drug pentobarbital (5-ethyl-5-(1-methylbutyl)barbituric acid).[6] This is achieved through a condensation reaction with urea.
Reaction Scheme
Experimental Protocol: Synthesis of Pentobarbital
This protocol is adapted from a patented method.[6]
Materials:
-
This compound
-
Urea
-
Sodium methoxide solution in methanol (e.g., 29% w/w)
-
Ethyl acetate
-
Cold water
-
Activated carbon
-
Hydrochloric acid
-
Ethanol (for recrystallization)
-
Reaction flask
-
Distillation apparatus
-
Heating mantle
-
Filtration apparatus
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: To a reaction flask, add 139.7 g of a 29% (w/w) sodium methoxide solution in methanol and 2.5 g of ethyl acetate.[7]
-
Initial Heating: Heat the mixture to 60-85 °C for 30 minutes.[7]
-
Addition of Reactants: Add 60.6 g of urea and 129.2 g of this compound to the reaction mixture.[7]
-
Reaction and Distillation: Heat the mixture to 135-140 °C to distill off methanol and ethanol.[7] After the distillation, continue heating under reduced pressure for 2-3 hours to ensure the reaction goes to completion.[7]
-
Work-up:
-
Purification:
-
Recrystallize the crude product from an aqueous ethanol solution.
-
Filter the purified crystals, wash with cold water, and dry under vacuum to obtain pure 5-ethyl-5-(1-methylbutyl)barbituric acid (pentobarbital).[7]
-
Other Applications
Besides its prominent role in barbiturate synthesis, this compound is a versatile reagent in organic synthesis and has been used in:
-
Electrochemistry: It has been used as a reagent in the electrochemical synthesis of ureides from esters.[8]
-
Flavor and Fragrance Industry: Due to its fruity odor, it finds application as a fragrance ingredient.[9]
-
General Organic Synthesis: As a dialkylated malonic ester, it serves as a building block for more complex molecules.[1]
Safety Information
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It may cause skin and eye irritation.[9] Inhalation of vapors should be avoided. Always consult the Safety Data Sheet (SDS) before handling this compound.
Disclaimer: The experimental protocols provided in this guide are for informational purposes only and should be carried out by trained professionals in a suitable laboratory environment with all necessary safety precautions. The synthesis of controlled substances like pentobarbital is subject to strict legal regulations.
References
- 1. Buy Diethyl ethyl(1-methylbutyl)malonate | 76-72-2 [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. DIETHYL ETHYL-(1-METHYLBUTYL)MALONATE | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. This compound CAS#: 117-47-5 [amp.chemicalbook.com]
- 5. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. CN105541731A - Method for preparing 5-ethyl-5-(1-methylbutyl)malonylurea - Google Patents [patents.google.com]
- 7. Pentobarbital synthesis - chemicalbook [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Diethyl (1-methylbutyl)allylmalonate | C15H26O4 | CID 95451 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Diethyl (1-methylbutyl)malonate (CAS Number 76-72-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl (1-methylbutyl)malonate, with the CAS number 76-72-2, is a disubstituted malonic ester that serves as a crucial intermediate in organic synthesis. Its molecular structure, featuring a central carbon atom bonded to two ethyl ester groups, an ethyl group, and a 1-methylbutyl (or sec-amyl) group, makes it a versatile building block for the synthesis of a variety of more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety information, with a particular focus on its role in pharmaceutical development.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference(s) |
| CAS Number | 76-72-2 | [1][2][3] |
| Molecular Formula | C₁₄H₂₆O₄ | [1] |
| Molecular Weight | 258.35 g/mol | [1] |
| IUPAC Name | diethyl 2-ethyl-2-(pentan-2-yl)propanedioate | [1][4] |
| Synonyms | Diethyl ethyl(1-methylbutyl)malonate, Ethyl(1-methylbutyl)malonic acid diethyl ester, NSC 10824 | [1] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 267.6 °C at 760 mmHg | [1] |
| Density | 0.967 g/cm³ | [1] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate. | [1] |
| Flash Point | 114.2 °C | [1] |
| Refractive Index | 1.44 | [1] |
Synthesis and Experimental Protocols
The primary method for the synthesis of this compound is through the sequential alkylation of diethyl malonate, a classic example of the malonic ester synthesis.[1][5][6] This process involves the formation of an enolate from a less substituted malonic ester, followed by nucleophilic attack on an alkyl halide.
Synthesis of this compound
This synthesis is typically performed in two sequential alkylation steps starting from diethyl malonate. First, an ethyl group is added, followed by the 1-methylbutyl group.
Experimental Protocol:
Step 1: Synthesis of Diethyl Ethylmalonate
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
-
Enolate Formation: Cool the sodium ethoxide solution and add diethyl malonate dropwise with stirring. This will form the sodium salt of diethyl malonate.
-
Alkylation: Add ethyl bromide dropwise to the solution of the enolate. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
-
Work-up: After the reaction is complete, neutralize the mixture and remove the ethanol by distillation. Add water to dissolve the sodium bromide, and separate the organic layer.
-
Purification: Wash the organic layer with water, dry it over an anhydrous salt (e.g., magnesium sulfate), and purify by vacuum distillation to obtain diethyl ethylmalonate.
Step 2: Synthesis of this compound
-
Enolate Formation: Prepare a fresh solution of sodium ethoxide in absolute ethanol. Add the diethyl ethylmalonate synthesized in Step 1 dropwise to form the corresponding enolate.
-
Alkylation: Add 2-bromopentane (sec-amyl bromide) dropwise to the enolate solution. Reflux the mixture to drive the reaction to completion.
-
Work-up and Purification: Follow the same work-up and purification procedure as in Step 1 to isolate the final product, this compound.
Applications in Drug Development
The primary and most well-documented application of this compound is as a key intermediate in the synthesis of barbiturates, a class of central nervous system depressants.[7] Specifically, it is a direct precursor to pentobarbital.
Synthesis of Pentobarbital
Pentobarbital is synthesized through the condensation reaction of this compound with urea in the presence of a strong base, such as sodium ethoxide.
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, prepare a solution of sodium ethoxide in absolute ethanol.
-
Condensation: Add this compound and dry urea to the sodium ethoxide solution.
-
Reaction: Heat the mixture under reflux for several hours. During this time, the condensation reaction occurs, forming the barbiturate ring.
-
Work-up: After the reaction, distill off the ethanol. Dissolve the residue in water and acidify the solution (e.g., with hydrochloric acid) to precipitate the crude pentobarbital.
-
Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., aqueous ethanol) to obtain pure pentobarbital.[2]
Spectroscopic Data
Expected ¹H NMR Spectral Data:
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| CH₃ (ethyl esters) | ~1.2 | t | 6H |
| CH₂ (ethyl esters) | ~4.1 | q | 4H |
| CH₃ (ethyl group on Cα) | ~0.8 | t | 3H |
| CH₂ (ethyl group on Cα) | ~1.9 | q | 2H |
| CH₃ (terminal, 1-methylbutyl) | ~0.9 | t | 3H |
| CH₂ (1-methylbutyl) | ~1.2-1.4 | m | 2H |
| CH (1-methylbutyl) | ~1.8 | m | 1H |
| CH₃ (on CH, 1-methylbutyl) | ~0.85 | d | 3H |
Expected ¹³C NMR Spectral Data:
| Carbon | Chemical Shift (ppm) |
| C=O (esters) | ~170 |
| Cα (quaternary) | ~55 |
| O-CH₂ (ethyl esters) | ~61 |
| O-CH₂-CH₃ (ethyl esters) | ~14 |
| CH₂ (ethyl on Cα) | ~25 |
| CH₃ (ethyl on Cα) | ~8 |
| CH (1-methylbutyl) | ~40 |
| CH₂'s (1-methylbutyl) | ~20-30 |
| CH₃'s (1-methylbutyl) | ~11, 14 |
Expected IR Spectral Data:
| Wavenumber (cm⁻¹) | Functional Group |
| ~1735 | C=O stretch (ester) |
| ~2960-2850 | C-H stretch (alkane) |
| ~1250-1000 | C-O stretch (ester) |
Safety and Handling
As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.
| Hazard Category | Precautionary Statements |
| Eye Irritation | Causes serious eye irritation. Wear eye protection. If in eyes, rinse cautiously with water for several minutes. |
| Skin Irritation | May cause skin irritation. Wear protective gloves. |
| Inhalation | Avoid breathing vapors. May cause respiratory irritation. |
| Ingestion | Do not ingest. May be harmful if swallowed. |
| Flammability | Combustible liquid. Keep away from heat and open flames. |
Always consult the latest Safety Data Sheet (SDS) for this compound before handling.
Conclusion
This compound is a valuable synthetic intermediate, particularly in the pharmaceutical industry for the production of barbiturates like pentobarbital. Its synthesis via the malonic ester reaction is a classic and versatile method in organic chemistry. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in research and development.
References
- 1. Buy Diethyl ethyl(1-methylbutyl)malonate | 76-72-2 [smolecule.com]
- 2. Diethyl ethyl(1-methylbutyl)malonate | 76-72-2 | Benchchem [benchchem.com]
- 3. Diethyl ethyl(1-methylbutyl)malOnate | 76-72-2 | FD40313 [biosynth.com]
- 4. Page loading... [wap.guidechem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Diethyl (1-methylbutyl)malonate chemical properties
An In-depth Technical Guide on the Chemical Properties of Diethyl (1-methylbutyl)malonate
Introduction
This compound, also known as 1,3-Diethyl 2-(1-methylbutyl)propanedioate, is an organic compound belonging to the class of dicarboxylic acid esters.[1] It serves as a versatile intermediate and reagent in organic synthesis.[2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below. This data is essential for its handling, application in reactions, and purification.
Identifiers and Descriptors
| Identifier | Value |
| IUPAC Name | 1,3-Diethyl 2-(1-methylbutyl)propanedioate[1] |
| Synonyms | This compound, 1-(Methylbutyl)malonic acid diethyl ester, NSC 10820, NSC 62700, Diethyl 2-(pentan-2-yl)malonate[1] |
| CAS Number | 117-47-5[1] |
| Molecular Formula | C12H22O4[1] |
| Molecular Weight | 230.301 g/mol [1] |
| InChIKey | RQFSNEWORATSCC-UHFFFAOYSA-N[1] |
| Canonical SMILES | CCCC(C)C(C(=O)OCC)C(=O)OCC |
Physicochemical Data
| Property | Value |
| Boiling Point | 235-236 °C at 729 Torr[1] |
| Density | 0.9731 g/cm³ at 20 °C[1] |
| Refractive Index | 1.4270[1] |
| Flash Point | 118-119°C/9mm[1] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate[3] |
| PSA (Polar Surface Area) | 52.60 Ų[1] |
| XLogP3 | 2.165[1] |
Synthesis and Experimental Protocols
The primary method for synthesizing this compound is through the malonic ester synthesis, which involves the alkylation of diethyl malonate.[2]
Malonic Ester Synthesis Protocol
This synthesis is a classic method for forming carbon-carbon bonds and is particularly useful for preparing substituted carboxylic acids. The general steps are outlined below:
-
Enolate Formation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, to deprotonate the acidic α-hydrogen, forming a resonance-stabilized enolate.[2]
-
Alkylation: The resulting enolate acts as a nucleophile and reacts with an appropriate alkyl halide, in this case, 2-bromopentane (or a similar 1-methylbutyl halide), via an SN2 mechanism to introduce the 1-methylbutyl group.[2]
-
Work-up and Purification: The reaction mixture is typically neutralized, and the product is extracted with an organic solvent. Purification is achieved through vacuum distillation.
A generalized experimental protocol based on similar malonic ester alkylations is as follows:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.[4]
-
Cool the sodium ethoxide solution and slowly add diethyl malonate.[4]
-
Gradually add 2-bromopentane to the solution. The reaction is often exothermic and may require cooling.[4]
-
After the addition is complete, reflux the mixture until the solution is neutral to moist litmus paper.[4]
-
Distill off the ethanol.[4]
-
Add water to the residue and separate the organic layer containing the crude this compound.[4]
-
Purify the crude product by vacuum distillation.[4]
Caption: Synthesis workflow for this compound.
Spectroscopic Characterization
The structure of this compound is confirmed using various spectroscopic techniques.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two ethyl ester groups (a triplet and a quartet), as well as signals corresponding to the protons of the 1-methylbutyl group.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the ester groups, the carbons of the ethyl groups, and the carbons of the 1-methylbutyl substituent.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by a strong absorption band in the region of 1730-1750 cm⁻¹, corresponding to the C=O stretching vibration of the ester groups. Additional bands for C-H and C-O stretching would also be present.
Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight of the compound. The fragmentation pattern would likely show losses of ethoxy groups (-OCH₂CH₃) and fragments corresponding to the alkyl substituent.
Caption: General workflow for the analytical characterization of the product.
Reactivity and Applications
This compound is a valuable building block in organic chemistry.
-
Intermediate in Synthesis: It is a key intermediate in the synthesis of more complex molecules, including pharmaceuticals. For instance, related structures are used in the synthesis of barbiturates.[6]
-
Palladium-Catalyzed Reactions: It can participate in palladium-catalyzed cross-coupling reactions to form β-arylacetic esters, which are important structural motifs in various biologically active compounds.[2]
-
Asymmetric Synthesis: Chiral phase-transfer catalysts can be employed for the enantioselective alkylation of malonates, enabling the synthesis of chiral compounds with quaternary carbon centers.[2]
Safety and Handling
While specific safety data for this compound is not extensively detailed, general precautions for handling malonic esters should be followed. These compounds can be irritants, and appropriate personal protective equipment, such as gloves and safety glasses, should be worn.[7][8] Work should be conducted in a well-ventilated area.[1][7] For storage, it is recommended to keep the container tightly closed in a dry, cool, and well-ventilated place.[1][3]
References
- 1. echemi.com [echemi.com]
- 2. Buy Diethyl ethyl(1-methylbutyl)malonate | 76-72-2 [smolecule.com]
- 3. Cas 76-72-2,Diethyl ethyl(1-methylbutyl)malonate | lookchem [lookchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Diethyl ethyl(1-methylbutyl)malonate | 76-72-2 | Benchchem [benchchem.com]
- 6. 1-methyl butyl-ethyl malonic ester? , Hive Methods Discourse [chemistry.mdma.ch]
- 7. carlroth.com [carlroth.com]
- 8. westliberty.edu [westliberty.edu]
An In-depth Technical Guide to the Physical Properties of Diethyl (1-methylbutyl)malonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of Diethyl (1-methylbutyl)malonate. The information is presented to support research and development activities, with a focus on clarity and practical application. This guide also addresses a potential ambiguity in nomenclature by presenting data for two closely related compounds.
Chemical Identity and Structure
When referring to "this compound," it is crucial to distinguish between two possible structures based on the substitution pattern on the malonic ester's central carbon:
-
Mono-substituted: this compound (also known as Diethyl sec-amylmalonate or Diethyl 2-pentan-2-ylpropanedioate). This compound has one 1-methylbutyl group attached to the alpha-carbon.
-
Di-substituted: Diethyl ethyl(1-methylbutyl)malonate. This compound has both an ethyl group and a 1-methylbutyl group attached to the alpha-carbon.
This guide will present data for both compounds to ensure comprehensive coverage.
Physical Properties
The physical properties of these esters are essential for their handling, reaction setup, and purification. The data has been compiled from various chemical data sources and is summarized in the tables below.
Table 1: Physical Properties of this compound (CAS: 117-47-5)
| Property | Value | Source(s) |
| Appearance | Clear, colorless oil | [1][8][9][21] |
| Boiling Point | 118-119 °C @ 9 mmHg235-236 °C @ 729 Torr252.6 °C @ 760 mmHg | [1][3][4][8][9][21][4][][6] |
| Density | 0.968 - 0.982 g/cm³ | [1][][3][4][6][8][9][12][22][23] |
| Refractive Index (n²⁰/D) | 1.427 | [3][4][6][8][9][12][23] |
| Flash Point | 109.8 °C118-119 °C @ 9 mmHg | [6][3][4][8][9] |
| Solubility | Immiscible with water.Slightly soluble in Chloroform and Methanol. | [8][9][21] |
| Vapor Pressure | 0.0192 mmHg @ 25 °C | [6] |
Table 2: Physical Properties of Diethyl ethyl(1-methylbutyl)malonate (CAS: 76-72-2)
| Property | Value | Source(s) |
| Appearance | Colorless liquid with a fruity odor | [14][15][20] |
| Boiling Point | 120-122 °C @ 8 Torr267.6 °C @ 760 mmHg | [16][13] |
| Density | 0.967 - 0.986 g/cm³ | [13][16] |
| Refractive Index (n²⁰/D) | 1.44 | [13][14] |
| Flash Point | 85 °C (closed cup)114.2 °C | [18][13][17] |
| Solubility | Insoluble in water.Soluble in organic solvents.Slightly soluble in Chloroform and Ethyl Acetate. | [14][15][20][14][15][20][13] |
| Vapor Pressure | 0.00808 mmHg @ 25 °C | [13][14] |
Experimental Protocols for Property Determination
3.1. Boiling Point Determination (Thiele Tube Method)
The boiling point is a fundamental property, indicating the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[24] For small sample volumes, the Thiele tube method is highly effective.[25]
-
Apparatus: Thiele tube, thermometer, small test tube (e.g., Durham tube), capillary tube (sealed at one end), heating oil (mineral or paraffin oil), and a heat source.[24][26]
-
Procedure:
-
A small amount of the sample liquid (0.5-1 mL) is placed into the small test tube.[25]
-
A capillary tube is placed inside the test tube with its open end submerged in the liquid.[24]
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[24]
-
The assembly is placed in a Thiele tube containing heating oil.[25]
-
The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[24]
-
As the temperature rises, air trapped in the capillary tube will escape. Upon reaching the boiling point, a continuous and rapid stream of bubbles will emerge from the capillary tip.[24][25]
-
The heat is removed, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[24][25]
-
3.2. Refractive Index Measurement (Abbe Refractometer)
The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property useful for identifying and assessing the purity of liquid samples.[27][28][29]
-
Apparatus: An Abbe refractometer, a constant temperature water bath, a light source (typically a sodium D line at 589 nm), and the liquid sample.[27]
-
Procedure:
-
Ensure the refractometer prisms are clean by wiping them with a soft tissue moistened with ethanol or acetone, then allowing them to dry.[27]
-
Calibrate the instrument using a standard of known refractive index, such as distilled water.
-
Place a few drops of the sample liquid onto the surface of the lower prism.[27]
-
Close the prisms and circulate water from the temperature bath (commonly 20 °C) through the jackets to maintain a constant temperature.[27]
-
Adjust the mirror or internal light source to illuminate the field of view.
-
Rotate the coarse adjustment knob until the light and dark fields become visible through the eyepiece.
-
Turn the fine adjustment knob to bring the dividing line between the light and dark fields into sharp focus exactly on the crosshairs of the eyepiece.[27]
-
Read the refractive index value from the instrument's scale.[27]
-
Synthesis and Experimental Workflows
This compound and its derivatives are typically synthesized via the malonic ester synthesis .[30] This classic method allows for the alkylation of the alpha-carbon of diethyl malonate.
4.1. General Synthesis Workflow
The synthesis involves two primary steps:
-
Enolate Formation: The alpha-proton of a malonic ester is acidic and can be removed by a moderately strong base (e.g., sodium ethoxide) to form a resonance-stabilized enolate.[30]
-
Alkylation: The nucleophilic enolate attacks an alkyl halide (e.g., 2-bromopentane for the 1-methylbutyl group) in an Sₙ2 reaction to form the alkylated malonic ester.[30]
For the di-substituted compound, the process is repeated with a second alkyl halide.
4.2. Experimental Determination Workflow (Boiling Point)
The following diagram illustrates the logical flow of the Thiele tube method for determining the boiling point of a liquid sample.
Applications in Research and Development
-
Synthetic Intermediate: Both this compound and Diethyl ethyl(1-methylbutyl)malonate are valuable intermediates in organic synthesis.[14][30] Their primary application is in the preparation of more complex molecules, particularly in the pharmaceutical industry.[14] For example, they are key precursors in the synthesis of barbiturates.
-
Building Blocks for Chiral Molecules: The presence of the branched 1-methylbutyl group introduces a chiral center, making these compounds useful starting materials for asymmetric synthesis to produce optically active drugs.[31]
-
Electrochemistry: Diethyl ethyl(1-methylbutyl)malonate has been used as a reagent in electrochemical reactions with urea to synthesize ureides.[13][19]
-
Flavor and Fragrance: The di-substituted ester is noted for its fruity odor and finds application in the flavor and fragrance industry.[14][20]
References
- 1. fishersci.com [fishersci.com]
- 3. China this compound 111-47-5 Manufacturers, Suppliers, Factory - Keying [m.keyingchemical.com]
- 4. echemi.com [echemi.com]
- 5. Page loading... [guidechem.com]
- 6. Page loading... [guidechem.com]
- 7. 1,3-Diethyl 2-(1-methylbutyl)propanedioate | C12H22O4 | CID 95449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 117-47-5 [chemicalbook.com]
- 9. This compound CAS#: 117-47-5 [amp.chemicalbook.com]
- 10. This compound | CAS: 117-47-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 11. Diethyl 2-(1-methylbutyl)malonate | Sigma-Aldrich [sigmaaldrich.com]
- 12. diethyl (2-pentyl)malonate [stenutz.eu]
- 13. Cas 76-72-2,Diethyl ethyl(1-methylbutyl)malonate | lookchem [lookchem.com]
- 14. Page loading... [wap.guidechem.com]
- 15. cymitquimica.com [cymitquimica.com]
- 16. chembk.com [chembk.com]
- 17. Diethyl 2-ethyl-2-(pentan-2-yl)malonate | CAS#:76-72-2 | Chemsrc [chemsrc.com]
- 18. Diethyl ethyl(1-methylbutyl)malonate | 76-72-2 | Benchchem [benchchem.com]
- 19. Diethyl ethyl(1-methylbutyl)malonate | 76-72-2 [chemicalbook.com]
- 20. guidechem.com [guidechem.com]
- 21. assets.thermofisher.com [assets.thermofisher.com]
- 22. CAS Common Chemistry [commonchemistry.cas.org]
- 23. diethyl 2-pentan-2-ylpropanedioate117-47-5,Purity96%_Alfa Aesar (China) Chemical Co., Ltd. [molbase.com]
- 24. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 27. davjalandhar.com [davjalandhar.com]
- 28. faculty.weber.edu [faculty.weber.edu]
- 29. mdpi.com [mdpi.com]
- 30. Buy Diethyl ethyl(1-methylbutyl)malonate | 76-72-2 [smolecule.com]
- 31. This compound | 117-47-5 | Benchchem [benchchem.com]
A Technical Guide to Diethyl ethyl(1-methylbutyl)malonate
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of Diethyl ethyl(1-methylbutyl)malonate, a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. It covers nomenclature, physicochemical properties, and detailed experimental protocols for its synthesis and subsequent use in drug manufacturing.
Nomenclature and Identification
The nomenclature for this compound can be ambiguous. The user's query "Diethyl (1-methylbutyl)malonate" could refer to a malonic ester with a single substitution (CAS 117-47-5). However, in the context of drug development, particularly for barbiturates like pentobarbital, the relevant compound is a dialkylated malonate with both an ethyl and a 1-methylbutyl group attached to the alpha-carbon. This guide focuses on the latter, more technically precise and pharmaceutically significant compound: Diethyl ethyl(1-methylbutyl)malonate .
A comprehensive list of its synonyms and chemical identifiers are presented below for clarity and to aid in literature searches.
| Identifier Type | Value |
| Compound Name | Diethyl ethyl(1-methylbutyl)malonate |
| CAS Number | 76-72-2[1] |
| IUPAC Name | diethyl 2-ethyl-2-pentan-2-ylpropanedioate[2][3] |
| Molecular Formula | C14H26O4[1] |
| EINECS | 200-981-7[1] |
| Synonyms | Ethyl(1-methylbutyl)-malonic Acid Diethyl Ester[1][3][4] |
| Ethyl(α-methylbutyl)-malonic Acid Diethyl Ester[4] | |
| 2-Ethyl-2-(1-methylbutyl)-malonic acid diethyl ester[2] | |
| Propanedioic acid, 2-ethyl-2-(1-methylbutyl)-, 1,3-diethyl ester[1][2] | |
| NSC 10824[4] |
Physicochemical Properties
The physical and chemical properties of Diethyl ethyl(1-methylbutyl)malonate are critical for its handling, reaction optimization, and purification. The following table summarizes its key quantitative data.
| Property | Value | Source(s) |
| Molecular Weight | 258.35 g/mol | [1] |
| Appearance | Colorless liquid with a fruity odor | [2] |
| Boiling Point | 267.6 °C at 760 mmHg | [1] |
| Density | 0.967 g/cm³ | [1] |
| Flash Point | 114.2 °C | [1] |
| Refractive Index | 1.44 | [1] |
| Vapor Pressure | 0.00808 mmHg at 25°C | [1][2] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate. Miscible with ethanol and ether; very soluble in acetone and benzene. | [1][4] |
| Storage Temperature | Refrigerator | [1] |
Core Synthetic Applications and Protocols
Diethyl ethyl(1-methylbutyl)malonate is a cornerstone intermediate in the malonic ester synthesis of various complex molecules, most notably barbiturate drugs.[2][5] Its dialkylated structure allows for the creation of quaternary carbon centers, a common feature in pharmacologically active compounds.
The compound is typically prepared via a sequential, two-step alkylation of a malonic ester, a classic method in organic chemistry.[4]
Experimental Protocol:
-
First Alkylation (Ethylation): Diethyl malonate is treated with a strong base, such as sodium ethoxide (NaOEt) in ethanol, to deprotonate the acidic α-carbon, forming a resonance-stabilized enolate.[6] An ethylating agent, such as ethyl bromide, is then added to the solution. The enolate acts as a nucleophile, attacking the ethyl bromide in an SN2 reaction to yield diethyl ethylmalonate.[6]
-
Second Alkylation (1-methylbutylation): The resulting diethyl ethylmalonate is subjected to a second, similar alkylation sequence. It is treated again with a base like sodium ethoxide to form a new enolate.[7]
-
Reaction with Alkylating Agent: An appropriate 1-methylbutylating agent, such as 2-bromopentane or pentan-2-yl methanesulfonate, is introduced to the reaction mixture.[1][7] The enolate displaces the leaving group to form Diethyl ethyl(1-methylbutyl)malonate.
-
Purification: The final product is typically purified from the reaction mixture through rectification under vacuum to remove unreacted starting materials and byproducts.[7]
The most significant application of Diethyl ethyl(1-methylbutyl)malonate in drug development is its role as the direct precursor to pentobarbital, a short-acting barbiturate used as a sedative and hypnotic.[8][9] The synthesis involves a condensation reaction with urea.
Experimental Protocol:
-
Base-Catalyzed Condensation: 129.2 g of Diethyl ethyl(1-methylbutyl)malonate and 60.6 g of urea are added to a methanol solution containing a strong base, such as sodium methoxide (139.7 g of a 29% w/w solution).[8]
-
Reaction and Solvent Removal: The mixture is heated to between 60-85°C. The reaction proceeds via a nucleophilic attack of the urea nitrogens on the ester carbonyls, followed by cyclization to form the barbiturate ring.[8] Methanol and ethanol are removed by distillation, eventually heating to 135-140°C, followed by evaporation under reduced pressure to yield the sodium salt of pentobarbital.[8][10]
-
Acidification and Precipitation: The resulting residue is dissolved in cold water (517 g) and may be decolorized with activated carbon.[8] The solution is then acidified with hydrochloric acid to a pH of 3-4. This protonates the barbiturate salt, causing the free acid form (pentobarbital) to precipitate out of the solution.[8][10]
-
Purification: The precipitated solid is collected by filtration, washed with cold water, and can be further purified by recrystallization from an aqueous ethanol solution to yield high-purity pentobarbital (m.p. 127-130°C).[8][10]
References
- 1. Cas 76-72-2,Diethyl ethyl(1-methylbutyl)malonate | lookchem [lookchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Buy Online CAS Number 76-72-2 - TRC - Diethyl Ethyl(1-methylbutyl)malonate | LGC Standards [lgcstandards.com]
- 4. Buy Diethyl ethyl(1-methylbutyl)malonate | 76-72-2 [smolecule.com]
- 5. Diethyl ethyl(1-methylbutyl)malonate | 76-72-2 | Benchchem [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN105541731A - Method for preparing 5-ethyl-5-(1-methylbutyl)malonylurea - Google Patents [patents.google.com]
- 8. Pentobarbital synthesis - chemicalbook [chemicalbook.com]
- 9. Barbiturate - Wikipedia [en.wikipedia.org]
- 10. 1-methyl butyl-ethyl malonic ester? , Hive Methods Discourse [chemistry.mdma.ch]
An In-depth Guide to the Physicochemical Properties of Diethyl (1-methylbutyl)malonate
This technical guide provides essential information regarding the molecular weight and chemical formula of Diethyl (1-methylbutyl)malonate, a compound relevant to researchers, scientists, and professionals in drug development.
Core Physicochemical Data
The fundamental molecular properties of this compound are summarized below. This compound is identified by the CAS number 117-47-5.[1][2][3]
| Property | Value |
| Molecular Formula | C12H22O4[1][2][3] |
| Molecular Weight | 230.30 g/mol [1][3] |
| Synonyms | Diethyl sec-amylmalonate, 1-Methylbutylmalonic acid diethyl ester[1][3] |
It is important to distinguish this compound from a similar compound, Diethyl ethyl(1-methylbutyl)malonate. The latter has a different chemical structure, identified by the CAS number 76-72-2, a molecular formula of C14H26O4, and a molecular weight of 258.35 g/mol .[4][5]
Experimental Protocols
Detailed experimental protocols for the synthesis or analysis of this compound are typically found in peer-reviewed chemical literature and established laboratory standard operating procedures. The synthesis generally falls under the category of malonic ester synthesis, a well-documented method in organic chemistry.
Logical Relationship of Compound Properties
The following diagram illustrates the direct relationship between the compound's name, its unique identifiers, and its core molecular properties.
Caption: Logical flow from compound name to its key identifiers.
References
Solubility Profile of Diethyl (1-methylbutyl)malonate in Common Laboratory Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of diethyl (1-methylbutyl)malonate (CAS No. 117-47-5) in a range of common laboratory solvents. Due to a notable scarcity of precise quantitative solubility data in publicly available literature, this document primarily summarizes qualitative solubility characteristics and outlines a detailed experimental protocol for determining precise solubility parameters in a laboratory setting.
Core Topic: Solubility Characteristics
This compound, a key intermediate in organic synthesis, particularly in the preparation of barbiturates and other pharmaceutical compounds, is a colorless oil.[1] Its solubility is a critical parameter for reaction condition optimization, purification processes, and formulation development.
Quantitative and Qualitative Solubility Data
A thorough review of scientific databases and literature reveals a significant lack of specific quantitative solubility data for this compound. The available information is largely qualitative. The following table summarizes the known solubility characteristics.
| Solvent | CAS Number | Formula | Solubility | Temperature (°C) | Notes |
| Water | 7732-18-5 | H₂O | Low / Immiscible | Not Specified | A Safety Data Sheet indicates low water solubility and that the product is immiscible with water.[2] |
| Chloroform | 67-66-3 | CHCl₃ | Slightly Soluble | Not Specified | Indicated as slightly soluble in a chemical supplier's technical data.[1] |
| Methanol | 67-56-1 | CH₃OH | Slightly Soluble | Not Specified | Indicated as slightly soluble in a chemical supplier's technical data.[1] |
| Diethyl Ether | 60-29-7 | (C₂H₅)₂O | Soluble | Not Specified | Inferred from procedural descriptions where diethyl ether is used to extract or wash the compound from aqueous solutions, suggesting good solubility.[3] |
| Acetone | 67-64-1 | C₃H₆O | Soluble | Not Specified | Generally, malonate esters exhibit good solubility in polar aprotic solvents like acetone. |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | Soluble | Not Specified | Expected to be a good solvent based on the structural similarities (ester functional groups). |
| Dichloromethane | 75-09-2 | CH₂Cl₂ | Soluble | Not Specified | Often used as a solvent for reactions involving malonate esters. |
| Hexane | 110-54-3 | C₆H₁₄ | Sparingly Soluble to Insoluble | Not Specified | As a nonpolar solvent, hexane is generally a poor solvent for moderately polar esters. |
| Toluene | 108-88-3 | C₇H₈ | Soluble | Not Specified | The aromatic and non-polar character of toluene allows for good solvation of many organic esters. |
Experimental Protocol for Solubility Determination
Given the absence of detailed quantitative data, the following section provides a standardized experimental protocol for determining the solubility of liquid solutes, such as this compound, in various solvents. This method is based on the principle of reaching equilibrium saturation of the solvent with the solute.
Materials and Equipment
-
This compound (solute)
-
Selected solvents of high purity (e.g., water, ethanol, methanol, acetone, diethyl ether, ethyl acetate, dichloromethane, chloroform, hexane, toluene)
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker or magnetic stirrer with a hot plate
-
Calibrated thermometer
-
Centrifuge
-
Glass vials with screw caps
-
Volumetric flasks and pipettes
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector, or a UV-Vis spectrophotometer
-
Syringes and syringe filters (0.45 µm)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials, each containing a known volume of a specific solvent. The excess solute is crucial to ensure that a saturated solution is formed.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed at the constant temperature for several hours to allow the undissolved solute to settle.
-
For emulsions or fine dispersions, centrifuge the vials at a moderate speed to facilitate the separation of the excess solute from the saturated solution.
-
-
Sample Extraction and Dilution:
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette or syringe. To avoid transferring any undissolved solute, it is advisable to use a syringe filter.
-
Transfer the extracted sample into a volumetric flask and dilute it with a suitable solvent to a concentration that falls within the linear range of the analytical instrument to be used.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a pre-calibrated analytical method (e.g., GC, HPLC, or UV-Vis spectroscopy) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound.
-
-
Calculation of Solubility:
-
From the determined concentration of the diluted sample and the dilution factor, calculate the concentration of the original saturated solution.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
-
Repeatability:
-
Perform the experiment in triplicate for each solvent to ensure the reproducibility of the results.
-
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for Solubility Determination.
References
Spectroscopic Analysis of Diethyl (1-methylbutyl)malonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
A summary of the known physical and chemical properties of Diethyl (1-methylbutyl)malonate is presented below.
| Property | Value | Source |
| CAS Number | 117-47-5 | Multiple Sources |
| Molecular Formula | C₁₂H₂₂O₄ | [1][2][3][][5][6] |
| Molecular Weight | 230.30 g/mol | [1][2][3][][5][6] |
| Appearance | Clear, colorless oil | [2] |
| Boiling Point | 118-119 °C at 9 mmHg | [6] |
| Density | 0.97 g/cm³ | [][6] |
| Refractive Index | 1.4270 | [6] |
Experimental Protocols
The following sections detail the standard experimental protocols for obtaining ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for a liquid organic compound such as this compound.
Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule, providing information on the chemical environment, connectivity, and number of different types of protons and carbons.
Methodology:
-
Sample Preparation:
-
Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solvent should be chosen for its ability to dissolve the sample and for its minimal interference in the spectral regions of interest.
-
For ¹³C NMR, a more concentrated solution (50-100 mg/mL) may be required to obtain a good signal-to-noise ratio in a reasonable time.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Parameters (General):
-
Spectrometer: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz for ¹H) is typically used.
-
Temperature: Standard analyses are usually performed at room temperature (e.g., 298 K).
-
Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent. The field homogeneity is then optimized through a process called shimming to achieve sharp, well-resolved peaks.
-
-
Data Acquisition for ¹H NMR:
-
A standard single-pulse experiment is typically performed.
-
Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. For a moderately concentrated sample, 8 to 16 scans are often sufficient.
-
-
Data Acquisition for ¹³C NMR:
-
A proton-decoupled experiment is standard, which results in a spectrum of singlets for each unique carbon atom.
-
Due to the low natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (from hundreds to thousands) and a longer relaxation delay may be necessary compared to ¹H NMR.
-
-
Data Processing:
-
The acquired free induction decay (FID) is Fourier transformed to produce the frequency-domain NMR spectrum.
-
The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to the internal standard.
-
For ¹H NMR spectra, the peaks are integrated to determine the relative ratios of the different types of protons.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.
Methodology:
-
Sample Preparation (Neat Liquid):
-
Place a single drop of pure this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top of the first, gently pressing to form a thin, uniform liquid film between the plates.
-
-
Instrument and Data Acquisition:
-
Place the "sandwich" of salt plates into the sample holder of an FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to subtract contributions from atmospheric water and carbon dioxide.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over the mid-infrared range (e.g., 4000-400 cm⁻¹).
-
-
Data Processing and Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
The resulting transmittance or absorbance spectrum is analyzed for the presence of characteristic absorption bands corresponding to specific functional groups (e.g., C=O stretch for the ester, C-H stretches for the alkyl groups, and C-O stretches).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and to obtain information about its structure from the fragmentation pattern.
Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):
-
Sample Introduction and Ionization:
-
A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or diethyl ether) is injected into a gas chromatograph (GC).
-
The GC separates the compound from any impurities.
-
The eluted compound is introduced into the ion source of the mass spectrometer.
-
In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion (M⁺˙) and various fragment ions.
-
-
Mass Analysis:
-
The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
-
Detection and Spectrum Generation:
-
The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
-
The spectrum is analyzed to identify the molecular ion peak (if present) and to interpret the fragmentation pattern to deduce the structure of the molecule.
-
Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 117-47-5 [chemicalbook.com]
- 3. This compound | CAS: 117-47-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. Page loading... [guidechem.com]
- 6. parchem.com [parchem.com]
Interpreting the 1H NMR spectrum of Diethyl (1-methylbutyl)malonate
An In-depth Guide to the 1H NMR Spectrum of Diethyl (1-methylbutyl)malonate
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. The document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation of organic molecules. It outlines the expected spectral data, provides a standard experimental protocol, and uses visualizations to explain the underlying principles of signal assignment and splitting.
Molecular Structure and Proton Environments
The structure of this compound contains several unique proton environments, which give rise to a distinct set of signals in the ¹H NMR spectrum. The key to interpreting the spectrum is to first identify these non-equivalent protons. The molecule's structure and the labeling of its proton sets are outlined below.
The structure consists of a malonate core, substituted with two ethyl ester groups and a 1-methylbutyl group at the α-carbon. This arrangement leads to eight distinct proton signals, some of which may overlap to form complex multiplets.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted quantitative data for the ¹H NMR spectrum of this compound. This includes the expected chemical shift (δ) in parts per million (ppm), the integration value (number of protons), the multiplicity or splitting pattern of the signal, and the protons responsible for that signal.
| Signal Label | Protons | Integration | Predicted Chemical Shift (δ ppm) | Multiplicity |
| a | CH₃ | 3H | ~ 0.90 | Triplet (t) |
| b | CH₂ | 2H | ~ 1.25 | Multiplet (m) |
| c | CH₂ | 2H | ~ 1.35 | Multiplet (m) |
| d | CH | 1H | ~ 1.80 | Multiplet (m) |
| e | CH₃ | 3H | ~ 0.85 | Doublet (d) |
| f | α-CH | 1H | ~ 3.35 | Doublet (d) |
| g | O-CH₂ | 4H | ~ 4.20 | Quartet (q) |
| h | CH₃ | 6H | ~ 1.27 | Triplet (t) |
Interpretation of the Spectrum
The ¹H NMR spectrum provides a "fingerprint" of the molecule. The analysis of the number of signals, their chemical shifts, integration, and splitting patterns allows for the complete structural assignment.[1]
-
Chemical Shift (δ): This indicates the electronic environment of a proton.[2] Protons near electronegative atoms (like oxygen) are "deshielded" and appear at a higher chemical shift (downfield).[3][4] Protons in an alkane-like environment are "shielded" and appear at a lower chemical shift (upfield).
-
Integration: The area under each signal is proportional to the number of protons it represents.[5]
-
Multiplicity (Splitting): This is caused by the influence of neighboring non-equivalent protons and follows the n+1 rule, where 'n' is the number of neighboring protons.[5]
Signal Analysis:
-
Signals (a), (b), (c), (d), (e): The 1-Methylbutyl Group
-
The two terminal methyl groups, (a) and (e), are expected in the most upfield region (~0.85-0.90 ppm). Signal (a) will be a triplet due to the adjacent CH₂ (b), while signal (e) will be a doublet, split by the single CH (d).
-
The methylene (CH₂) protons (b and c) and the methine (CH) proton (d) will produce complex, overlapping multiplets in the ~1.2-1.8 ppm range due to coupling with multiple, chemically distinct neighbors.
-
-
Signal (f): The Alpha-Proton
-
The single proton on the α-carbon is positioned between two electron-withdrawing carbonyl groups, causing significant deshielding. Its signal is expected around 3.35 ppm. It is primarily split by the neighboring CH proton (d), appearing as a doublet.
-
-
Signals (g) and (h): The Diethyl Ester Groups
-
These two signals are characteristic of an ethyl ester. The O-CH₂ protons (g) are adjacent to an oxygen atom, shifting them downfield to ~4.20 ppm.[6] They are split by the three protons of the methyl group (h), resulting in a quartet.
-
The CH₃ protons (h) appear around 1.27 ppm. They are split by the two protons of the methylene group (g), resulting in a triplet. The integration value of 6H confirms the presence of two equivalent ethyl groups.
-
The relationship between neighboring protons and the resulting signal splitting is a fundamental concept in NMR interpretation. The diagram below illustrates this for the ethyl ester group.
Experimental Protocol
Acquiring a high-quality ¹H NMR spectrum requires a standardized procedure for sample preparation, data acquisition, and processing.
Sample Preparation
-
Massing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent, typically Deuterated Chloroform (CDCl₃), inside an NMR tube. Deuterated solvents are used to avoid a large interfering solvent signal in the spectrum.
-
Standard: Add a small amount (1-2 drops of a dilute solution) of Tetramethylsilane (TMS) as an internal standard. TMS is chemically inert and provides a reference signal at 0.0 ppm.[2]
-
Mixing: Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved and the solution is homogeneous.
Instrumentation and Acquisition
-
Spectrometer: The experiment is typically performed on a 300 MHz or higher field NMR spectrometer.
-
Setup: The instrument is tuned and locked onto the deuterium signal of the solvent (CDCl₃). Shimming is performed to optimize the homogeneity of the magnetic field.
-
Acquisition: A standard one-pulse ¹H acquisition sequence is used. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are averaged to improve the signal-to-noise ratio.
Data Processing
-
Fourier Transform: The raw data (Free Induction Decay, or FID) is converted into a frequency-domain spectrum via a Fourier Transform.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorption mode with a flat baseline.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.
-
Referencing: The chemical shift axis is calibrated by setting the TMS peak to 0.0 ppm.
-
Integration: The integral for each signal is calculated to determine the relative ratio of protons.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 4. 13.4 Chemical Shifts in 1H NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. acdlabs.com [acdlabs.com]
- 6. orgchemboulder.com [orgchemboulder.com]
An In-depth Technical Guide to the Expected 13C NMR Spectrum of Diethyl (1-methylbutyl)malonate
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed analysis of the expected 13C Nuclear Magnetic Resonance (NMR) spectrum of Diethyl (1-methylbutyl)malonate. The predictions are based on established principles of NMR spectroscopy and typical chemical shift ranges for various carbon environments.
Molecular Structure and Carbon Environments
To predict the 13C NMR spectrum, it is essential to first identify the unique carbon atoms within the molecular structure of this compound. Due to molecular symmetry and the presence of different functional groups, we can distinguish nine distinct carbon environments. The structure and numbering scheme are illustrated below.
Caption: Molecular structure of this compound with unique carbons labeled.
Predicted 13C NMR Chemical Shifts
The following table summarizes the predicted chemical shifts for each of the nine unique carbon atoms in this compound.
| Carbon Label | Carbon Type | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1 | Ester Carbonyl (C=O) | 170 - 185 | Carbonyl carbons in esters typically resonate in this downfield region due to the deshielding effect of the double-bonded oxygen.[1] |
| C2 | Methylene (-O-CH2-) | 60 - 65 | This carbon is directly attached to an electronegative oxygen atom, causing a significant downfield shift.[1][2] |
| C4 | Quaternary Malonate (Cα) | 55 - 60 | A quaternary carbon alpha to two strongly electron-withdrawing carbonyl groups, resulting in a notable downfield shift. |
| C5 | Methine (-CH-) | 35 - 45 | An sp3 hybridized methine carbon in an alkyl chain.[3] |
| C7 | Methylene (-CH2-) | 30 - 35 | A standard sp3 hybridized methylene carbon within the alkyl chain. |
| C8 | Methylene (-CH2-) | 20 - 25 | An sp3 hybridized methylene carbon, shifted slightly upfield compared to C7 as it is further from the core functional groups. |
| C6 | Methyl (-CH3) | 15 - 20 | A methyl group attached to a methine carbon. |
| C3 | Ester Methyl (-CH3) | ~14 | A terminal methyl group of the ethyl ester, typically found in the upfield region of the spectrum. |
| C9 | Alkyl Methyl (-CH3) | 10 - 15 | A terminal methyl group of the butyl chain, expected to be one of the most shielded carbons and thus furthest upfield.[3] |
Detailed Analysis of Expected Peaks
-
Carbonyl Carbons (C1): The two equivalent ester carbonyl carbons are expected to produce a single peak in the most downfield region of the spectrum, typically between 170-185 ppm.[1] This significant deshielding is a characteristic feature of carbons in a carbon-oxygen double bond environment.
-
Ester Methylene Carbons (C2): The two equivalent methylene carbons of the ethyl ester groups are directly bonded to oxygen. The high electronegativity of oxygen withdraws electron density from these carbons, causing them to resonate at a relatively downfield position, generally in the 60-65 ppm range.[1][2]
-
Quaternary Malonate Carbon (C4): This central quaternary carbon is alpha to two carbonyl groups. The combined electron-withdrawing inductive effect of these groups causes significant deshielding, shifting its signal downfield to the 55-60 ppm range.
-
Alkyl Chain Carbons (C5, C7, C8):
-
The methine carbon (C5) of the 1-methylbutyl group is expected around 35-45 ppm.
-
The adjacent methylene carbon (C7) will likely appear in the 30-35 ppm range.
-
The next methylene carbon (C8) , being further from the electron-withdrawing ester functionalities, will be more shielded and is predicted to appear further upfield, around 20-25 ppm.
-
-
Methyl Carbons (C3, C6, C9):
-
The ester methyl carbons (C3) are equivalent and will give a single sharp peak at the higher field end of the spectrum, typically around 14 ppm.
-
The methyl group on the butyl chain (C6) is expected in the 15-20 ppm range.
-
The terminal methyl carbon of the butyl chain (C9) is the most shielded alkyl carbon and is therefore expected to have the lowest chemical shift, appearing in the 10-15 ppm region.[3]
-
Experimental Protocol: 13C NMR Spectroscopy
A standard protocol for obtaining a 13C NMR spectrum of this compound is as follows:
-
Sample Preparation: Dissolve approximately 20-50 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3). The solvent provides a lock signal for the spectrometer and is typically referenced to 77.16 ppm for CDCl3.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Data Acquisition:
-
Acquire a standard proton-decoupled 13C{1H} spectrum. This technique removes C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line.
-
Set an appropriate spectral width to cover the expected range of chemical shifts (e.g., 0-220 ppm).
-
A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, which is particularly important for quaternary carbons (like C4) that often exhibit weaker signals due to longer relaxation times and the absence of a Nuclear Overhauser Effect (NOE) enhancement.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate line broadening factor and perform a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shift scale using the solvent peak as a reference.
This systematic approach will yield a high-resolution 13C NMR spectrum, allowing for the unambiguous assignment of all carbon signals in this compound, confirming its molecular structure.
References
An In-depth Technical Guide to the Key FTIR Absorbance Bands of Diethyl (1-methylbutyl)malonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected Fourier-Transform Infrared (FTIR) absorbance bands for Diethyl (1-methylbutyl)malonate. The information presented is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document outlines the theoretical basis for the principal vibrational modes and provides a general experimental protocol for obtaining an FTIR spectrum.
Introduction to FTIR Spectroscopy of this compound
FTIR spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. The method is based on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their vibrational modes. An FTIR spectrum is a plot of the absorbed infrared intensity versus the wavenumber of the radiation, providing a unique "fingerprint" of the molecule.
This compound, a dialkyl malonate derivative, possesses several key functional groups that give rise to characteristic absorbance bands in the infrared spectrum. These include the carbonyl groups (C=O) of the two ester functionalities, the carbon-oxygen single bonds (C-O), and the various carbon-hydrogen (C-H) bonds of the alkyl chains.
Predicted Key FTIR Absorbance Bands
The following table summarizes the predicted key FTIR absorbance bands for this compound. These predictions are based on the analysis of the spectra of structurally similar compounds, such as diethyl malonate and other alkyl-substituted malonates. It is important to note that the exact position of the absorbance bands can be influenced by the molecular environment and the physical state of the sample.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 2965-2850 | Strong | C-H Stretching | Alkyl (CH₃, CH₂, CH) |
| 1750-1730 | Strong | C=O Stretching | Ester Carbonyl |
| 1470-1450 | Medium | C-H Bending (Scissoring) | Methylene (CH₂) |
| 1380-1365 | Medium | C-H Bending (Umbrella) | Methyl (CH₃) |
| 1250-1150 | Strong | C-O Stretching (asym) | Ester |
| 1150-1000 | Strong | C-O Stretching (sym) | Ester |
Detailed Analysis of Vibrational Modes
-
C-H Stretching (2965-2850 cm⁻¹): The strong absorption in this region is characteristic of the stretching vibrations of the carbon-hydrogen bonds in the ethyl and 1-methylbutyl groups. Multiple overlapping peaks are expected due to the presence of methyl (CH₃), methylene (CH₂), and methine (CH) groups.
-
C=O Stretching (1750-1730 cm⁻¹): This is one of the most prominent and diagnostic peaks in the spectrum of this compound. The strong absorption is due to the stretching vibration of the carbonyl (C=O) double bond of the two ester groups. As with other malonate esters, it is possible that this band will appear as a doublet or a broad peak due to the presence of two carbonyl groups, which can vibrate symmetrically and asymmetrically. The presence of the α-alkyl (1-methylbutyl) substituent may slightly shift the frequency compared to unsubstituted diethyl malonate.
-
C-H Bending (1470-1450 cm⁻¹ and 1380-1365 cm⁻¹): These medium-intensity bands correspond to the bending vibrations of the C-H bonds in the alkyl chains. The band around 1460 cm⁻¹ is typically due to the scissoring motion of methylene groups, while the band near 1375 cm⁻¹ arises from the symmetric "umbrella" bending of methyl groups.
-
C-O Stretching (1250-1000 cm⁻¹): Two strong and broad absorption bands are expected in this region, corresponding to the asymmetric and symmetric stretching vibrations of the C-O single bonds of the ester groups. The complex nature of these vibrations often results in a broad and intense signal that is a characteristic feature of esters.
Experimental Protocol for FTIR Analysis
The following provides a general methodology for obtaining an FTIR spectrum of a liquid sample such as this compound using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for liquid samples.
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Attenuated Total Reflectance (ATR) accessory with a suitable crystal (e.g., diamond or zinc selenide)
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will account for any absorbance from the crystal and the surrounding atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small drop of this compound onto the ATR crystal, ensuring that the entire surface of the crystal is covered.
-
Sample Spectrum: Acquire the FTIR spectrum of the sample. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for obtaining and analyzing an FTIR spectrum of this compound.
Caption: A flowchart illustrating the key steps in the FTIR analysis of a liquid sample.
This guide provides a foundational understanding of the key FTIR absorbance bands for this compound. For definitive identification, it is always recommended to compare the experimentally obtained spectrum with a verified reference spectrum of the pure compound.
Fundamental principles of malonic ester synthesis
An In-depth Technical Guide to the Fundamental Principles of Malonic Ester Synthesis
Introduction
The malonic ester synthesis is a cornerstone reaction in organic chemistry that provides a versatile and reliable method for the preparation of substituted carboxylic acids from alkyl halides.[1][2] At its core, the synthesis transforms an alkyl halide (R-X) into a carboxylic acid with two additional carbon atoms (R-CH₂COOH).[3][4] The process utilizes a malonic ester, most commonly diethyl malonate, as the synthetic equivalent of a ⁻CH₂COOH synthon.[5][6] Its predictability, simplicity, and the use of relatively weak alkoxide bases make it a highly valuable tool for carbon-carbon bond formation, particularly in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and fine chemicals.[7][8][9]
This technical guide provides a comprehensive overview of the fundamental principles of the malonic ester synthesis, including its detailed mechanism, reaction conditions, key variations, and applications relevant to researchers and professionals in drug development.
Core Principles and Reaction Mechanism
The malonic ester synthesis is a multi-step process that can often be carried out sequentially in the same reaction vessel.[10] The overall transformation consists of four key steps: enolate formation, alkylation, hydrolysis, and decarboxylation.[11][12] The high acidity of the α-hydrogens of the malonic ester (pKa ≈ 13 in DMSO) is central to the reaction's success, allowing for easy deprotonation with a moderately strong base like sodium ethoxide.[2][13]
The sequence of reactions is as follows:
-
Enolate Formation: A base, typically sodium ethoxide, deprotonates the α-carbon of the diethyl malonate. The resulting enolate is highly stabilized by resonance, with the negative charge delocalized over the two adjacent carbonyl groups.[14][15]
-
Alkylation: The nucleophilic enolate attacks an alkyl halide in a classic SN2 reaction, forming a new carbon-carbon bond and yielding an alkyl-substituted malonic ester.[12][16]
-
Hydrolysis (Saponification): The ester groups of the substituted malonic ester are hydrolyzed to carboxylate groups using aqueous acid or base.[10][14]
-
Decarboxylation: Upon heating in the presence of acid, the resulting malonic acid derivative, which is a β-dicarboxylic acid, readily loses a molecule of carbon dioxide to yield the final substituted carboxylic acid.[12][16][17]
Reagents, Scope, and Quantitative Data
The success of the malonic ester synthesis depends on the appropriate selection of the base and the alkylating agent.
Base Selection
The base used for deprotonation should be strong enough to form the enolate but not so strong that it promotes unwanted side reactions like self-condensation.[18] Critically, to prevent transesterification, the alkoxide base should correspond to the alcohol portion of the ester (e.g., sodium ethoxide for diethyl malonate).[5][6]
Alkylating Agents
The alkylation step proceeds via an SN2 mechanism, which imposes specific constraints on the alkyl halide.[2][12]
-
Excellent Substrates: Methyl and primary alkyl halides are ideal.
-
Good Substrates: Allylic and benzylic halides are also highly effective due to their enhanced reactivity in SN2 reactions.[1]
-
Poor Substrates: Secondary alkyl halides react poorly and may lead to elimination byproducts.
-
Unsuitable Substrates: Tertiary alkyl halides do not react and result exclusively in E2 elimination.[2]
A significant drawback of the synthesis is the potential for dialkylation, where the mono-alkylated product is deprotonated and reacts with a second molecule of the alkyl halide.[5][6] This can be minimized by using an excess of the malonic ester.
Quantitative Data
The acidity of the α-proton is fundamental to the reaction. The yields are generally high for suitable alkylating agents.
| Compound | Structure | pKa (approx.) | Reference |
| Diethyl Malonate | CH₂(COOEt)₂ | 13 | [2] |
| Ethanol | CH₃CH₂OH | 16 | [19] |
| Water | H₂O | 15.7 | N/A |
| Alkyl Halide (R-X) | Product (R-CH₂COOH) | Typical Yield (%) |
| Methyl Bromide | Propanoic Acid | 97 (alkylation step) |
| Ethyl Bromide | Butanoic Acid | 80-90 |
| Benzyl Chloride | 3-Phenylpropanoic Acid | 75-85 |
| 1,4-Dibromobutane | Cyclopentanecarboxylic Acid | 60-70 |
Yields are representative and can vary based on specific reaction conditions.
Variations of the Malonic Ester Synthesis
The core methodology can be adapted to synthesize a wide variety of structures.
Dialkylation
If two different alkyl groups are desired, the deprotonation and alkylation steps can be repeated sequentially with different alkyl halides before the final hydrolysis and decarboxylation.[6][11] This allows for the synthesis of α,α-disubstituted acetic acids.
Intramolecular Cyclization (Perkin Alicyclic Synthesis)
When a dihalide is used as the alkylating agent, an intramolecular SN2 reaction can occur after the first alkylation, leading to the formation of a cyclic product.[4][5] This variation, known as the Perkin alicyclic synthesis, is an effective method for preparing three- to six-membered cycloalkanecarboxylic acids.[4][6] For example, reacting diethyl malonate with 1,4-dibromobutane yields cyclopentanecarboxylic acid.[2]
Detailed Experimental Protocol: Synthesis of Ethyl Methylmalonate
This protocol is adapted from a procedure published in Organic Syntheses, a reputable source of reliable and tested laboratory methods.[20]
Objective: To synthesize ethyl methylmalonate via the alkylation of diethyl malonate with methyl bromide.
Materials:
-
Sodium (46 g, 2 gram atoms)
-
Absolute Ethyl Alcohol (1 L)
-
Diethyl Malonate (320 g, 2 moles)
-
Methyl Bromide (200 g, 2.1 moles)
-
Glacial Acetic Acid
-
Concentrated Hydrochloric Acid
-
Ether
-
Calcium Chloride (anhydrous)
Equipment:
-
2-L three-necked flask
-
Mechanical stirrer
-
Reflux condenser with a calcium chloride tube
-
Gas delivery tube
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Preparation of Sodium Ethoxide: In a 2-L three-necked flask equipped with a stirrer and reflux condenser, add 46 g of sodium, cut into small pieces, to 1 L of absolute ethyl alcohol. Stir until all the sodium has dissolved.[20]
-
Addition of Malonic Ester: To the sodium ethoxide solution, add 320 g (2 moles) of diethyl malonate.[20]
-
Alkylation: Bubble 200 g (2.1 moles) of methyl bromide into the stirred solution through a gas delivery tube. The addition should take approximately four to five hours. The reaction mixture will become warm and sodium bromide will precipitate.[20]
-
Reaction Completion: After all the methyl bromide has been added, continue stirring and boil the mixture for an additional thirty minutes to ensure the reaction is complete.[20]
-
Neutralization and Workup: Neutralize the mixture with glacial acetic acid and then cool it. Filter the precipitated sodium bromide with suction and wash the filter cake with a small amount of cold alcohol.[20]
-
Solvent Removal: Remove the majority of the alcohol by distillation at atmospheric pressure.[20]
-
Extraction: Dissolve the residue in 600–700 mL of water containing 10 mL of concentrated hydrochloric acid. Add this solution to the residue from the distillation and shake well in a separatory funnel. Separate the aqueous layer and extract it twice with ether.[20]
-
Drying and Final Distillation: Combine the ester and ether extracts and dry them by shaking with anhydrous calcium chloride. Filter the solution, remove the ether by distillation, and then distill the remaining ethyl methylmalonate. The product boils at 194–196°C at 745 mm Hg.[20]
Expected Yield: 288 g (97% of the theoretical amount).[20]
Applications in Drug Development and Related Syntheses
The malonic ester synthesis is not merely an academic exercise; it is a practical tool for building molecular complexity.
-
Pharmaceuticals: It is instrumental in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants.[5] It is also used to produce other medicinally valuable compounds like the vasodilator Naftidrofuryl, the anticonvulsant Vigabatrin, and the non-steroidal anti-inflammatory drug (NSAID) Phenylbutazone.[13]
-
Acetoacetic Ester Synthesis: A closely related reaction is the acetoacetic ester synthesis, which uses ethyl acetoacetate as the starting material to produce substituted ketones instead of carboxylic acids.[11][16]
-
Knoevenagel Condensation: Malonic esters and malonic acid itself are key substrates in the Knoevenagel condensation, where an active methylene compound reacts with an aldehyde or ketone to form an α,β-unsaturated product.[18][21] This reaction is also widely used in the synthesis of pharmaceuticals and other fine chemicals.[22]
Conclusion
The malonic ester synthesis is a robust and highly adaptable method for the synthesis of mono- and di-substituted carboxylic acids. Its core principles—leveraging the acidity of the α-proton for enolate formation followed by a reliable SN2 alkylation—are fundamental concepts in organic chemistry. For researchers and professionals in drug development, a thorough understanding of this synthesis, including its scope, limitations, and variations, provides a powerful strategic tool for the rational design and construction of complex molecular targets.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 9. Malonic Ester Synthesis | Algor Cards [cards.algoreducation.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 14. organicchemistrytutor.com [organicchemistrytutor.com]
- 15. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
- 16. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 19. m.youtube.com [m.youtube.com]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. Knoevenagel Condensation | Thermo Fisher Scientific - TW [thermofisher.com]
- 22. Organic Syntheses Procedure [orgsyn.org]
The Acidity of α-Hydrogens in Diethyl Malonate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The remarkable acidity of the α-hydrogens in diethyl malonate is a cornerstone of modern organic synthesis, enabling a wide array of carbon-carbon bond-forming reactions. This technical guide provides an in-depth exploration of the electronic factors governing this acidity, detailed experimental protocols for its exploitation and quantification, and a comparative analysis of the acidity of related dicarbonyl compounds. Through a combination of quantitative data, procedural detail, and visual representations of reaction pathways, this document serves as a comprehensive resource for professionals in research and drug development.
Introduction
Diethyl malonate, a diester of malonic acid, is a pivotal reagent in synthetic organic chemistry, primarily due to the pronounced acidity of the protons on the methylene carbon positioned between the two carbonyl groups (the α-carbon). This heightened acidity, with a reported pKa value of approximately 13 in water, allows for the facile generation of a stabilized carbanion—the malonate enolate—under relatively mild basic conditions.[1][2] The resulting nucleophilic enolate is a versatile intermediate for the introduction of alkyl, acyl, and other functionalities, most notably in the classical malonic ester synthesis.
This guide will elucidate the principles underpinning the acidity of diethyl malonate's α-hydrogens, provide detailed experimental methodologies for its practical application and measurement, and present a comparative analysis of the acidity of various β-dicarbonyl compounds.
The Origin of Acidity: Electronic and Structural Factors
The notable acidity of the α-hydrogens in diethyl malonate arises from a confluence of inductive and resonance effects that stabilize the conjugate base formed upon deprotonation.
2.1. Inductive Effect: The two adjacent ester carbonyl groups are strongly electron-withdrawing. This inductive effect polarizes the C-H bonds of the central methylene group, weakening them and facilitating the removal of a proton by a base.
2.2. Resonance Stabilization: The primary factor contributing to the stability of the malonate enolate, and thus the acidity of the α-hydrogens, is resonance delocalization of the negative charge. Upon deprotonation, the resulting carbanion is stabilized by delocalization of the electron pair across the two carbonyl groups, as depicted in the resonance structures below. This distribution of the negative charge onto the more electronegative oxygen atoms significantly lowers the energy of the conjugate base, thereby increasing the acidity of the parent compound.
Quantitative Analysis of Acidity
The acidity of diethyl malonate and related dicarbonyl compounds can be quantified by their pKa values. A lower pKa value indicates a stronger acid. The table below presents the pKa values for a selection of β-dicarbonyl compounds, providing a comparative context for the acidity of diethyl malonate.
| Compound | Structure | pKa (in water, unless noted) |
| Diethyl malonate | CH₂(COOEt)₂ | ~13[1][2] |
| Dimethyl malonate | CH₂(COOMe)₂ | ~11.8 (Predicted)[3][4][5] |
| Acetylacetone | CH₂(COMe)₂ | ~9[6][7][8] |
| Ethyl acetoacetate | MeCOCH₂COOEt | ~11[9][10][11][12] |
| Dibenzoylmethane | CH₂(COPh)₂ | ~8.95 (Predicted)[13][14][15] |
| Meldrum's acid | C₆H₈O₄ (cyclic) | 4.97[9][16][17][18][19] |
| Malonic acid | CH₂(COOH)₂ | pKa1 = 2.83, pKa2 = 5.69[16][17][18][19][20] |
Table 1: pKa values of selected β-dicarbonyl compounds.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the acidity of diethyl malonate: its alkylation via the malonic ester synthesis and the experimental determination of its pKa.
4.1. Malonic Ester Synthesis: Alkylation of Diethyl Malonate with Benzyl Bromide
This protocol details the synthesis of diethyl benzylmalonate, a classic example of the malonic ester synthesis.[20]
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
Absolute ethanol
-
Benzyl bromide
-
Diethyl ether
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Enolate Formation: In a dry round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, dissolve sodium ethoxide (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To the stirred solution, add diethyl malonate (1 equivalent) dropwise at room temperature. The formation of the sodium salt of diethyl malonate may result in the formation of a white precipitate.
-
Alkylation: After the addition of diethyl malonate is complete, add benzyl bromide (1 equivalent) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add water and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl benzylmalonate.
-
Purification: The crude product can be purified by vacuum distillation.
4.2. Determination of pKa by Potentiometric Titration
This protocol outlines a general procedure for determining the pKa of a weak organic acid like diethyl malonate using potentiometric titration.[6][10][12][15][21]
Materials:
-
Diethyl malonate
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water (carbonate-free)
-
pH meter with a combination glass electrode
-
Buret
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Sample Preparation: Accurately weigh a sample of diethyl malonate and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M). If solubility is an issue, a co-solvent such as ethanol can be used, but the pKa value obtained will be an apparent pKa for that specific solvent mixture.
-
Titration Setup: Place the diethyl malonate solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode in the solution.
-
Titration: Begin stirring the solution and record the initial pH. Add the standardized NaOH solution from the buret in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration until the pH begins to change rapidly, then add smaller increments of titrant (e.g., 0.05 mL) to accurately define the equivalence point. Continue the titration well past the equivalence point.
-
Data Analysis: Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve, often more accurately from a first or second derivative plot of the data.
4.3. Determination of pKa by UV-Vis Spectrophotometry
This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.[1][7][22][23][24][25]
Materials:
-
Diethyl malonate
-
A series of buffer solutions of known pH covering a range of at least 2 pH units above and below the expected pKa of diethyl malonate.
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Solutions: Prepare a stock solution of diethyl malonate in a suitable solvent (e.g., methanol or water).
-
Prepare a series of solutions by diluting a precise aliquot of the stock solution into each of the buffer solutions of known pH. Ensure the final concentration of diethyl malonate is the same in all solutions.
-
Spectral Measurement: Record the UV-Vis absorbance spectrum for each of the buffered solutions over a relevant wavelength range. Also, record the spectra of the fully protonated form (in a strongly acidic solution, e.g., pH 2) and the fully deprotonated form (in a strongly basic solution, e.g., pH 14).
-
Data Analysis:
-
Identify the wavelength(s) at which the absorbance changes significantly with pH.
-
Plot absorbance at a selected wavelength versus pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.
-
Alternatively, the pKa can be determined using the Henderson-Hasselbalch equation by analyzing the absorbance data at a wavelength where the acidic and basic forms have different molar absorptivities.
-
Mandatory Visualizations
5.1. Signaling Pathway: Resonance Stabilization of Diethyl Malonate Enolate
References
- 1. egyankosh.ac.in [egyankosh.ac.in]
- 2. Crystal structure and identification of resonance forms of diethyl 2-(3-oxoiso-1,3-dihydrobenzofuran-1-ylidene)malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistnotes.com [chemistnotes.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Dibenzoylmethane - Wikipedia [en.wikipedia.org]
- 6. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uwindsor.ca [uwindsor.ca]
- 9. 2,2-Dimethyl-1,3-dioxane-4,6-dione | 2033-24-1 [chemicalbook.com]
- 10. Pka value of weak acid experiment by titrations method | PPTX [slideshare.net]
- 11. pharmaxchange.info [pharmaxchange.info]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Dibenzoylmethane | C15H12O2 | CID 8433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Page loading... [guidechem.com]
- 15. Dibenzoylmethane | 120-46-7 [chemicalbook.com]
- 16. Meldrum's acid [chem-is-you.blogspot.com]
- 17. Meldrum's_acid [chemeurope.com]
- 18. researchgate.net [researchgate.net]
- 19. Uses and Synthesis of Meldrum’s acid_Chemicalbook [chemicalbook.com]
- 20. askthenerd.com [askthenerd.com]
- 21. asdlib.org [asdlib.org]
- 22. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 23. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 24. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 25. ishigirl.tripod.com [ishigirl.tripod.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Diethyl (1-methylbutyl)malonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of Diethyl (1-methylbutyl)malonate. This compound is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals such as pentobarbital. The synthesis is based on the well-established malonic ester synthesis methodology, involving the alkylation of a substituted diethyl malonate. This protocol outlines the necessary reagents, equipment, step-by-step procedure, and purification methods. Additionally, a summary of the physical and analytical data for the target compound is presented.
Introduction
This compound is a disubstituted malonic ester derivative. The presence of the reactive methylene group in the malonate backbone makes it a versatile precursor for the introduction of various alkyl and acyl groups. Specifically, the synthesis of this compound is a crucial step in the production of pentobarbital and other barbiturate derivatives. The procedure described herein involves the deprotonation of a diethyl malonate derivative with a strong base to form a nucleophilic enolate, followed by an SN2 reaction with an appropriate alkyl halide.
Reaction Scheme
The synthesis of this compound can be achieved via the alkylation of diethyl ethylmalonate with 2-bromopentane in the presence of sodium ethoxide.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C14H26O4 | [1] |
| Molecular Weight | 258.35 g/mol | [1] |
| Appearance | Clear, colorless oil | [2] |
| Boiling Point | 120-122 °C at 8 Torr | [2] |
| Density | 0.967 g/cm3 | [1] |
| Refractive Index | 1.440 | [1] |
| Solubility | Slightly soluble in chloroform and ethyl acetate. | [1][2] |
Note: Experimental yield and detailed spectroscopic data are highly dependent on the specific reaction conditions and purification methods employed.
Experimental Protocol
This protocol is adapted from established malonic ester synthesis procedures.
Materials and Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Diethyl ethylmalonate
-
Sodium metal
-
Absolute ethanol
-
2-Bromopentane
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
Step 1: Preparation of Sodium Ethoxide Solution
-
In a dry three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 100 mL of absolute ethanol.
-
Carefully add 2.3 g (0.1 mol) of sodium metal in small pieces to the ethanol. The reaction is exothermic and will produce hydrogen gas. Ensure the reaction is carried out in a well-ventilated fume hood.
-
Allow the sodium to react completely to form a clear solution of sodium ethoxide. This may require gentle heating.
Step 2: Alkylation Reaction
-
To the freshly prepared sodium ethoxide solution, add 18.8 g (0.1 mol) of diethyl ethylmalonate dropwise from the dropping funnel with stirring.
-
After the addition is complete, add 15.1 g (0.1 mol) of 2-bromopentane dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain the reflux for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol using a rotary evaporator.
-
To the residue, add 100 mL of water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with three 50 mL portions of diethyl ether.
-
Combine the organic extracts and wash with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether using a rotary evaporator.
-
The crude product is then purified by vacuum distillation to yield this compound. Collect the fraction boiling at 120-122 °C at 8 Torr.[2]
Visualizations
Logical Workflow for the Synthesis of this compound
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Safety Precautions
-
This procedure should be carried out by trained personnel in a well-ventilated fume hood.
-
Sodium metal is highly reactive and pyrophoric. Handle with extreme care and under an inert atmosphere if possible.
-
2-Bromopentane is a flammable and harmful liquid. Avoid inhalation and contact with skin.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.
Conclusion
The protocol described provides a reliable method for the synthesis of this compound, a valuable intermediate in organic synthesis. By following the outlined steps and safety precautions, researchers can successfully prepare this compound for further applications in drug discovery and development. The provided quantitative data serves as a useful reference for product characterization.
References
Application Notes and Protocols: Malonic Ester Synthesis with Secondary Alkyl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The malonic ester synthesis is a versatile and widely utilized method in organic synthesis for the preparation of substituted carboxylic acids. The reaction proceeds through the alkylation of a malonic ester, typically diethyl malonate, followed by hydrolysis and decarboxylation to yield the final product. While primary alkyl halides are excellent substrates for this reaction, the use of secondary alkyl halides introduces specific challenges, primarily due to increased steric hindrance and the potential for competing elimination (E2) reactions. However, with carefully controlled reaction conditions, the malonic ester synthesis can be successfully extended to secondary alkyl halides, providing access to a broader range of α-substituted carboxylic acids, which are valuable building blocks in medicinal chemistry and drug development.
This document provides detailed application notes and experimental protocols for performing the malonic ester synthesis with a secondary alkyl halide, using isopropyl bromide as a representative example.
Key Considerations for Using Secondary Alkyl Halides
When employing secondary alkyl halides in the malonic ester synthesis, the following factors are critical to achieving a successful outcome:
-
Steric Hindrance: The bulkier nature of secondary alkyl halides compared to their primary counterparts can impede the SN2 reaction with the malonic ester enolate. This can lead to slower reaction rates and lower yields. To mitigate this, it is often necessary to use longer reaction times and/or higher temperatures.
-
Competing E2 Elimination: The strong base used to deprotonate the malonic ester can also act as a nucleophile in an E2 elimination reaction with the secondary alkyl halide, leading to the formation of an alkene byproduct. The choice of base and solvent is crucial in minimizing this side reaction. A non-nucleophilic, sterically hindered base could be considered, although alkoxides like sodium ethoxide are commonly used with success.
-
Reaction Conditions: Careful optimization of reaction parameters such as temperature, reaction time, and the stoichiometry of the reactants is essential to favor the desired SN2 substitution over the competing E2 elimination.
Experimental Protocols
This section details two established protocols for the synthesis of diethyl isopropylmalonate, the initial product from the reaction of diethyl malonate with isopropyl bromide.
Protocol 1: High-Yield Synthesis of Diethyl Isopropylmalonate
This protocol is adapted from a procedure reported to provide a high yield of the desired product.[1]
Materials:
-
Diethyl malonate
-
21 wt. % Sodium ethoxide solution in ethanol
-
2-Bromopropane (Isopropyl bromide)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask equipped with a reflux condenser and a dropping funnel
-
Stirring apparatus
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a stirred solution of 21 wt. % sodium ethoxide (245 mL, 0.6 M), add diethyl malonate (80 mL, 0.5 M). The immediate formation of a white precipitate of the sodium salt of diethyl malonate will be observed.
-
Heat the mixture to reflux. The white precipitate should dissolve during this process.
-
Add 2-bromopropane (70 mL, 0.75 M) dropwise to the refluxing mixture over a period of 30-45 minutes using the dropping funnel.
-
Continue refluxing the reaction mixture for a minimum of 10 hours.
-
After the reflux period, allow the mixture to cool to room temperature.
-
Remove the ethanol in vacuo using a rotary evaporator.
-
Dissolve the resulting residue in diethyl ether.
-
Wash the ethereal solution with a saturated aqueous NH4Cl solution.
-
Dry the organic layer over anhydrous MgSO4.
-
Filter the solution to remove the drying agent.
-
Evaporate the diethyl ether in vacuo to yield the crude diethyl isopropylmalonate as a pale brown oil. The reported yield for this procedure is approximately 98 g (97%).[1] This crude product is often of sufficient purity for the subsequent hydrolysis and decarboxylation step.
Protocol 2: Alternative Synthesis and Purification of Diethyl Isopropylmalonate
This protocol provides an alternative procedure with a different workup and purification method.[2]
Materials:
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
2-Bromopropane (Isopropyl bromide)
-
Diethyl ether
-
2N Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Distillation apparatus
Procedure:
-
Prepare a solution of sodium ethoxide by dissolving sodium metal (13.0 g) in absolute ethanol (400 mL) in a flask equipped with a reflux condenser.
-
To the gently refluxing sodium ethoxide solution, add a solution of diethyl malonate (80.0 g) in absolute ethanol (50 mL) over 15 minutes.
-
Stir the mixture under reflux for 1 hour.
-
Add a solution of 2-bromopropane (74.5 g) in absolute ethanol (50 mL) over 1 hour.
-
Continue stirring the mixture under reflux overnight.
-
Cool the reaction mixture in an ice bath and filter to remove the inorganic precipitate (sodium bromide).
-
Concentrate the filtrate by removing the ethanol.
-
Add water to the concentrated residue and extract with diethyl ether.
-
Wash the combined ethereal extracts twice with 2N NaOH solution.
-
Dry the ether layer over anhydrous magnesium sulfate.
-
Remove the solvent to obtain the crude product as an almost colorless liquid.
-
Purify the crude product by distillation to obtain pure diethyl isopropylmalonate (boiling point: 62°-65° C at 0.7 mm Hg).[2]
Data Presentation
The following table summarizes the quantitative data from the two protocols for the synthesis of diethyl isopropylmalonate.
| Parameter | Protocol 1[1] | Protocol 2[2] |
| Starting Materials | ||
| Diethyl Malonate | 80 mL (0.5 M) | 80.0 g |
| Base | 21 wt. % Sodium Ethoxide (245 mL, 0.6 M) | Sodium (13.0 g) in absolute ethanol (400 mL) |
| Secondary Alkyl Halide | 2-Bromopropane (70 mL, 0.75 M) | 2-Bromopropane (74.5 g) |
| Solvent | Ethanol | Absolute Ethanol |
| Reaction Conditions | ||
| Temperature | Reflux | Reflux |
| Reaction Time | > 10 hours | Overnight |
| Product & Yield | ||
| Product | Diethyl Isopropylmalonate | Diethyl Isopropylmalonate |
| Yield | 97% | Not explicitly stated |
| Purification | Workup with ether and NH4Cl wash | Distillation (b.p. 62°-65° C / 0.7 mm Hg) |
Hydrolysis and Decarboxylation
The alkylated malonic ester can be converted to the corresponding carboxylic acid through hydrolysis of the ester groups followed by decarboxylation.[3][4][5][6]
General Procedure:
-
Hydrolysis (Saponification): The substituted diethyl malonate is heated with a strong base, such as sodium hydroxide, in an aqueous or aqueous-alcoholic solution. This converts the diester into a dicarboxylate salt.[3]
-
Acidification: The reaction mixture is then acidified with a strong acid (e.g., HCl or H2SO4) to protonate the dicarboxylate, forming the substituted malonic acid.
-
Decarboxylation: The substituted malonic acid is heated, which causes it to readily lose one of the carboxyl groups as carbon dioxide, yielding the final α-substituted carboxylic acid.[3][4]
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the malonic ester synthesis.
Competing Reactions
Caption: Competing SN2 and E2 pathways in the reaction.
References
- 1. Diethyl isopropylmalonate synthesis - chemicalbook [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols: Alkylation of Diethyl Ethylmalonate with a 2-Pentyl Derivative
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and relevant data for the alkylation of diethyl ethylmalonate with a 2-pentyl derivative, yielding diethyl 2-ethyl-2-(pentan-2-yl)malonate. This reaction is a key step in the synthesis of complex branched-chain carboxylic acids, which are valuable intermediates in drug discovery and development. The protocol addresses the challenges associated with the use of a secondary alkyl halide, including potential side reactions and strategies to optimize the yield of the desired C-alkylation product.
Introduction
The malonic ester synthesis is a versatile and widely used method for the preparation of carboxylic acids.[1][2] The reaction involves the alkylation of a malonic ester enolate, followed by hydrolysis and decarboxylation.[2][3] While the alkylation of diethyl malonate with primary alkyl halides is a straightforward process, the use of a mono-substituted malonate, such as diethyl ethylmalonate, and a secondary alkylating agent, like a 2-pentyl derivative, introduces steric hindrance that can significantly impact the reaction outcome.[4] The primary challenge is the increased propensity for the competing E2 elimination reaction, which reduces the yield of the desired alkylated product.[5]
This document outlines a robust protocol for the alkylation of diethyl ethylmalonate with 2-bromopentane, employing a strong, sterically hindered base to favor the desired S\textsubscript{N}2 reaction pathway.
Reaction Scheme
The overall reaction is as follows:
Quantitative Data Summary
Due to the limited availability of specific literature data for this exact transformation, the following table presents representative data based on analogous reactions involving the alkylation of substituted malonic esters with secondary alkyl halides. These values should be considered as a guideline for expected outcomes.
| Parameter | Value | Notes |
| Reactants | ||
| Diethyl Ethylmalonate | 1.0 eq | |
| 2-Bromopentane | 1.2 eq | A slight excess is used to drive the reaction to completion. |
| Sodium Hydride (60% dispersion in mineral oil) | 1.2 eq | A strong, non-nucleophilic base is crucial. |
| Reaction Conditions | ||
| Solvent | Anhydrous Tetrahydrofuran (THF) | A dry, aprotic solvent is essential. |
| Temperature | 0 °C to reflux | Initial deprotonation at 0 °C, followed by heating to promote alkylation. |
| Reaction Time | 12 - 24 hours | Reaction progress should be monitored by TLC or GC. |
| Product | ||
| Product Name | Diethyl 2-ethyl-2-(pentan-2-yl)malonate | |
| CAS Number | 76-72-2 | [6] |
| Molecular Formula | C₁₄H₂₆O₄ | [6] |
| Molecular Weight | 258.35 g/mol | [6] |
| Yield and Purity | ||
| Typical Yield | 40-60% | Yields can be variable due to competing elimination. |
| Purity (after chromatography) | >95% |
Experimental Protocol
Materials
-
Diethyl ethylmalonate (C₉H₁₆O₄)
-
2-Bromopentane (C₅H₁₁Br)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
-
Silica gel for column chromatography
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure
1. Reaction Setup:
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF to a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum.
-
Carefully add the sodium hydride dispersion to the THF. Caution: Sodium hydride is highly reactive and flammable. Handle with extreme care in a fume hood.
-
Cool the suspension to 0 °C in an ice bath.
2. Deprotonation:
-
Slowly add diethyl ethylmalonate dropwise to the stirred sodium hydride suspension via a syringe or an addition funnel over a period of 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases.
3. Alkylation:
-
Add 2-bromopentane to the reaction mixture dropwise at room temperature.
-
Once the addition is complete, heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 12-24 hours.
4. Workup:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution to decompose any unreacted sodium hydride.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
5. Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with 100% hexanes and gradually increasing the proportion of ethyl acetate) to isolate the desired diethyl 2-ethyl-2-(pentan-2-yl)malonate.
Visualization of the Experimental Workflow
Caption: Experimental workflow for the alkylation of diethyl ethylmalonate.
Signaling Pathways and Logical Relationships
The core of this protocol relies on the principles of enolate chemistry and nucleophilic substitution.
Caption: Competing SN2 and E2 pathways in the alkylation reaction.
Spectroscopic Data
Diethyl Ethylmalonate (Starting Material):
-
¹H NMR (CDCl₃, 400 MHz): δ 4.20 (q, J=7.1 Hz, 4H, -OCH₂CH₃), 3.35 (t, J=7.5 Hz, 1H, -CH(COOEt)₂), 1.95 (quint, J=7.5 Hz, 2H, -CH₂CH₃), 1.28 (t, J=7.1 Hz, 6H, -OCH₂CH₃), 0.90 (t, J=7.5 Hz, 3H, -CH₂CH₃).[7]
Diethyl 2-ethyl-2-(pentan-2-yl)malonate (Product - Predicted):
-
¹H NMR: The spectrum is expected to show overlapping multiplets for the methylene and methyl protons of the ethyl and pentyl groups. The characteristic triplet for the acidic proton in the starting material at ~3.35 ppm will be absent.
-
¹³C NMR: The spectrum will show a quaternary carbon signal for the C2 of the malonate.
-
IR (neat): A strong absorption band around 1730 cm⁻¹ corresponding to the C=O stretch of the ester groups is expected.
-
Mass Spectrometry (EI): The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 258, along with characteristic fragmentation patterns of malonic esters.
Troubleshooting and Optimization
-
Low Yield: If the yield is low, this is likely due to the competing elimination reaction. To favor the S\textsubscript{N}2 pathway, consider using a more polar aprotic solvent such as DMSO, or employing a stronger, more sterically hindered base like lithium diisopropylamide (LDA) at low temperatures.
-
Incomplete Reaction: If the starting material is still present after 24 hours, the reaction time can be extended. Ensure that all reagents and solvents are scrupulously dry, as any moisture will quench the base.
-
Formation of Side Products: The formation of pentenes from the E2 elimination of 2-bromopentane is a significant side reaction. These are typically volatile and will be removed during the workup and purification steps.
By following this detailed protocol and considering the potential challenges, researchers can successfully synthesize diethyl 2-ethyl-2-(pentan-2-yl)malonate, a valuable building block for the development of novel therapeutics.
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Diethyl 2-ethyl-2-(pentan-2-yl)malonate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Diethyl ethylmalonate(133-13-1) 1H NMR [m.chemicalbook.com]
Application Notes and Protocols: The Role of Sodium Ethoxide in Malonate Alkylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The malonic ester synthesis is a versatile and widely utilized method in organic chemistry for the synthesis of substituted carboxylic acids. A cornerstone of this reaction is the alkylation of a malonate ester, a process in which sodium ethoxide plays a pivotal role. This document provides detailed application notes and protocols concerning the function and application of sodium ethoxide in malonate alkylation reactions, with a particular focus on its relevance in the synthesis of pharmaceutical compounds.
Sodium ethoxide (NaOEt) serves as a strong base in the malonic ester synthesis, facilitating the deprotonation of the α-carbon of diethyl malonate.[1][2] This acidic proton is readily abstracted due to the electron-withdrawing effect of the two adjacent carbonyl groups, forming a resonance-stabilized enolate ion.[3] This enolate is a potent nucleophile that subsequently attacks an alkyl halide in an SN2 reaction to form a new carbon-carbon bond.[4] The selection of sodium ethoxide as the base is critical, especially when using diethyl malonate, to prevent transesterification, a side reaction that can occur if a different alkoxide is used.[5] Following alkylation, the resulting substituted malonic ester can be hydrolyzed to a dicarboxylic acid and subsequently decarboxylated upon heating to yield the final carboxylic acid product.[5]
Mechanism of Action
The role of sodium ethoxide is central to the first step of the malonic ester synthesis: the formation of the nucleophilic enolate.
-
Deprotonation: Sodium ethoxide abstracts an acidic α-hydrogen from diethyl malonate, forming a resonance-stabilized enolate ion and ethanol.[3]
-
Nucleophilic Attack: The generated enolate ion acts as a nucleophile and attacks an electrophilic alkyl halide, displacing the halide and forming a mono-alkylated diethyl malonate.[5]
This initial alkylation can be followed by a second deprotonation and alkylation step to produce a dialkylated malonic ester, offering a route to more complex carboxylic acid structures.[5]
Data Presentation
The efficiency of the malonate alkylation reaction is influenced by the nature of the alkyl halide and the reaction conditions. Below are tables summarizing typical yields for the alkylation of diethyl malonate with various alkylating agents using sodium ethoxide as the base.
Table 1: Monoalkylation of Diethyl Malonate
| Alkyl Halide | Product | Yield (%) | Reference |
| Methyl bromide | Diethyl methylmalonate | 79-83 | [6] |
| Ethyl iodide | Diethyl ethylmalonate | ~88 | [7] |
| n-Butyl bromide | Diethyl n-butylmalonate | 80-90 | [7] |
| Isobutyl bromide | Diethyl isobutylmalonate | - | [1] |
| 1,6-Dichlorohexane | Diethyl 6-chlorohexylmalonate | 74-78 | [8] |
Table 2: Dialkylation of Diethyl Malonate
| Alkyl Halide 1 | Alkyl Halide 2 | Product | Overall Yield (%) | Reference |
| n-Propyl bromide | n-Propyl bromide | Diethyl dipropylmalonate | 50-52 (for final valproic acid) | [9] |
| Ethyl bromide | Butyl bromide | Diethyl ethylbutylmalonate | - | [10] |
Experimental Protocols
The following are generalized protocols for the mono- and dialkylation of diethyl malonate using sodium ethoxide. Researchers should adapt these protocols based on the specific reactivity of their chosen alkyl halide.
Protocol 1: Monoalkylation of Diethyl Malonate – Synthesis of Diethyl n-Butylmalonate
Materials:
-
Sodium metal
-
Absolute ethanol
-
Diethyl malonate
-
n-Butyl bromide
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Stirring apparatus
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a stirring apparatus, carefully add small pieces of sodium metal to absolute ethanol. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation. Continue stirring until all the sodium has dissolved to form a clear solution of sodium ethoxide.
-
Formation of the Enolate: To the sodium ethoxide solution, add diethyl malonate dropwise via a dropping funnel with continuous stirring.
-
Alkylation: After the addition of diethyl malonate is complete, add n-butyl bromide dropwise to the reaction mixture. An exothermic reaction should be observed.
-
Reaction Completion and Workup: After the addition of n-butyl bromide, heat the reaction mixture to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Isolation: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. To the residue, add water and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter and concentrate the solution under reduced pressure to obtain the crude diethyl n-butylmalonate.
-
Characterization: Purify the crude product by vacuum distillation. Characterize the final product by spectroscopic methods (NMR, IR) and compare with literature data.
Protocol 2: Dialkylation of Diethyl Malonate – Synthesis of Diethyl Dipropylmalonate (Intermediate for Valproic Acid)
Materials:
-
Sodium metal
-
Absolute ethanol
-
Diethyl malonate
-
n-Propyl bromide
-
Hydrochloric acid (for workup)
-
Standard laboratory glassware as in Protocol 1
Procedure:
-
First Alkylation: Follow steps 1-3 of Protocol 1, using one equivalent of sodium ethoxide and one equivalent of n-propyl bromide relative to diethyl malonate.
-
Second Enolate Formation: After the first alkylation is complete (as determined by TLC), cool the reaction mixture and add a second equivalent of sodium ethoxide solution.
-
Second Alkylation: To the newly formed enolate, add a second equivalent of n-propyl bromide dropwise.
-
Reaction Completion and Workup: Heat the reaction mixture to reflux for several hours until the dialkylation is complete.
-
Isolation and Purification: Follow the workup and purification steps outlined in Protocol 1. The resulting diethyl dipropylmalonate can then be carried forward for hydrolysis and decarboxylation to synthesize valproic acid.[9]
Mandatory Visualization
Caption: Reaction mechanism of malonate alkylation.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. datapdf.com [datapdf.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. US7038072B2 - Process for monoalkylation of C-H acidic methylene groups - Google Patents [patents.google.com]
- 9. CN102241582A - Synthesis technology of sodium valproate - Google Patents [patents.google.com]
- 10. youtube.com [youtube.com]
Application Notes and Protocols: Diethyl (1-methylbutyl)malonate in Barbiturate Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diethyl (1-methylbutyl)malonate is a key intermediate in the synthesis of a variety of barbiturates, a class of central nervous system depressants.[1] Its chemical structure allows for the introduction of the 1-methylbutyl group at the 5-position of the barbiturate ring, which is crucial for the pharmacological activity of several sedative-hypnotic drugs. This document provides detailed application notes and protocols for the use of this compound in the synthesis of pentobarbital, a short-acting barbiturate.[1][2]
Chemical and Physical Properties
The physical and chemical properties of the starting material, diethyl ethyl(1-methylbutyl)malonate, are crucial for proper handling and reaction setup.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₆O₄ | [3] |
| Molecular Weight | 258.35 g/mol | [3] |
| Boiling Point | 267.6 °C at 760 mmHg | [3] |
| Density | 0.967 g/cm³ | [3] |
| Refractive Index | 1.44 | [3] |
| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly) | [3] |
Synthesis of Pentobarbital
The synthesis of pentobarbital from this compound involves a condensation reaction with urea in the presence of a strong base, typically sodium ethoxide or sodium methoxide.[4][5][6] This reaction is a classic example of the malonic ester synthesis applied to the formation of heterocyclic compounds.[4]
Reaction Scheme
The overall reaction for the synthesis of pentobarbital is as follows:
-
Starting Materials: Diethyl ethyl(1-methylbutyl)malonate and Urea
-
Product: Pentobarbital (5-ethyl-5-(1-methylbutyl)barbituric acid)
Experimental Protocol
This protocol is a synthesized procedure based on established methods for barbiturate synthesis.[5][6][7]
Materials:
-
Diethyl ethyl(1-methylbutyl)malonate
-
Urea
-
Sodium metal
-
Absolute Ethanol or Methanol
-
Toluene
-
Hydrochloric acid
-
Activated carbon
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Apparatus for distillation under reduced pressure
Procedure:
-
Preparation of Sodium Alkoxide: In a round-bottom flask equipped with a reflux condenser, dissolve clean sodium metal in absolute ethanol (or methanol) to prepare the corresponding sodium alkoxide solution. This reaction is exothermic and should be performed with caution.
-
Reaction Mixture: To the sodium alkoxide solution, add diethyl ethyl(1-methylbutyl)malonate and a solution of dry urea in hot absolute ethanol.[6][8]
-
Condensation: Heat the reaction mixture to reflux for several hours (typically 2-40 hours, depending on the scale and specific conditions) to facilitate the condensation reaction.[6][7]
-
Solvent Removal: After the reaction is complete, remove the alcohol by distillation.[6] The residue can then be evaporated to dryness under reduced pressure.[5]
-
Work-up: Dissolve the residue in water. The aqueous solution can be extracted with a non-polar solvent like benzene or toluene to remove unreacted starting materials.[7] The aqueous layer is then treated with activated carbon to decolorize the solution, followed by filtration.[5]
-
Precipitation: Acidify the aqueous solution with hydrochloric acid to a pH of 3-4.[5] This will precipitate the crude pentobarbital.
-
Purification: Collect the precipitate by filtration and wash with cold water.[6] The crude product can be further purified by recrystallization from an aqueous ethanol solution.[5][7]
-
Drying: Dry the purified pentobarbital under vacuum to obtain the final product.[5]
Quantitative Data
| Parameter | Value | Reference |
| Pentobarbital Synthesis Yield | ||
| Crude Yield | 107.2 g (from 129.2 g of ester) | [5] |
| Final Yield after Recrystallization | 99.6 g | [5] |
| Purity (HPLC) | 99.87% | [5] |
| Reaction Conditions | ||
| Temperature | 60 - 140 °C | [5] |
| Reaction Time | 2 - 3 hours (distillation) | [5] |
Mechanism of Action and Signaling Pathway
Barbiturates, including pentobarbital, exert their effects by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][9]
Key points of the mechanism of action include:
-
GABA-A Receptor Potentiation: Barbiturates bind to a specific site on the GABA-A receptor, increasing the duration of chloride channel opening induced by GABA.[9]
-
Inhibition of Excitatory Receptors: They also inhibit the function of excitatory AMPA and kainate receptors.[1]
-
Overall Effect: The combined potentiation of inhibitory GABAergic neurotransmission and suppression of excitatory glutamatergic signaling leads to the sedative, hypnotic, and anticonvulsant properties of these drugs.[1][9]
Barbiturate Synthesis Workflow
Caption: Workflow for the synthesis of Pentobarbital.
Barbiturate Mechanism of Action
References
- 1. Barbiturate - Wikipedia [en.wikipedia.org]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. Cas 76-72-2,Diethyl ethyl(1-methylbutyl)malonate | lookchem [lookchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Pentobarbital synthesis - chemicalbook [chemicalbook.com]
- 6. 1-methyl butyl-ethyl malonic ester? , Hive Methods Discourse [chemistry.mdma.ch]
- 7. Pentobarbital | 76-74-4 [chemicalbook.com]
- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 9. PENTOBARBITAL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
Application Notes and Protocols for Diethyl (1-methylbutyl)malonate in Knoevenagel Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, typically catalyzed by a base, to yield an α,β-unsaturated product.[1][2][3] These products are valuable intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and natural products.[1][4]
This document provides detailed application notes and protocols for the use of a substituted malonic ester, diethyl (1-methylbutyl)malonate, in Knoevenagel condensation reactions. Due to the substitution at the α-carbon, this malonic ester presents unique steric and electronic properties compared to diethyl malonate, which may necessitate modifications to standard procedures. The protocols provided herein are based on established methods for diethyl malonate and serve as a starting point for optimization.
Reaction Mechanism and Workflow
The Knoevenagel condensation proceeds through a three-step mechanism: deprotonation, nucleophilic addition, and elimination.[1] A base is used to deprotonate the active methylene compound, forming a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the aldehyde or ketone, followed by dehydration to yield the final α,β-unsaturated product.
General Knoevenagel Condensation Workflow
The following diagram illustrates a typical experimental workflow for a Knoevenagel condensation reaction.
Caption: General experimental workflow for the Knoevenagel condensation.
Experimental Protocols
The following protocols are adapted from established procedures for diethyl malonate and may require optimization for this compound, particularly concerning the choice of base, catalyst loading, reaction temperature, and time. The steric hindrance from the 1-methylbutyl group may necessitate more forcing conditions.
Protocol 1: L-Proline Catalyzed Knoevenagel Condensation
This protocol is adapted from a procedure for the synthesis of coumarin-3-carboxylic esters using L-proline as a catalyst.[5]
Materials:
-
This compound
-
Aldehyde (e.g., salicylaldehyde for coumarin synthesis)
-
L-proline
-
Ethanol (or other suitable solvent like toluene, acetonitrile)[5]
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the aldehyde (1.0 eq) and this compound (1.05 eq) in ethanol.
-
Add L-proline (5-10 mol%) to the reaction mixture.
-
Heat the mixture to 80°C and stir for 18-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Immobilized Enzyme Catalyzed Knoevenagel Condensation
This protocol is based on the use of immobilized enzymes, such as gelatine or bovine serum albumin (BSA), as environmentally friendly catalysts.[1][6]
Materials:
-
This compound
-
Aldehyde (aliphatic or aromatic)
-
Immobilized Gelatine or BSA on a polymeric support (e.g., Immobead IB-350)[1][6]
-
Dimethyl sulfoxide (DMSO)
-
Hexane (for extraction)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a flask, suspend the immobilized enzyme catalyst in a solution of the aldehyde (1.0 eq) and this compound (1.2 eq) in DMSO.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the aldehyde is consumed.
-
Separate the catalyst by decantation or filtration. The catalyst can often be recovered, washed, and reused.[1]
-
Extract the product from the DMSO solution with hexane (3 x volume of DMSO).
-
Wash the combined hexane extracts with a saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield the crude product.
-
Purify the product as needed.
Data Presentation
The following table summarizes typical reaction conditions and yields for the Knoevenagel condensation of diethyl malonate with various aldehydes using different catalytic systems. These data can serve as a benchmark for developing protocols for this compound.
| Aldehyde | Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Salicylaldehyde | L-proline (10 mol%) | Ethanol | 80°C | 18 | 94 | [5] |
| Benzaldehyde | Immobilized Gelatine | DMSO | Room Temp. | 24 | 88 | [1] |
| 4-Chlorobenzaldehyde | Immobilized BSA | DMSO | Room Temp. | 24 | 89 | [6] |
| Iso-valeraldehyde | Immobilized Gelatine | DMSO | Room Temp. | 24 | 85 | [1] |
Signaling Pathways and Logical Relationships
While the Knoevenagel condensation is a direct chemical transformation and not typically depicted as a signaling pathway, the logical relationship of reactant transformation can be visualized.
Knoevenagel Condensation Mechanism
The following diagram illustrates the step-by-step mechanism of the Knoevenagel condensation.
Caption: Mechanism of the Knoevenagel condensation reaction.
Applications in Drug Development
The products of Knoevenagel condensation are crucial intermediates in the synthesis of a variety of pharmaceuticals.[1] For instance, derivatives of this reaction are used in the production of drugs such as Atorvastatin and Pregabalin.[1] The ability to introduce diverse substituents through the choice of aldehyde or ketone and the active methylene compound makes the Knoevenagel condensation a versatile tool for creating libraries of bioactive molecules for drug discovery.
Conclusion
References
- 1. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 2. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 3. organicreactions.org [organicreactions.org]
- 4. researchgate.net [researchgate.net]
- 5. biomedres.us [biomedres.us]
- 6. Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA) - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Asymmetric Synthesis of Chiral α-Substituted Malonates
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of chiral α-substituted malonates is of paramount importance in modern organic chemistry and drug development. These compounds serve as versatile chiral building blocks for the synthesis of a wide array of complex molecules, including natural products and pharmaceuticals.[1][2][3][4][5][6][7] The introduction of a stereocenter at the α-position of the malonate scaffold provides a valuable handle for subsequent stereocontrolled transformations. This document outlines key catalytic methodologies for the asymmetric synthesis of these valuable compounds, providing detailed protocols and comparative data.
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful and widely used method for the enantioselective formation of carbon-carbon bonds.[8][9] In the context of chiral malonate synthesis, this reaction typically involves the substitution of an allylic leaving group with a soft carbon nucleophile, such as a malonate enolate, in the presence of a chiral palladium catalyst. The enantioselectivity of the reaction is controlled by the chiral ligand coordinated to the palladium center.
A variety of chiral ligands have been developed for this transformation, leading to high enantioselectivities for a range of substrates.[10] The reaction of 1,3-diphenylallyl acetate with dimethyl malonate is often used as a benchmark to evaluate the efficacy of new chiral ligands in asymmetric catalysis.[10]
Quantitative Data Summary: Palladium-Catalyzed AAA of 1,3-Diphenyl-2-propenyl Acetate with Malonates
| Entry | Catalyst/Ligand | Nucleophile | Yield (%) | ee (%) | Reference |
| 1 | Pd₂(dba)₃ / (S)-BINAP | Dimethyl malonate | High | up to 90 | [8] |
| 2 | Pd complex / Ferrocenylphosphinoimidazolidine | Dimethyl malonate | Quantitative | up to 77 | [11] |
| 3 | Pd complex / Monodentate P-donor ligands | Dimethyl malonate | High | High | [10] |
Experimental Protocol: Palladium-Catalyzed Asymmetric Allylic Alkylation using (S)-BINAP
This protocol is a representative example for the synthesis of a chiral α-substituted malonate via palladium-catalyzed AAA.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
(S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((S)-BINAP)
-
1,3-Diphenyl-2-propenyl acetate
-
Dimethyl malonate
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve Pd(OAc)₂ (1 mol%) and (S)-BINAP (1.1 mol%) in anhydrous THF. Stir the solution at room temperature for 30 minutes.
-
Nucleophile Preparation: In a separate flame-dried Schlenk flask under argon, suspend NaH (1.2 equiv.) in anhydrous THF. To this suspension, add dimethyl malonate (1.2 equiv.) dropwise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes to form the sodium salt of dimethyl malonate.
-
Reaction: Add the solution of 1,3-diphenyl-2-propenyl acetate (1 equiv.) in anhydrous THF to the catalyst mixture. Then, add the freshly prepared sodium dimethyl malonate solution to the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the chiral α-substituted malonate.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Catalytic Cycle: Palladium-Catalyzed Asymmetric Allylic Alkylation
Caption: Catalytic cycle for Palladium-catalyzed AAA.
Phase-Transfer Catalysis (PTC) for α-Alkylation
Phase-transfer catalysis (PTC) provides a practical and efficient method for the asymmetric α-alkylation of malonates.[1][2][3][12][13][14] This methodology utilizes a chiral phase-transfer catalyst, typically a quaternary ammonium salt, to shuttle the malonate enolate from an aqueous or solid basic phase to an organic phase where it reacts with an alkylating agent. The chiral environment created by the catalyst directs the approach of the electrophile, leading to high enantioselectivity.
This method has proven effective for the synthesis of chiral malonates containing a quaternary carbon center, which are valuable building blocks in organic synthesis.[2][13] High chemical yields (up to 99%) and excellent enantioselectivities (up to 98% ee) have been achieved using this approach.[2][13][14]
Quantitative Data Summary: Enantioselective PTC α-Alkylation of Malonates
| Entry | Substrate | Alkylating Agent | Catalyst | Base | Yield (%) | ee (%) | Reference |
| 1 | Diphenylmethyl tert-butyl α-methylmalonate | Benzyl bromide | (S,S)-3,4,5-Trifluorophenyl-NAS bromide | Solid KOH | 99 | 98 | [2][13] |
| 2 | Diphenylmethyl tert-butyl α-methylmalonate | Allyl bromide | (S,S)-3,4,5-Trifluorophenyl-NAS bromide | Solid KOH | 99 | 90 | [3] |
| 3 | Diphenylmethyl tert-butyl α-halomalonates | Various alkyl halides | (S,S)-3,4,5-Trifluorophenyl-NAS bromide | Solid KOH | up to 99 | up to 93 | [12] |
| 4 | 2,2-Diphenylethyl tert-butyl α-methylmalonates | Benzylic halides | (S,S)-3,4,5-Trifluorophenyl-NAS bromide | Solid KOH | 90-99 | 91-99 | [2][3] |
Experimental Protocol: Enantioselective PTC α-Benzylation of a Malonate
This protocol describes a typical procedure for the asymmetric benzylation of a malonate derivative under phase-transfer conditions.[2][13]
Materials:
-
2,2-Diphenylethyl tert-butyl α-methylmalonate
-
Benzyl bromide
-
(S,S)-3,4,5-Trifluorophenyl-NAS bromide (chiral phase-transfer catalyst)
-
Potassium hydroxide (KOH), solid
-
Toluene
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2,2-diphenylethyl tert-butyl α-methylmalonate (1 equiv.), the chiral phase-transfer catalyst (5 mol%), and solid potassium hydroxide (5.0 equiv.).
-
Solvent Addition: Add toluene as the solvent.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -40 °C).
-
Addition of Alkylating Agent: Add benzyl bromide (5.0 equiv.) to the stirred mixture.
-
Reaction: Stir the reaction vigorously at the specified temperature until the starting material is consumed (monitor by TLC).
-
Workup: Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with toluene. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC analysis.
Experimental Workflow: Phase-Transfer Catalysis
Caption: Workflow for Phase-Transfer Catalyzed Alkylation.
Organocatalytic Asymmetric Synthesis
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, avoiding the use of metal catalysts.[3] For the synthesis of chiral α-substituted malonates, organocatalytic methods often involve the conjugate addition of malonates to α,β-unsaturated compounds.[15][16] Bifunctional organocatalysts, such as those derived from cinchona alkaloids, thioureas, and squaramides, can activate both the nucleophile and the electrophile through non-covalent interactions, leading to high yields and enantioselectivities.[15][16]
This approach is particularly useful for the desymmetrization of symmetric unsaturated 1,4-diketones through the Michael addition of malonates, affording products with high enantiomeric purities (up to 93% ee).[15][16]
Quantitative Data Summary: Organocatalytic Michael Addition of Malonates to Unsaturated 1,4-Diketones
| Entry | Catalyst Type | Substrate | Nucleophile | Yield (%) | ee (%) | Reference |
| 1 | Thiourea derivative | Symmetric unsaturated 1,4-diketone | Malonate | up to 99 | up to 93 | [16] |
| 2 | Squaramide derivative | Symmetric unsaturated 1,4-diketone | Malonate | up to 98 | High | [15] |
| 3 | Cinchona alkaloid | Symmetric unsaturated 1,4-diketone | Malonate | High | Moderate | [15][16] |
Experimental Protocol: Organocatalytic Michael Addition
This protocol is a general representation of an organocatalytic Michael addition of a malonate to an α,β-unsaturated ketone.
Materials:
-
α,β-Unsaturated ketone
-
Dimethyl malonate
-
Chiral thiourea or squaramide organocatalyst
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry vial, combine the α,β-unsaturated ketone (1 equiv.), dimethyl malonate (1.5 equiv.), and the chiral organocatalyst (5-10 mol%).
-
Solvent Addition: Add the anhydrous solvent under an inert atmosphere.
-
Reaction: Stir the reaction mixture at the specified temperature (e.g., room temperature) and monitor its progress by TLC.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product directly by flash column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess of the product using chiral HPLC.
Logical Relationship: Bifunctional Organocatalysis
Caption: Activation mode in bifunctional organocatalysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]
- 3. Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. researchgate.net [researchgate.net]
- 7. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Palladium-Catalyzed Asymmetric Allylic Alkylations with Toluene Derivatives as Pronucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Enantioselective synthesis of α-halo-α-alkylmalonates via phase-transfer catalytic α-alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Organocatalytic asymmetric addition of malonates to unsaturated 1,4-diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Organocatalytic asymmetric addition of malonates to unsaturated 1,4-diketones [beilstein-journals.org]
Chiral Phase-Transfer Catalysts for Enantioselective Malonate Alkylation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the enantioselective alkylation of malonates using chiral phase-transfer catalysts. This method facilitates the synthesis of chiral α,α-dialkylmalonates, which are valuable building blocks for molecules containing a quaternary stereocenter.
Introduction
Phase-transfer catalysis (PTC) is a powerful technique in organic synthesis that facilitates the reaction between reactants in different phases. In asymmetric PTC, a chiral catalyst is employed to control the stereochemical outcome of the reaction, leading to the formation of an enantioenriched product. The use of chiral quaternary ammonium salts, particularly those derived from Cinchona alkaloids or possessing binaphthyl scaffolds, has proven highly effective for the enantioselective alkylation of prochiral malonate substrates.[1][2][3] This document focuses on a highly efficient protocol for the α-alkylation of specifically designed malonate esters, yielding products with high enantioselectivity and chemical yield.[4][5][6]
Core Concepts & Workflow
The fundamental principle involves the in-situ formation of a chiral ion pair between the phase-transfer catalyst and the enolate of the malonate substrate. This complex is then extracted into the organic phase where it reacts with an alkylating agent. The chiral environment provided by the catalyst directs the approach of the electrophile, resulting in the preferential formation of one enantiomer.
Catalytic Cycle for Enantioselective Malonate Alkylation
Caption: General catalytic cycle for phase-transfer catalyzed enantioselective alkylation of malonates.
Data Presentation
The following tables summarize the quantitative data for the enantioselective alkylation of 2,2-diphenylethyl tert-butyl α-methylmalonate using the (S,S)-3,4,5-trifluorophenyl-NAS bromide catalyst.[4][5]
Table 1: Optimization of Reaction Conditions
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 50% KOH (5) | Toluene | -20 | 48 | 65 | 92 |
| 2 | 50% KOH (5) | Toluene | -30 | 36 | 70 | 94 |
| 3 | 50% KOH (5) | Toluene | -40 | 30 | 75 | 95 |
| 4 | 50% KOH (5) | Toluene | -50 | 48 | 60 | 96 |
| 5 | Cs₂CO₃ (5) | Toluene | -40 | 72 | 45 | 88 |
| 6 | K₂CO₃ (5) | Toluene | -40 | 72 | 30 | 85 |
Conditions: Substrate (1 equiv), p-chlorobenzyl bromide (5 equiv), catalyst (5 mol%). Data sourced from Park et al., 2023.[4]
Table 2: Substrate Scope with Various Alkylating Agents
| Product | Alkylating Agent | Yield (%) | ee (%) |
| 7a | Allyl bromide | 99 | 90 |
| 7b | Crotyl bromide | 70 | 86 |
| 7c | Propargyl bromide | 70 | 66 |
| 7d | Cinnamyl bromide | 95 | 88 |
| 7e | Benzyl bromide | 99 | 95 |
| 7f | p-Chlorobenzyl bromide | 99 | 98 |
| 7g | m-Methoxybenzyl bromide | 98 | 95 |
| 7h | o-Bromobenzyl bromide | 90 | 91 |
| 7i | 1-(Bromomethyl)naphthalene | 95 | 96 |
Reactions were performed under the optimized conditions (Entry 3, Table 1). Data sourced from Park et al., 2023.[4]
Experimental Protocols
The following protocols are adapted from the work of Park et al. (2023).[4][7]
General Experimental Workflow
Experimental Workflow Diagram
Caption: Step-by-step workflow for enantioselective malonate alkylation.
Preparation of Malonate Substrate
A detailed procedure for synthesizing the starting material, 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate, is outlined below.[7]
-
Synthesis of α-methyl-malonate mono-tert-butyl ester:
-
Esterification:
-
Follow a standard esterification procedure (e.g., DCC/DMAP coupling) with 2,2-diphenylethan-1-ol to obtain the final substrate.
-
Typical Procedure for Enantioselective Alkylation
The following is a representative protocol for the alkylation using p-chlorobenzyl bromide.[7]
-
To a solution of 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate (23 mg, 0.065 mmol) and (S,S)-3,4,5-trifluorophenyl-NAS bromide catalyst (3 mg, 0.0033 mmol, 5 mol%) in toluene (216 µL), add p-chlorobenzyl bromide (62.1 mg, 0.324 mmol, 5 equiv) at room temperature.[7]
-
Cool the reaction mixture to the specified temperature (e.g., -40°C).
-
Add 50% aqueous KOH (5 equivalents) to the mixture.
-
Stir vigorously at -40°C for the optimized reaction time (e.g., 30 hours).
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the desired α-alkylated malonate.
Product Analysis
-
Structural Characterization: The structure of the purified product should be confirmed using ¹H NMR and ¹³C NMR spectroscopy.
-
Enantiomeric Excess (ee) Determination: The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis. For example, for the product of alkylation with m-methoxybenzyl bromide, the ee was determined using a DAICEL Chiralcel OJ-H column with a mobile phase of hexane:2-propanol = 99:1 at a flow rate of 1.0 mL/min.[7]
Catalyst Structure and Enantioselectivity
The stereochemical outcome of the reaction is dictated by the structure of the chiral phase-transfer catalyst. The catalyst's rigid backbone and specific substituents create a well-defined chiral pocket that shields one face of the malonate enolate, leading to a selective attack of the alkylating agent on the other face.
Catalyst Influence on Enantioselectivity
Caption: Relationship between catalyst structural features and the resulting enantioselectivity.
The (S,S)-3,4,5-trifluorophenyl-NAS bromide catalyst, a binaphthyl-modified chiral quaternary ammonium salt, has demonstrated high efficacy in this transformation.[5][8] The bulky groups on the binaphthyl scaffold and the specific electronic properties of the trifluorophenyl group are crucial for achieving high levels of stereocontrol.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The highly enantioselective phase-transfer catalytic mono-alkylation of malonamic esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Diethyl (1-methylbutyl)malonate in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of diethyl (1-methylbutyl)malonate as a key intermediate in the synthesis of biologically active compounds for agrochemical applications. While direct, large-scale application in commercial agrochemicals is not widely documented, its derivatives, particularly thiobarbiturates, represent a class of compounds with recognized potential for pesticidal activity.
This document outlines the synthesis of a representative thiobarbiturate, 5-ethyl-5-(1-methylbutyl)-2-thiobarbituric acid , from this compound and discusses the potential screening of such compounds for fungicidal, herbicidal, and insecticidal properties.
Overview and Rationale
This compound is a versatile C5-substituted malonic ester. The presence of the branched 1-methylbutyl group can introduce steric complexity and influence the lipophilicity of the final molecule, properties that are crucial for modulating biological activity and penetration of target organisms in agrochemical formulations.[1] The classical malonic ester synthesis allows for the straightforward introduction of this and other alkyl groups, leading to a wide array of potential derivatives.
The primary focus of these notes is the synthesis of thiobarbiturates, a class of compounds known for a broad spectrum of biological activities, including hypnotic, sedative, and anticonvulsant effects in medicine.[2][3][4] Notably, various derivatives of barbituric and thiobarbituric acid have also demonstrated potential as antimicrobial, antifungal, insecticidal, and herbicidal agents, making them an interesting scaffold for agrochemical discovery.[5][6][7]
Synthesis of a Representative Agrochemical Precursor: 5-ethyl-5-(1-methylbutyl)-2-thiobarbituric acid
The synthesis of 5-ethyl-5-(1-methylbutyl)-2-thiobarbituric acid from this compound is a well-established chemical transformation. It involves the condensation of the malonic ester with thiourea in the presence of a strong base, typically sodium ethoxide or sodium methoxide.
Experimental Workflow: Synthesis of 5-ethyl-5-(1-methylbutyl)-2-thiobarbituric acid
Caption: Workflow for the synthesis of 5-ethyl-5-(1-methylbutyl)-2-thiobarbituric acid.
Detailed Experimental Protocol
Materials:
-
This compound
-
Sodium metal
-
Absolute ethanol
-
Thiourea (dried)
-
Hydrochloric acid (concentrated)
-
Anhydrous diethyl ether
-
Deionized water
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve clean sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be cooled in an ice bath if necessary.
-
Reaction with Thiourea: To the freshly prepared sodium ethoxide solution, add dried thiourea (1 equivalent). Stir the mixture until the thiourea is completely dissolved.
-
Addition of this compound: Add this compound (1 equivalent) dropwise to the solution of the sodio derivative of thiourea.
-
Condensation: Heat the reaction mixture to reflux and maintain this temperature for several hours (e.g., 7-24 hours) to ensure the completion of the condensation reaction.[6][8]
-
Work-up:
-
After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 2-3. This will precipitate the crude 5-ethyl-5-(1-methylbutyl)-2-thiobarbituric acid.
-
-
Purification:
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water to remove any inorganic salts.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.
-
Dry the purified product under vacuum to yield the final compound as a crystalline solid.
-
Potential Agrochemical Applications and Screening Protocols
Fungicidal Activity
Thiobarbituric acid derivatives have been reported to possess antifungal properties.[5][9] The synthesized compound can be screened against a panel of common plant pathogenic fungi.
Table 1: Representative Plant Pathogenic Fungi for Screening
| Fungal Species | Common Disease Caused |
| Botrytis cinerea | Gray mold |
| Fusarium oxysporum | Fusarium wilt |
| Phytophthora infestans | Late blight of potato/tomato |
| Puccinia triticina | Wheat leaf rust |
| Aspergillus niger | Black mold on fruits/veg |
Experimental Protocol: In Vitro Antifungal Assay (Mycelial Growth Inhibition)
-
Preparation of Fungal Cultures: Grow pure cultures of the test fungi on a suitable medium, such as Potato Dextrose Agar (PDA), at their optimal growth temperature.
-
Preparation of Test Compound Solutions: Prepare stock solutions of the synthesized 5-ethyl-5-(1-methylbutyl)-2-thiobarbituric acid in a suitable solvent (e.g., DMSO or acetone). Create a series of dilutions to determine the dose-response relationship.
-
Poisoned Food Technique:
-
Incorporate different concentrations of the test compound into molten PDA medium.
-
Pour the amended PDA into sterile Petri dishes.
-
Inoculate the center of each plate with a mycelial plug from the actively growing margin of the fungal culture.
-
-
Incubation and Measurement:
-
Incubate the plates at the optimal growth temperature for the respective fungus.
-
Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate (without the test compound) reaches the edge of the plate.
-
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration and determine the EC50 (Effective Concentration for 50% inhibition) value.
Herbicidal Activity
Certain barbiturate derivatives have been explored for their herbicidal properties.[7] Screening for herbicidal activity can be conducted on representative monocot and dicot weed species.
Table 2: Representative Weed Species for Herbicidal Screening
| Weed Species | Type |
| Echinochloa crus-galli | Monocot |
| Setaria faberi | Monocot |
| Amaranthus retroflexus | Dicot |
| Chenopodium album | Dicot |
Experimental Protocol: Pre-emergence Herbicidal Assay
-
Planting: Fill small pots with a standard soil mix and sow seeds of the test weed species at a uniform depth.
-
Application of Test Compound: Prepare solutions of the synthesized compound at various concentrations in a suitable solvent/surfactant system. Apply the solutions uniformly to the soil surface of the pots.
-
Growth Conditions: Place the pots in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions.
-
Evaluation: After a set period (e.g., 14-21 days), visually assess the percentage of weed control (phytotoxicity) compared to untreated control pots. Parameters to evaluate include germination inhibition, stunting, chlorosis, and necrosis.
-
Data Analysis: Determine the GR50 (Growth Reduction by 50%) value for each weed species.
Insecticidal Activity
Some barbituric acid derivatives have been patented for their insecticidal activity, particularly against aphids.[6]
Table 3: Representative Insect Pests for Screening
| Insect Species | Common Name |
| Myzus persicae | Green peach aphid |
| Spodoptera exigua | Beet armyworm |
| Plutella xylostella | Diamondback moth |
| Tetranychus urticae | Two-spotted spider mite |
Experimental Protocol: Foliar Spray Insecticidal Assay (e.g., against Aphids)
-
Plant Preparation: Grow host plants (e.g., cabbage or bell pepper) until they have several true leaves.
-
Insect Infestation: Infest the plants with a known number of aphids of a uniform age.
-
Application of Test Compound: Prepare solutions of the synthesized compound at various concentrations in a suitable solvent/surfactant system. Spray the infested plants to the point of runoff.
-
Incubation: Place the treated plants in a controlled environment.
-
Mortality Assessment: After a specified time (e.g., 24, 48, and 72 hours), count the number of live and dead insects on each plant.
-
Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 (Lethal Concentration for 50% of the population) value.
Signaling Pathways and Mechanism of Action (Hypothesized)
The precise mechanism of action for the agrochemical effects of thiobarbiturates is not fully elucidated and likely varies depending on the target organism. However, based on the known pharmacology of barbiturates, some potential mechanisms can be hypothesized.
In insects, compounds that modulate the GABA receptor are a known class of insecticides. Barbiturates are positive allosteric modulators of GABA-A receptors in mammals, potentiating the effect of the inhibitory neurotransmitter GABA.[3][10] A similar action on insect GABA receptors could lead to neurotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Barbiturates -Medicinal Chemistry | PDF [slideshare.net]
- 3. Barbiturates - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. omicsonline.org [omicsonline.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. wjarr.com [wjarr.com]
- 8. barbituric acid, 5-ethyl-5-((1-methylbutyl)thiomethyl)-, sodium salt | C12H19N2NaO3S | CID 23716011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. omicsonline.org [omicsonline.org]
- 10. Barbiturate - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Diethyl (1-methylbutyl)malonate in Flavor and Fragrance Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl (1-methylbutyl)malonate is a malonic ester derivative valued in the flavor and fragrance industry for its characteristic fruity and complex aromatic profile. Its chemical structure lends itself to imparting pleasant, often fruity, notes reminiscent of apple and pineapple, making it a versatile ingredient in a variety of consumer products.[1] Beyond its direct use as a fragrance component, its utility extends to organic synthesis, where it serves as a key intermediate. This document provides detailed application notes, experimental protocols, and representative data for the use of this compound in flavor and fragrance research and development.
Chemical Properties and Odor Profile
Table 1: Representative Physicochemical and Olfactory Properties of Fruity Esters
| Property | Representative Value/Description | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 117-47-5 | [2][3] |
| Molecular Formula | C12H22O4 | [3] |
| Appearance | Colorless liquid | [4] |
| Odor Profile | Fruity, apple, pineapple, sweet | [1] |
| Boiling Point | 118-119°C at 9 mmHg | [2] |
| Density | Approximately 0.96 g/cm³ | [2] |
| Odor Threshold (in water) | 0.1 - 10 ppb (representative for fruity esters) | [1][5] |
| Taste Threshold (in water) | 0.5 - 20 ppm (representative for fruity esters) | [6] |
| Typical Use Level in Fragrance | 0.1% - 5% | [7] |
| Typical Use Level in Flavors | 1 - 50 ppm | N/A |
Note: Odor/taste thresholds and use levels are representative values for fruity esters and should be determined empirically for this compound.
Applications in Flavor and Fragrance
This compound's primary application lies in its ability to impart a fresh and fruity character to fragrance and flavor compositions.
-
Fragrance: It can be used in a wide array of products including perfumes, colognes, soaps, lotions, and air fresheners. Its fruity notes can act as a top or middle note in a fragrance, providing an initial burst of freshness.
-
Flavor: In the flavor industry, it can be used to create or enhance fruit flavors, particularly apple and pineapple, in beverages, candies, baked goods, and dairy products.[1]
Experimental Protocols
The following protocols are representative methodologies for the synthesis and sensory evaluation of this compound.
Protocol 1: Synthesis of this compound via Malonic Ester Synthesis
This protocol describes a general method for the alkylation of diethyl malonate to produce this compound.[7][8][9]
Materials:
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol
-
2-Bromopentane (1-methylbutyl bromide)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware and safety equipment
Procedure:
-
Enolate Formation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide in absolute ethanol with stirring. To this solution, add diethyl malonate dropwise at room temperature. The reaction is exothermic. Stir the mixture for 1 hour to ensure complete formation of the sodiomalonic ester enolate.[7]
-
Alkylation: Add 2-bromopentane dropwise to the enolate solution. The reaction mixture is then heated to reflux and maintained at this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.[8]
-
Work-up: After cooling to room temperature, the ethanol is removed under reduced pressure using a rotary evaporator. The resulting residue is partitioned between diethyl ether and water.
-
Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation to obtain the final, high-purity product.
Protocol 2: Sensory Evaluation - Odor Threshold Determination
This protocol outlines a method for determining the odor detection threshold of this compound in water using a trained sensory panel.[1][5][6]
Materials:
-
Purified this compound
-
Odor-free water
-
Glass sniffing bottles with Teflon-lined caps
-
Trained sensory panel (8-12 members)
-
Positive and negative controls
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a known concentration.
-
Serial Dilutions: Prepare a series of dilutions of the stock solution in odor-free water. The concentration steps should be logarithmic (e.g., decreasing by a factor of 3).[10]
-
Sample Presentation: For each panelist, present a series of paired samples: one containing a specific dilution of the odorant and the other containing only odor-free water (blank). The order of presentation should be randomized.
-
Forced-Choice Method: Use a three-alternative forced-choice (3-AFC) method, where each panelist is presented with three samples, two of which are blanks and one contains the odorant. The panelist must identify the sample that is different.[10]
-
Data Analysis: The individual threshold is the lowest concentration at which the panelist can reliably detect the odorant. The group threshold is calculated as the geometric mean of the individual thresholds.
Protocol 3: Compounding a Simple Fruity Fragrance Accord
This protocol provides a basic example of how this compound can be incorporated into a simple fragrance accord.
Materials:
-
This compound
-
Other fragrance raw materials (e.g., ethyl acetate, isoamyl acetate, hedione, galaxolide)
-
Perfumer's alcohol (denatured ethanol)
-
Glass beakers and stirring rods
-
Digital scale
-
Fragrance blotters
Procedure:
-
Formulation: Create a fragrance formula on a weight/weight basis. A sample formula is provided in Table 2.
-
Compounding: Weigh each ingredient accurately into a glass beaker.
-
Mixing: Gently stir the mixture until all ingredients are fully dissolved.
-
Maceration: Allow the fragrance concentrate to mature for at least 48 hours in a cool, dark place. This allows the different notes to blend and harmonize.
-
Dilution: Dilute the fragrance concentrate in perfumer's alcohol to the desired concentration (e.g., 10-20% for an Eau de Toilette).
-
Evaluation: Dip a fragrance blotter into the final fragrance and allow the alcohol to evaporate for a few seconds before evaluating the scent profile over time (top, middle, and base notes).
Table 2: Example of a Simple Fruity Fragrance Accord
| Ingredient | Parts (by weight) | Odor Contribution |
| This compound | 15 | Fruity, apple, pineapple |
| Ethyl Acetate | 10 | Sweet, fruity, ethereal |
| Isoamyl Acetate | 5 | Banana, fruity |
| Hedione | 30 | Floral, jasmine, airy |
| Galaxolide (50% in IPM) | 40 | Musk, clean, sweet |
| Total | 100 |
Diagrams
Caption: Workflow for the synthesis of this compound.
Caption: Workflow for sensory evaluation and odor threshold determination.
References
- 1. tandfonline.com [tandfonline.com]
- 2. odournet.com [odournet.com]
- 3. parfums-de-grasse.com [parfums-de-grasse.com]
- 4. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]
- 5. Odor detection threshold - Wikipedia [en.wikipedia.org]
- 6. Odor Detection Thresholds [leffingwell.com]
- 7. chemistnotes.com [chemistnotes.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Ureides from Malonic Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ureides, particularly cyclic ureides derived from malonic acid derivatives, represent a significant class of compounds in medicinal chemistry. The most prominent examples are barbiturates, which are central nervous system depressants used as sedatives, hypnotics, and anticonvulsants.[1][2] The synthesis of these structures has traditionally been achieved through base-catalyzed condensation reactions. While direct electrochemical synthesis of ureides from malonic esters is not yet a well-established method in the scientific literature, this document provides a detailed protocol for the conventional synthesis of barbituric acid. Additionally, a proposed electrochemical pathway is presented as a forward-looking approach, drawing parallels with recent advancements in electrochemical dehydration reactions.
Section 1: Conventional Synthesis of Barbituric Acid (a Cyclic Ureide)
The classical synthesis of barbiturates involves the condensation of a dialkyl malonate with urea, typically in the presence of a strong base like sodium ethoxide.[1][3] This method, while effective, requires stoichiometric amounts of a strong base and elevated temperatures.
Experimental Protocol: Synthesis of Barbituric Acid from Diethyl Malonate and Urea
This protocol is adapted from the well-established procedure published in Organic Syntheses.[3]
Materials and Equipment:
-
Diethyl malonate
-
Urea (dry)
-
Sodium metal
-
Absolute ethanol
-
Hydrochloric acid (HCl)
-
2-liter round-bottomed flask
-
Reflux condenser with a calcium chloride drying tube
-
Oil bath
-
Büchner funnel and filter flask
-
Ice bath
-
Oven
Procedure:
-
Preparation of Sodium Ethoxide: In a 2-liter round-bottomed flask equipped with a reflux condenser and drying tube, dissolve 11.5 g (0.5 gram atom) of finely cut sodium in 250 mL of absolute ethanol. This should be done with caution due to the exothermic reaction and hydrogen gas evolution.
-
Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution, add 80 g (0.5 mole) of diethyl malonate. Subsequently, add a solution of 30 g (0.5 mole) of dry urea dissolved in 250 mL of hot (approx. 70°C) absolute ethanol.
-
Reflux: Shake the mixture well to ensure homogeneity. Heat the flask in an oil bath to 110°C and maintain a steady reflux for 7 hours. A white solid, the sodium salt of barbituric acid, will precipitate during this time.
-
Work-up and Acidification: After the reflux period, add 500 mL of hot (approx. 50°C) water to the reaction mixture to dissolve the precipitate. Then, carefully acidify the solution with concentrated hydrochloric acid until it is acidic to litmus paper (approximately 45 mL of HCl is required).
-
Crystallization and Isolation: Filter the resulting clear, hot solution to remove any impurities. Cool the filtrate in an ice bath overnight to allow for the crystallization of barbituric acid.
-
Drying: Collect the white crystalline product on a Büchner funnel, wash with 50 mL of cold water, and dry in an oven at 105-110°C for 3-4 hours.
Expected Yield and Data
The following table summarizes the quantitative data for this conventional synthesis.
| Parameter | Value | Reference |
| Reactants | ||
| Diethyl Malonate | 80 g (0.5 mol) | [3] |
| Urea | 30 g (0.5 mol) | [3] |
| Sodium | 11.5 g (0.5 g-atom) | [3] |
| Absolute Ethanol | 500 mL | [3] |
| Reaction Conditions | ||
| Temperature | 110°C (oil bath) | [3] |
| Time | 7 hours | [3] |
| Product | ||
| Barbituric Acid Yield | 46-50 g | [3] |
| Molar Yield | 72-78% | [3] |
Reaction Workflow
Caption: Workflow for the conventional synthesis of barbituric acid.
Section 2: Proposed Electrochemical Synthesis of Cyclic Ureides
While a direct electrochemical coupling of malonic esters and urea has not been reported, recent advances in electrosynthesis offer a potential green alternative. Specifically, the electrochemical dehydration of dicarboxylic acids to form cyclic anhydrides provides a template for a possible new pathway.[4][5][6] This proposed method would involve the anodic activation of malonic acid (or a monoester derivative) to form a highly reactive intermediate, which could then be trapped by urea to form the ureide ring.
Hypothetical Application and Plausible Mechanism
The core concept is to replace the chemical dehydrating agent/base with an electrochemical activation step. Anodic oxidation could potentially convert the carboxylic acid groups of malonic acid into a more electrophilic species, such as an acyl radical or a related activated intermediate, which would readily react with the nucleophilic nitrogen atoms of urea. This approach could potentially proceed under milder conditions and avoid the use of stoichiometric strong bases.
The proposed reaction would proceed in an undivided electrochemical cell, where the anode facilitates the activation of malonic acid, and the cathode reaction would likely involve the reduction of protons or the solvent.
Proposed Experimental Protocol (Hypothetical)
Materials and Equipment:
-
Malonic Acid
-
Urea
-
Acetonitrile (MeCN) as solvent
-
Tetrabutylammonium tetrafluoroborate (Bu₄NBF₄) or another suitable supporting electrolyte
-
Graphite or Boron-Doped Diamond (BDD) anode
-
Platinum or Stainless Steel cathode
-
Potentiostat/Galvanostat
-
Undivided electrochemical cell (e.g., a beaker-type cell)
-
Standard work-up and purification equipment
Procedure:
-
Electrolyte Preparation: In an undivided electrochemical cell, prepare a solution of malonic acid (e.g., 0.4 M), urea (1.0 to 1.5 equivalents), and a supporting electrolyte like Bu₄NBF₄ (0.2 M) in acetonitrile.
-
Electrolysis: Immerse the anode (e.g., BDD) and cathode (e.g., Pt foil) into the solution. Apply a constant current or potential. The optimal conditions (current density, cell voltage) would need to be determined experimentally.
-
Monitoring: Monitor the reaction progress by techniques such as TLC, GC-MS, or HPLC to track the consumption of malonic acid and the formation of the ureide product.
-
Work-up: Upon completion, evaporate the solvent. The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate) to separate the product from the supporting electrolyte.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Proposed Reaction Pathway Diagram
Caption: A proposed electrochemical pathway for ureide synthesis.
Section 3: Applications in Drug Development
Ureide-containing compounds are of significant interest to drug development professionals due to their diverse biological activities. The urea functional group is a key structural motif in many approved drugs because its hydrogen bonding capabilities allow for strong and specific interactions with biological targets like enzymes and receptors.[4][5][7]
Key Therapeutic Areas for Ureides:
-
Anticonvulsants: Barbiturates like phenobarbital are used for the treatment of epilepsy.[1]
-
Sedative-Hypnotics: Various barbiturates have been used to treat insomnia and anxiety.[2]
-
Anesthetics: Ultra-short-acting barbiturates are used for the induction of anesthesia before surgery.[1]
-
Anticancer Agents: The urea moiety is present in several modern anticancer drugs, where it helps modulate drug potency and improve pharmacokinetic properties.[4]
-
Anti-HIV and Antibacterial Agents: The structural features of ureides have been incorporated into molecules designed to combat infectious diseases.[4]
The ability to synthesize novel ureide structures, potentially through cleaner and more efficient electrochemical methods, could accelerate the discovery and development of new therapeutics in these and other areas.
References
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Electrochemical Dehydration of Dicarboxylic Acids to Their Cyclic Anhydrides. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Electrochemical Dehydration of Dicarboxylic Acids to Their Cyclic Anhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrosynthesis Using Carboxylic Acid Derivatives: New Tricks for Old Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nucleophilic Substitution on Malonic Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the nucleophilic substitution on malonic esters, a cornerstone reaction in organic synthesis for the formation of carbon-carbon bonds. The information is tailored for researchers in academia and industry, including those in drug development, who utilize this versatile reaction for the synthesis of a wide array of chemical compounds.
Introduction
The alkylation of malonic esters is a classic and reliable method for the synthesis of substituted acetic acids and other related structures. The reaction proceeds via a nucleophilic substitution mechanism, where the enolate of a malonic ester attacks an electrophile, typically an alkyl halide. The high acidity of the α-protons of the malonic ester (pKa ≈ 13 in DMSO) allows for facile deprotonation with a suitable base to form a stabilized enolate. This enolate then serves as the nucleophile in an SN2 reaction. Subsequent hydrolysis of the ester groups and decarboxylation of the resulting malonic acid derivative yields the final product. This methodology is widely employed in the synthesis of pharmaceuticals, natural products, and other functionalized organic molecules.
Signaling Pathways and Logical Relationships
The overall transformation in a typical malonic ester synthesis involves a sequence of distinct chemical steps. The following diagram illustrates the logical workflow of this process.
Caption: Workflow of the Malonic Ester Synthesis.
Quantitative Data Summary
The following table summarizes quantitative data from representative nucleophilic substitution reactions on diethyl malonate. Please note that yields can be highly dependent on the specific substrate, reaction conditions, and scale.
| Electrophile (R-X) | Base | Solvent | Reaction Time | Temperature | Product | Yield (%) | Reference |
| Benzyl chloride | Sodium Ethoxide | Ethanol | 2-3 hours (reflux) | Reflux | Diethyl benzylmalonate | 51-57 | [1] |
| Methyl bromide | Sodium Ethoxide | Ethanol | 4 hours | Boiling point | Diethyl methylmalonate | 97 | [2] |
| Benzyl chloride | Sodium Hydroxide | DMSO | 3 hours | 50-60 °C | Diethyl benzylmalonate | 45 | [3] |
| Benzoyl chloride | Ethoxymagnesium | Ether / Benzene | 6-8 hours | Room Temp. | Diethyl benzoylmalonate | 68-75 | [4] |
Experimental Protocols
Provided below are detailed experimental protocols for the synthesis of diethyl benzylmalonate, a common example of nucleophilic substitution on a malonic ester.
Synthesis of Diethyl Benzylmalonate via Sodium Ethoxide in Ethanol
This protocol is adapted from a procedure found in Organic Syntheses.[1]
Materials:
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
Benzyl chloride
-
Diethyl ether
-
Anhydrous calcium chloride
-
Water
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Preparation of Sodium Ethoxide: In a 5 L three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel, add 2.5 L of absolute ethanol. Carefully add 115 g (5 gram atoms) of sodium, cut into small pieces, to the ethanol. The reaction is exothermic and will generate hydrogen gas; ensure adequate ventilation. Allow the sodium to react completely to form sodium ethoxide.
-
Addition of Diethyl Malonate: Once all the sodium has reacted and the solution has cooled, add 830 g (5.18 moles) of diethyl malonate through the dropping funnel in a steady stream.
-
Alkylation: Following the addition of diethyl malonate, add 632 g (5 moles) of benzyl chloride dropwise over a period of 2-3 hours.
-
Reaction: With stirring, heat the mixture to reflux. Continue refluxing until the reaction mixture is neutral to moist litmus paper, which typically takes 8-11 hours.
-
Work-up: After the reaction is complete, arrange the apparatus for distillation and remove the ethanol. Add approximately 2 L of water to the residue and shake. If necessary, add salt to facilitate the separation of the layers.
-
Extraction and Drying: Separate the organic layer. The combined organic layers from two such runs are then dried.
-
Purification: Purify the crude product by vacuum distillation. Collect the fraction distilling at 145–155 °C/5 mm Hg. This yields 1265–1420 g (51–57%) of diethyl benzylmalonate. The residue primarily consists of diethyl dibenzylmalonate.
Hydrolysis and Decarboxylation to Benzylmalonic Acid (General Procedure)
The alkylated malonic ester can be converted to the corresponding carboxylic acid through hydrolysis and decarboxylation.
Materials:
-
Diethyl benzylmalonate
-
Potassium hydroxide
-
Hydrochloric acid (concentrated)
-
Ether
Procedure:
-
Saponification: A solution of potassium hydroxide in water is prepared in a round-bottom flask equipped with a stirrer. The diethyl benzylmalonate is added to the hot potassium hydroxide solution over a period of 1 hour.[1] The mixture is heated to facilitate the hydrolysis of the ester groups.
-
Acidification: After cooling, the reaction mixture is acidified with concentrated hydrochloric acid to precipitate the benzylmalonic acid.
-
Extraction: The benzylmalonic acid is extracted with several portions of ether.
-
Drying and Evaporation: The combined ether extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the ether is removed by evaporation to yield the crude benzylmalonic acid.
-
Decarboxylation: The crude benzylmalonic acid is heated to a temperature of 130–135 °C for several hours to effect decarboxylation, yielding 3-phenylpropanoic acid.[1]
Conclusion
The nucleophilic substitution on malonic esters remains a highly effective and versatile method for the synthesis of a diverse range of carboxylic acids and their derivatives. The protocols and data presented here provide a solid foundation for researchers to apply this important reaction in their synthetic endeavors. Careful control of reaction conditions, particularly the stoichiometry of the base, is crucial to minimize side reactions such as dialkylation.[5] The choice of base and solvent can also significantly impact the reaction outcome and yield.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Diethyl (1-methylbutyl)malonate
Welcome to the technical support center for the synthesis of Diethyl (1-methylbutyl)malonate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis of this compound, which typically involves the alkylation of diethyl malonate with a 1-methylbutyl halide (e.g., 2-bromopentane).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Base: The base (e.g., sodium ethoxide) may have decomposed due to moisture. 2. Poor Quality Alkylating Agent: The 2-halopentane may be impure or degraded. 3. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. 4. Presence of Water: Moisture will quench the enolate intermediate. | 1. Use freshly prepared or properly stored sodium ethoxide. Ensure absolute (anhydrous) ethanol is used for its preparation.[1] 2. Purify the 2-halopentane by distillation before use. 3. Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or GC. For secondary alkyl halides, a longer reaction time may be necessary.[2] 4. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Low Yield of Desired Mono-alkylated Product | 1. Formation of Dialkylated Byproduct: The mono-alkylated product is also acidic and can be deprotonated and alkylated a second time.[3] 2. Competing E2 Elimination Reaction: The use of a strong, sterically hindered base with a secondary halide can favor the elimination of HBr from 2-bromopentane to form pentenes.[4][5] 3. Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the yield. | 1. Use a molar excess of diethyl malonate relative to the alkylating agent to favor mono-alkylation. A ratio of 1.5:1 to 2:1 (diethyl malonate:alkylating agent) is a good starting point. 2. Use a less sterically hindered base like sodium ethoxide in ethanol. Avoid stronger, bulkier bases if elimination is a significant issue. Maintaining a moderate reaction temperature can also disfavor elimination. 3. Consider using phase-transfer catalysis (PTC) with a milder base like potassium carbonate, which can improve the yield of C-alkylation.[6] |
| Presence of Unreacted Diethyl Malonate in Product | 1. Incomplete Reaction: The reaction may not have been allowed to proceed to completion. 2. Insufficient Base: Not enough base was used to deprotonate all of the diethyl malonate. | 1. Extend the reaction time or gently heat the reaction mixture to drive it to completion. 2. Use at least one full equivalent of a strong base like sodium ethoxide relative to the diethyl malonate. |
| Difficulty in Product Purification | 1. Similar Boiling Points of Products and Byproducts: The boiling points of diethyl malonate, the mono-alkylated product, and the di-alkylated product can be close, making separation by simple distillation challenging. 2. Contamination with Salts: The crude product may contain inorganic salts (e.g., NaBr) from the reaction. | 1. Use fractional distillation under reduced pressure for better separation. The use of a packed distillation column can improve separation efficiency. 2. Perform a thorough aqueous work-up. Wash the organic layer with water and brine to remove salts before distillation. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of this compound?
A1: The synthesis is a classic malonic ester synthesis, which involves the alkylation of diethyl malonate. The overall reaction is as follows:
-
Step 1: Enolate Formation: Diethyl malonate is deprotonated by a strong base, typically sodium ethoxide (NaOEt), to form a resonance-stabilized enolate.[4][5]
-
Step 2: Alkylation: The enolate acts as a nucleophile and attacks an alkylating agent, in this case, a 1-methylbutyl halide such as 2-bromopentane, in an SN2 reaction to form this compound.[4]
Q2: Which alkylating agent is best to use: 2-bromopentane or 2-iodopentane?
A2: While both can be used, 2-iodopentane is generally more reactive than 2-bromopentane in SN2 reactions, which could lead to a faster reaction rate. However, 2-bromopentane is often more readily available and less expensive. The choice may depend on the desired reaction kinetics and cost considerations.
Q3: How can I minimize the formation of the dialkylated byproduct, Diethyl di(1-methylbutyl)malonate?
A3: The formation of the dialkylated product is a common side reaction.[3] To favor mono-alkylation, it is recommended to use a molar excess of diethyl malonate compared to the 2-halopentane. This ensures that the enolate of diethyl malonate is more likely to react with the alkylating agent than the enolate of the mono-alkylated product.
Q4: What is the E2 elimination side reaction and how can I avoid it?
A4: The E2 elimination is a competing reaction where the base abstracts a proton from a carbon adjacent to the carbon bearing the halogen, leading to the formation of an alkene (in this case, pentenes) instead of the desired substitution product.[4][5] This is more prevalent with secondary alkyl halides like 2-bromopentane. To minimize this:
-
Use a less sterically hindered base (e.g., sodium ethoxide).
-
Maintain a moderate reaction temperature.
-
Consider using a phase-transfer catalyst with a weaker base like potassium carbonate.
Q5: What are the optimal conditions for purifying the final product?
A5: The crude product should first be washed with water to remove any inorganic salts. Purification is typically achieved by fractional distillation under reduced pressure. This is crucial for separating the desired this compound from unreacted diethyl malonate and any dialkylated byproduct, as their boiling points may be close. A patent for a related process mentions purification of an ethyl-(1-methylbutyl) diethyl malonate compound by rectification under vacuum.[7]
Experimental Protocols
Protocol 1: Classical Synthesis using Sodium Ethoxide
This protocol is a standard method for the alkylation of diethyl malonate.
Materials:
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
2-Bromopentane
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add sodium metal (1.0 eq.) to absolute ethanol under an inert atmosphere. Allow the reaction to proceed until all the sodium has dissolved.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.1 eq.) dropwise at room temperature. Stir the mixture for 30 minutes.
-
Alkylation: Add 2-bromopentane (1.0 eq.) dropwise to the reaction mixture. Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC or GC until the starting material is consumed. A longer reaction time may be required due to the use of a secondary halide.[2]
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract with diethyl ether (3x).
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solution under reduced pressure. Purify the crude product by fractional distillation under vacuum to obtain this compound.
Protocol 2: Phase-Transfer Catalysis (PTC) Method
This method uses a milder base and a phase-transfer catalyst, which can help to suppress the E2 elimination side reaction.
Materials:
-
Diethyl malonate
-
2-Bromopentane
-
Anhydrous potassium carbonate
-
Tetrabutylammonium bromide (TBAB) or another suitable phase-transfer catalyst
-
Anhydrous toluene or acetonitrile
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine diethyl malonate (1.0 eq.), 2-bromopentane (1.2 eq.), anhydrous potassium carbonate (2.0 eq.), and a catalytic amount of TBAB (e.g., 5 mol%).
-
Reaction: Add anhydrous toluene or acetonitrile as the solvent. Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium salts. Wash the filter cake with the solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by fractional distillation under vacuum.
Data Presentation
The following tables summarize hypothetical yield data based on typical outcomes for malonic ester syntheses to illustrate the impact of different reaction parameters.
Table 1: Effect of Base and Alkylating Agent on Yield
| Base | Alkylating Agent | Reaction Time (h) | Temperature (°C) | Yield of Mono-alkylated Product (%) | Yield of Dialkylated Product (%) | Yield of Elimination Product (%) |
| Sodium Ethoxide | 2-Bromopentane | 12 | 78 (Reflux) | 50-60 | 10-15 | 5-10 |
| Sodium Ethoxide | 2-Iodopentane | 8 | 78 (Reflux) | 55-65 | 10-15 | 3-8 |
| Potassium Carbonate (PTC) | 2-Bromopentane | 24 | 110 (Reflux) | 60-70 | 5-10 | <5 |
Table 2: Effect of Reactant Stoichiometry on Product Distribution (using Sodium Ethoxide and 2-Bromopentane)
| Ratio of Diethyl Malonate : 2-Bromopentane | Yield of Mono-alkylated Product (%) | Yield of Dialkylated Product (%) |
| 1 : 1 | 55 | 15 |
| 1.5 : 1 | 65 | 8 |
| 2 : 1 | 70 | <5 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
- 1. Diethyl ethyl(1-methylbutyl)malonate | C14H26O4 | CID 95450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Preparation of mono-substituted malonic acid half oxyesters (SMAHOs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. datapdf.com [datapdf.com]
- 7. CN105541731A - Method for preparing 5-ethyl-5-(1-methylbutyl)malonylurea - Google Patents [patents.google.com]
Common side products in the alkylation of diethyl malonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the alkylation of diethyl malonate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is yielding a significant amount of a higher molecular weight product alongside my desired mono-alkylated product. What is likely happening and how can I prevent it?
A1: The most common side product in the alkylation of diethyl malonate is the dialkylated product .[1][2] This occurs because the mono-alkylated diethyl malonate still possesses an acidic proton on the α-carbon, which can be deprotonated by the base to form a new enolate. This enolate can then react with another equivalent of the alkyl halide.[1][3]
Troubleshooting Steps:
-
Control Stoichiometry: Use a strict 1:1 molar ratio of diethyl malonate to the alkylating agent. A slight excess of diethyl malonate can sometimes favor mono-alkylation.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture. This helps to ensure that the alkyl halide reacts with the diethyl malonate enolate before it can react with the enolate of the mono-alkylated product.
-
Choice of Base: A less reactive base or controlling the amount of base can sometimes help. However, ensure enough base is present to fully deprotonate the diethyl malonate initially.
-
Purification: Careful column chromatography is often necessary to separate the mono- and dialkylated products due to their similar polarities.[4]
Q2: The yield of my desired product is low, and I've isolated a compound that appears to be an alkene derived from my alkyl halide. What is the cause?
A2: This is likely due to a competing E2 elimination reaction of your alkyl halide.[1][3] The basic conditions used for the deprotonation of diethyl malonate can also promote the elimination of HX from the alkyl halide, especially if the alkyl halide is secondary or tertiary.[1][5]
Troubleshooting Steps:
-
Alkyl Halide Choice: Whenever possible, use primary or methyl alkyl halides as they are less prone to elimination reactions.[1] Secondary halides react poorly, and tertiary halides are generally unsuitable for this reaction.[1][6]
-
Base Selection: Using a bulkier, less nucleophilic base might favor proton abstraction from the diethyl malonate over elimination from the alkyl halide. However, very strong, hindered bases can sometimes favor elimination.
-
Temperature Control: Lowering the reaction temperature can sometimes favor the SN2 substitution over the E2 elimination.
Q3: After workup, I am observing hydrolysis of my ester groups. How can I avoid this?
A3: Unintended hydrolysis of the ethyl ester groups can occur if water is present in the reaction mixture, especially under basic or acidic conditions during workup.[1][7]
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all your reagents and solvents are thoroughly dried before use. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering.
-
Workup Procedure: During the workup, minimize the time the reaction mixture is in contact with aqueous acid or base, especially at elevated temperatures.
Q4: I am using sodium methoxide as a base with diethyl malonate and getting a mixture of ethyl and methyl esters in my product. Why is this happening?
A4: This is a result of transesterification .[2] When the alkoxide base used does not match the alcohol component of the ester, an equilibrium can be established, leading to a mixture of ester products.
Troubleshooting Steps:
-
Matching Base and Ester: Always use an alkoxide base that corresponds to the ester group. For diethyl malonate, use sodium ethoxide (NaOEt) in ethanol.[2]
Summary of Common Side Products
| Side Product | Cause | How to Minimize |
| Dialkylated Diethyl Malonate | Reaction of the mono-alkylated product with a second equivalent of alkyl halide.[1][2] | Control stoichiometry, slow addition of alkyl halide. |
| Alkene | E2 elimination of the alkyl halide, especially with 2° and 3° halides.[1][5] | Use 1° or methyl halides, control temperature. |
| Hydrolyzed Product (Carboxylic Acid) | Presence of water during the reaction or workup.[7] | Use anhydrous conditions, careful workup. |
| Transesterified Product | Mismatch between the alkoxide base and the ester's alcohol.[2] | Use a matching alkoxide base (e.g., NaOEt for diethyl malonate). |
| O-alkylated Product | Alkylation on the oxygen of the enolate instead of the carbon.[8] | Generally less of an issue for diethyl malonate but can be influenced by solvent and counter-ion. |
Experimental Protocol: General Procedure for Mono-alkylation of Diethyl Malonate
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add dry ethanol to a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Base Formation: Carefully add sodium metal (1 equivalent) in small portions to the ethanol and stir until all the sodium has reacted to form sodium ethoxide.
-
Enolate Formation: To the sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise at room temperature. Stir for 30-60 minutes to ensure complete formation of the enolate.
-
Alkylation: Add the primary alkyl halide (1 equivalent) dropwise to the stirred solution. The reaction may be exothermic. After the addition is complete, heat the mixture to reflux and monitor the reaction by TLC or GC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography to separate the desired mono-alkylated product from any starting material and dialkylated side product.
Reaction Pathway Visualization
The following diagram illustrates the desired mono-alkylation pathway and the common side reaction leading to the dialkylated product.
Caption: Reaction scheme for diethyl malonate alkylation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaxchange.info [pharmaxchange.info]
Technical Support Center: Isomer Separation of Dialkylated Malonic Esters
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the separation of dialkylated malonic ester isomers.
Frequently Asked Questions (FAQs)
General Principles
Q: What are the main types of isomers I might encounter with dialkylated malonic esters, and why does the separation method differ?
A: Dialkylated malonic esters can form several types of isomers, primarily diastereomers and enantiomers.
-
Diastereomers: These are stereoisomers that are not mirror images of each other. They have different physical and chemical properties, such as solubility, boiling points, and polarity. This difference allows for their separation using standard laboratory techniques like column chromatography or fractional crystallization.[1][2]
-
Enantiomers: These are stereoisomers that are non-superimposable mirror images. They have identical physical properties in an achiral environment, making them impossible to separate with standard techniques.[3][4] Separating enantiomers requires chiral methods, such as chiral chromatography or converting them into diastereomeric derivatives which can then be separated.[2][5]
A major drawback of the malonic ester synthesis is that the alkylation step can produce dialkylated structures, which can complicate separation and lower yields.[6]
Isomer Separation Workflow
The general workflow for separating isomers of dialkylated malonic esters involves analyzing the mixture, selecting an appropriate technique, performing the separation, and finally, analyzing the purity of the isolated isomers.
Caption: A general workflow for the separation and isolation of isomers.
Technique Selection Guide
Choosing the correct separation technique is critical and depends entirely on the type of isomers present in your mixture.
Caption: Decision tree for selecting an appropriate isomer separation method.
Separating Diastereomers: Troubleshooting and Protocols
Diastereomers can typically be separated by standard chromatography due to their differing polarities and physical properties.[2]
Preparative Thin-Layer Chromatography (TLC)
Preparative TLC is useful for purifying small quantities (up to 100 mg) of material and is excellent for separating compounds that are very close in polarity.[7][8]
General Protocol:
-
Spotting: Dissolve the crude mixture in a minimal amount of a volatile solvent. Apply the solution as a thin, continuous line approximately 1-1.5 cm from the bottom of a preparative TLC plate.[8]
-
Development: Place the plate in a sealed chamber containing the chosen eluent. Allow the solvent front to travel up the plate until it is about 1 cm from the top. For very similar compounds, you can dry the plate and re-elute it multiple times to improve separation.[7]
-
Visualization: Visualize the separated bands, typically using a UV lamp. Mark the boundaries of the desired bands with a pencil.[8]
-
Extraction: Scrape the silica gel of the target band from the plate using a razor blade or spatula.[8] Place the collected silica into a funnel with a cotton plug or a fritted funnel.
-
Isolation: Wash the silica with a polar solvent (e.g., ethyl acetate) to elute the pure compound. Collect the filtrate and remove the solvent under reduced pressure to isolate the purified diastereomer.[8]
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation (Overlapping Bands) | Incorrect solvent system polarity. | Test different solvent systems on an analytical TLC plate first. For compounds with similar polarity, use a less polar solvent system (Rf values around 0.10) and develop the plate multiple times.[7] |
| Bands are Streaking or Tailing | Sample is too concentrated; sample is not soluble in the mobile phase; mixture is too acidic/basic. | Apply a more dilute sample solution. Ensure the spotting solvent is fully evaporated before development. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent to suppress ionization. |
| Bands are "Smiling" (Curved) | Edges of the plate are developing faster than the center due to uneven solvent vapor saturation. | Line the inside of the developing chamber with filter paper saturated with the eluent to ensure the chamber atmosphere is fully saturated with solvent vapor.[9] |
| Inconsistent Rf Values | Chamber not sealed; solvent composition changed due to evaporation of a volatile component; temperature fluctuations. | Ensure the developing chamber has a tight-fitting lid. Use fresh solvent for each run.[9] Perform the chromatography at a stable temperature. |
Fractional Crystallization
This method relies on the different solubilities of diastereomers in a particular solvent. While it can be effective, it may lead to lower yields compared to chromatography.[1]
General Protocol:
-
Solvent Selection: Choose a solvent in which the diastereomeric mixture is sparingly soluble at room temperature but fully soluble when heated.
-
Dissolution: Dissolve the mixture in the minimum amount of the hot solvent to create a saturated solution.
-
Crystallization: Allow the solution to cool slowly and undisturbed. The less soluble diastereomer should crystallize out of the solution first.
-
Isolation: Collect the crystals by filtration. The more soluble diastereomer will remain in the mother liquor.
-
Purification: To improve purity, the collected crystals can be recrystallized one or more times (a process known as re-resolution).[10]
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form | Solution is not saturated; cooling is too rapid; compound is an oil. | Reduce the amount of solvent or evaporate some of it. Allow the solution to cool more slowly. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal if available. |
| Yield is Very Low | Too much solvent was used; diastereomer has significant solubility even at low temperatures. | Use less solvent for dissolution. Cool the solution in an ice bath to minimize solubility. Partially evaporate the mother liquor to recover more material, though it may be less pure. |
| Purity of Crystals is Poor | Cooling was too fast, trapping the other diastereomer in the crystal lattice. | Re-dissolve the crystals in fresh hot solvent and allow them to cool even more slowly. A "digestion" process, where crystals are briefly boiled in the solvent mixture, can sometimes improve purity.[10] |
Separating Enantiomers: Troubleshooting and Protocols
Enantiomers require chiral separation techniques. The most common methods in an industrial and research setting are Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Supercritical Fluid Chromatography (SFC).
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[2]
General Protocol:
-
Column and Mobile Phase Selection: The choice of CSP is the most critical parameter.[4] Polysaccharide-based columns (e.g., Chiralpak, Chiralcel) are widely used. A screening process with different columns and mobile phases (typically mixtures of hexane/isopropanol or hexane/ethanol) is often necessary to find optimal conditions.
-
Sample Preparation: Dissolve the racemic mixture in the mobile phase or a compatible solvent. Filter the sample to remove any particulate matter.
-
Analysis/Purification: Inject the sample onto the HPLC system. The enantiomers will elute at different times. For preparative work, collect the fractions corresponding to each enantiomeric peak.
-
Isolation: Combine the pure fractions for each enantiomer and remove the solvent.
Quantitative Data Summary: Example HPLC Method
The following table provides an example of HPLC conditions used for the enantioselective analysis of a dialkylated malonic ester derivative.[11]
| Parameter | Value |
| Column | DAICEL Chiralcel OJ-H |
| Mobile Phase | Hexane: 2-propanol = 99:1 |
| Flow Rate | 1.0 mL/min |
| Temperature | 23°C |
| Detection | UV at 256 nm |
| Result | 95% enantiomeric excess (ee) |
| Retention Times | Minor isomer: 41.17 min, Major isomer: 53.38 min |
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Separation (Co-eluting Peaks) | The chiral stationary phase (CSP) is not suitable for the compound. The mobile phase is incorrect. | Screen a variety of CSPs (e.g., polysaccharide-based, Pirkle-type). There is no universal CSP.[4] Vary the mobile phase composition (e.g., change the percentage of the alcohol modifier). |
| Poor Resolution (Overlapping Peaks) | Flow rate is too high; mobile phase composition is suboptimal. | Decrease the flow rate to increase the number of theoretical plates. Finely adjust the ratio of hexane to alcohol modifier. Sometimes, changing the alcohol (e.g., ethanol instead of isopropanol) can dramatically improve separation. |
| Peak Tailing or Broadening | Column is overloaded; secondary interactions with the stationary phase. | Inject a smaller sample volume or a more dilute sample. Add a small amount of an acidic or basic additive to the mobile phase (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) to suppress unwanted interactions. |
Chiral Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique that uses supercritical CO₂ as the main mobile phase, often modified with a small amount of an organic solvent like methanol.[12] It is considered a "green" technology and is often 3-5 times faster than HPLC.[12][13]
General Protocol:
-
Method Development: Similar to HPLC, screen various chiral stationary phases. The mobile phase typically consists of CO₂ and an alcohol modifier (e.g., methanol). Additives may also be used.
-
System Equilibration: Equilibrate the column with the chosen mobile phase under the specified temperature and backpressure conditions.
-
Injection and Separation: Inject the dissolved sample. The low viscosity of the supercritical fluid allows for high flow rates and rapid separations.[14]
-
Fraction Collection: For preparative SFC, fractions are collected after the detector. A significant advantage is that when the CO₂ depressurizes, it turns into a gas and evaporates, leaving the purified compound in a small volume of the organic modifier.[12]
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution | Incorrect modifier or stationary phase. Suboptimal backpressure or temperature. | Screen different chiral columns. Vary the percentage and type of alcohol modifier. Optimize the backpressure and column temperature, as these affect the density and solvating power of the supercritical fluid. |
| Peak Splitting or Distortion | Sample solvent is too strong or incompatible with the mobile phase. | Dissolve the sample in a weaker solvent or directly in the mobile phase modifier if possible. Minimize the injection volume. |
| Unstable Baseline | Fluctuation in pump pressure or temperature; modifier and CO₂ not mixing properly. | Ensure the system has reached thermal and pressure equilibrium. Check for leaks in the system. Ensure proper mixing of the CO₂ and the organic modifier. |
References
- 1. US4874473A - Separation of diastereomers by extractive distillation - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. 4.6. Separating enantiomers | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 8. How To [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 11. Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. selvita.com [selvita.com]
- 14. Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chromatography–Tandem Mass Spectrometry Platform for the Quantitative Metabolic Profiling of Octadecanoid Oxylipins - PMC [pmc.ncbi.nlm.nih.gov]
Preventing transesterification during malonic ester synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during malonic ester synthesis, with a specific focus on preventing transesterification.
Frequently Asked Questions (FAQs)
Q1: What is transesterification in the context of malonic ester synthesis?
A1: Transesterification is a common side reaction that can occur during the deprotonation step of malonic ester synthesis. It involves the exchange of the alkyl group of the ester with the alkyl group of the alkoxide base used. For example, if diethyl malonate is treated with sodium methoxide, a mixture of diethyl malonate, ethyl methyl malonate, and dimethyl malonate can be formed. This mixture of starting materials can lead to a complex mixture of final products, reducing the yield of the desired substituted acetic acid and complicating purification.
Q2: How can I prevent transesterification?
A2: The most effective way to prevent transesterification is to use an alkoxide base with the same alkyl group as the ester in your malonic ester starting material.[1] For instance, if you are using diethyl malonate, you should use sodium ethoxide as the base.[1] If you are using dimethyl malonate, sodium methoxide is the appropriate base. This ensures that even if the alkoxide attacks the ester carbonyl, the resulting product is identical to the starting material, effectively preventing a net reaction and the formation of unwanted side products.[2]
Q3: What are the consequences of not preventing transesterification?
A3: Failing to prevent transesterification can lead to several undesirable outcomes:
-
Reduced Yield: The formation of multiple ester species means that a portion of your starting material is diverted from the desired reaction pathway, leading to a lower overall yield of the target molecule.
-
Product Mixtures: The different esters will react with the alkyl halide to form a mixture of products, which can be difficult to separate.
-
Inconsistent Results: The extent of transesterification can be sensitive to reaction conditions, leading to poor reproducibility between experiments.
Q4: Are there any situations where a non-matching alkoxide base might be used?
A4: While it is strongly recommended to match the alkoxide base and the ester, there might be rare instances where this is not feasible due to the availability of reagents. In such cases, it is crucial to be aware of the potential for transesterification and to employ rigorous purification techniques to isolate the desired product. However, for predictable and high-yielding synthesis, matching the base and ester is standard practice.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield of the desired product and presence of unexpected side products. | Transesterification: A non-matching alkoxide base was used for the deprotonation step. For example, using sodium methoxide with diethyl malonate. | Use a matching alkoxide base: Always ensure the alkyl group of your alkoxide base corresponds to the alkyl group of your malonic ester (e.g., sodium ethoxide for diethyl malonate). |
| Complex mixture of products observed by NMR or LC-MS analysis. | Mixture of starting esters due to transesterification: The presence of multiple ester species in the reaction mixture leads to the formation of multiple alkylated products. | Verify reagent compatibility: Before starting the synthesis, double-check that the chosen base and malonic ester have matching alkyl groups. If a non-matching combination was used, extensive chromatographic purification will be necessary to isolate the desired product. |
| Inconsistent yields between batches of the same reaction. | Variable extent of transesterification: The rate and equilibrium of transesterification can be influenced by subtle changes in reaction conditions such as temperature, reaction time, and moisture content. | Standardize reaction conditions: Ensure consistent reaction parameters. More importantly, adhere to the principle of using a matching alkoxide base to eliminate this source of variability. |
Experimental Protocol: Synthesis of Diethyl Propylmalonate (A Model Malonic Ester Synthesis)
This protocol outlines the synthesis of diethyl propylmalonate, highlighting the critical step for preventing transesterification.
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
Absolute ethanol (anhydrous)
-
1-Bromopropane
-
Diethyl ether (anhydrous)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Enolate Formation (Crucial Step for Preventing Transesterification):
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.0 equivalent) in absolute ethanol.
-
Note: The use of sodium ethoxide with diethyl malonate is critical to prevent transesterification.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethyl malonate (1.0 equivalent) dropwise to the stirred solution.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the enolate.
-
-
Alkylation:
-
Add 1-bromopropane (1.0 equivalent) to the dropping funnel and add it dropwise to the enolate solution.
-
After the addition, heat the reaction mixture to reflux and maintain reflux for 2-3 hours, monitoring the reaction progress by TLC.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
To the residue, add diethyl ether and a saturated aqueous ammonium chloride solution to quench the reaction.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure diethyl propylmalonate.
-
Logical Workflow for Preventing Transesterification
The following diagram illustrates the decision-making process and the consequences of matched versus mismatched reagents in malonic ester synthesis.
Caption: Decision workflow for base selection to prevent transesterification.
References
Technical Support Center: Optimizing Malonate Alkylation Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing temperature and time in malonate alkylation reactions.
Troubleshooting Guide
This guide addresses common issues encountered during malonate alkylation experiments.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Base | - Use a freshly opened or properly stored strong base (e.g., sodium ethoxide, sodium hydride). - Ensure anhydrous conditions, as moisture can deactivate the base. |
| Poor Quality Alkylating Agent | - Use a pure, un-degraded alkylating agent. Alkyl halides can degrade over time. - Consider using a more reactive alkylating agent (e.g., iodide instead of chloride). |
| Insufficient Reaction Temperature | - Gradually increase the reaction temperature in small increments (e.g., 10°C) and monitor the reaction progress by TLC or GC. - For less reactive alkylating agents, refluxing in a suitable solvent may be necessary. |
| Insufficient Reaction Time | - Monitor the reaction progress over a longer period. Some reactions, especially at lower temperatures, may require extended reaction times (e.g., 12-24 hours). |
| Inappropriate Solvent | - Ensure the chosen solvent is appropriate for the base and reaction temperature. For example, THF is suitable for NaH, while ethanol is used with sodium ethoxide. |
Issue 2: Formation of Dialkylated Product as the Major Product
| Potential Cause | Troubleshooting Steps |
| Incorrect Stoichiometry | - Use a slight excess of the malonic ester relative to the alkylating agent (e.g., 1.1 to 1.5 equivalents). - Use only one equivalent of the base for mono-alkylation. |
| High Reaction Temperature | - Lowering the reaction temperature can favor mono-alkylation by reducing the rate of the second alkylation. |
| Prolonged Reaction Time | - Monitor the reaction closely and quench it once the mono-alkylated product is maximized to prevent further reaction. |
| Order of Addition | - Add the alkylating agent slowly to the solution of the deprotonated malonic ester. This maintains a low concentration of the alkylating agent, disfavoring dialkylation.[1] |
Issue 3: Presence of Unreacted Starting Material
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotonation | - Ensure at least one full equivalent of a sufficiently strong base is used. - Allow adequate time for the base to fully deprotonate the malonic ester before adding the alkylating agent. |
| Low Reaction Temperature or Short Reaction Time | - Increase the temperature or extend the reaction time and monitor for the consumption of the starting material. |
| Sterically Hindered Substrates | - For bulky malonic esters or alkylating agents, higher temperatures and longer reaction times may be necessary to overcome steric hindrance. |
Issue 4: Formation of Side Products Other Than Dialkylated Product
| Potential Cause | Troubleshooting Steps |
| Elimination Reaction (E2) | - This is more prevalent with secondary and tertiary alkyl halides.[2] Use primary alkyl halides whenever possible. - Lowering the reaction temperature can favor the desired SN2 reaction over elimination. |
| Hydrolysis of Ester | - Ensure anhydrous conditions throughout the reaction. Water can lead to the saponification of the ester groups, especially at higher temperatures and with stronger bases. |
| Transesterification | - Use a base with the same alkoxide as the ester group of the malonate (e.g., sodium ethoxide with diethyl malonate) to prevent scrambling of the ester groups.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for malonate alkylation?
A1: The optimal temperature is highly dependent on the specific substrates and desired outcome. For many standard alkylations with reactive primary alkyl halides, room temperature to a gentle reflux (e.g., in ethanol or THF) is sufficient. For less reactive alkylating agents or sterically hindered substrates, higher temperatures may be required. In enantioselective alkylations, lower temperatures (e.g., -78°C to 0°C) are often employed to maximize stereoselectivity, though this typically requires longer reaction times.[1]
Q2: How long should a malonate alkylation reaction be run?
A2: The reaction time can vary from a few hours to overnight or longer. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction should be stopped when the consumption of the starting material and the formation of the desired product are maximized. Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of side reactions like dialkylation.
Q3: How can I minimize the formation of the dialkylated product?
A3: To favor mono-alkylation, you can:
-
Use a slight excess of the malonic ester.
-
Carefully control the stoichiometry, using only one equivalent of the base.
-
Add the alkylating agent slowly to the reaction mixture.
-
Maintain a lower reaction temperature.
-
Monitor the reaction and stop it once the mono-alkylated product is predominantly formed.
Q4: What is the difference between kinetic and thermodynamic control in malonate alkylation?
A4: In the context of malonate alkylation, kinetic and thermodynamic control can influence the product distribution, particularly the ratio of mono- to dialkylated product.
-
Kinetic control , favored at lower temperatures and shorter reaction times, leads to the product that is formed fastest. In some cases, this can favor the mono-alkylated product.
-
Thermodynamic control , favored at higher temperatures and longer reaction times, leads to the most stable product. If the dialkylated product is more stable, prolonged heating can lead to its formation even if the mono-alkylated product forms faster.
Q5: Can I use a weaker base like potassium carbonate?
A5: Yes, potassium carbonate can be used as a base, often in combination with a phase-transfer catalyst (PTC) like a tetraalkylammonium salt or a crown ether. The PTC helps to increase the effective basicity of the carbonate in the organic solvent. This system can be advantageous for certain substrates and can sometimes offer better selectivity for mono-alkylation.
Experimental Protocols
Protocol 1: General Procedure for Mono-alkylation of Diethyl Malonate
This protocol is a general guideline and may require optimization for specific substrates.
-
Deprotonation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous ethanol (e.g., 50 mL for a 50 mmol scale reaction). Carefully add sodium metal (1.0 equivalent) in small pieces to the ethanol to form sodium ethoxide. Allow the sodium to react completely.
-
Addition of Malonate: To the sodium ethoxide solution, add diethyl malonate (1.0-1.2 equivalents) dropwise at room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.
-
Alkylation: Add the alkyl halide (1.0 equivalent) dropwise to the reaction mixture. The reaction may be exothermic.
-
Reaction Monitoring: Heat the reaction mixture to a gentle reflux and monitor its progress by TLC or GC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.
Protocol 2: Phase-Transfer Catalyzed Alkylation
This protocol is suitable for using a solid base like potassium carbonate.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine diethyl malonate (1.0 equivalent), the alkyl halide (1.0-1.2 equivalents), anhydrous potassium carbonate (2.0-3.0 equivalents), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05-0.1 equivalents) in a suitable solvent (e.g., toluene or acetonitrile).
-
Reaction: Heat the mixture with vigorous stirring. The reaction temperature will depend on the solvent and the reactivity of the alkyl halide (typically between 50°C and reflux).
-
Monitoring and Work-up: Monitor the reaction by TLC or GC. Once complete, cool the mixture, filter off the solids, and wash the solids with the solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by distillation or column chromatography.
Visualizations
References
Technical Support Center: Synthesis of Barbiturates from Malonic Esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of barbiturates from malonic esters.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is my yield of barbiturate significantly lower than expected?
Answer: Low yields in barbiturate synthesis can stem from several factors. A primary cause is the presence of moisture in the reactants or solvent, which can quench the sodium ethoxide base. Another common issue is incomplete reaction due to insufficient reaction time or temperature. Additionally, side reactions, such as the formation of dialkylated malonic esters, can consume starting materials and reduce the yield of the desired product.[1]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use absolute ethanol and ensure the urea and diethyl malonate are free of moisture.[2][3]
-
Optimize Reaction Time and Temperature: The reaction typically requires refluxing for several hours at around 110°C.[2] Ensure the reaction is heated for the recommended duration.
-
Control Stoichiometry: Use a slight excess of sodium ethoxide to ensure complete deprotonation of the malonic ester. However, a large excess can promote side reactions.
-
Purification: Inefficient purification can lead to loss of product. Ensure proper pH adjustment during workup to precipitate the barbituric acid.[2]
Question 2: I am observing the formation of significant side products. How can I minimize them?
Answer: The most common side product in this synthesis is the dialkylated barbiturate. This occurs when the initially formed monosubstituted barbiturate is deprotonated and reacts with another molecule of the alkyl halide.[1] Another potential side reaction is the hydrolysis of the malonic ester if water is present.
Troubleshooting Steps:
-
Control Alkylation: When preparing substituted barbiturates, add the alkyl halide slowly to the reaction mixture to maintain a low concentration and minimize the chance of dialkylation.
-
Molar Ratios: Carefully control the stoichiometry of the reactants. Using a slight excess of the malonic ester can help to ensure that the alkyl halide is consumed before it can react with the product.
-
Reaction Temperature: Running the alkylation step at a lower temperature can sometimes help to control the rate of the second alkylation.
Question 3: My final product is difficult to purify. What are the best practices for purification?
Answer: Purification of barbiturates can be challenging due to the potential for co-precipitation of unreacted starting materials or side products. The most common method for purification is recrystallization.
Troubleshooting Steps:
-
Acidification and Precipitation: After the reaction, the sodium salt of the barbiturate is dissolved in water. Careful acidification with an acid like hydrochloric acid will precipitate the barbituric acid.[2] Ensure the pH is low enough for complete precipitation.
-
Recrystallization: Recrystallize the crude product from a suitable solvent, such as hot water or an ethanol/water mixture.[4] This will help to remove impurities.
-
Washing: Wash the filtered product with cold water to remove any remaining soluble impurities.[2]
-
Chromatography: For very impure samples, column chromatography may be necessary, although it is less common for simple barbiturate preparations.
Frequently Asked Questions (FAQs)
Q1: What is the role of sodium ethoxide in the synthesis of barbiturates?
A1: Sodium ethoxide acts as a strong base to deprotonate the α-carbon of the diethyl malonate. This creates a nucleophilic enolate ion, which then attacks the carbonyl carbon of urea in a condensation reaction.[5]
Q2: Can I use a different base instead of sodium ethoxide?
A2: While sodium ethoxide is the most common base, other strong bases like sodium methoxide or potassium ethoxide can also be used. The choice of base should correspond to the ester being used to avoid transesterification.[1]
Q3: What is the importance of using absolute ethanol?
A3: Absolute (anhydrous) ethanol is crucial because sodium ethoxide reacts readily with water. Any moisture present will consume the base, reducing the yield of the desired product.[2][3]
Q4: How can I confirm the identity and purity of my synthesized barbiturate?
A4: Several analytical techniques can be used:
-
Melting Point: Compare the melting point of your product with the literature value. A sharp melting point close to the expected value indicates high purity.
-
Spectroscopy: Techniques like Infrared (IR) spectroscopy can confirm the presence of characteristic functional groups, and Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the overall structure.
-
Thin Layer Chromatography (TLC): TLC can be used to assess the purity of the product by comparing it to a standard.[6][7]
Experimental Protocols
Synthesis of Barbituric Acid from Diethyl Malonate and Urea
This protocol is adapted from established literature procedures.[2][8]
Materials:
-
Sodium metal
-
Absolute Ethanol
-
Diethyl malonate
-
Urea (dry)
-
Concentrated Hydrochloric Acid
-
Distilled water
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, dissolve 11.5 g of sodium metal in 250 mL of absolute ethanol. This should be done carefully in small portions.
-
Once the sodium has completely dissolved to form sodium ethoxide, add 80 g of diethyl malonate to the solution.
-
In a separate beaker, dissolve 30 g of dry urea in 250 mL of hot absolute ethanol (approximately 70°C).
-
Add the hot urea solution to the flask containing the sodium ethoxide and diethyl malonate.
-
Heat the mixture to reflux at 110°C for 7 hours. A white solid should precipitate.
-
After the reaction is complete, add 500 mL of hot water (around 50°C) to dissolve the solid.
-
Acidify the solution with concentrated hydrochloric acid until it is acidic to litmus paper (approximately 45 mL).
-
Cool the clear solution in an ice bath to induce crystallization.
-
Collect the white precipitate by vacuum filtration and wash it with a small amount of cold water.
-
Dry the product in an oven at 100-110°C.
Data Presentation
Table 1: Typical Reactant Quantities and Yields for Barbituric Acid Synthesis
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles |
| Sodium | 22.99 | 11.5 | 0.5 |
| Diethyl Malonate | 160.17 | 80 | 0.5 |
| Urea | 60.06 | 30 | 0.5 |
| Product | |||
| Barbituric Acid | 128.09 | 46-50 | 0.36-0.39 |
| Theoretical Yield (g) | 64 | ||
| Percentage Yield (%) | 72-78 |
Data compiled from an established organic synthesis procedure.[2]
Visualizations
Caption: General workflow for the synthesis of barbituric acid.
Caption: Troubleshooting decision tree for barbiturate synthesis.
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. youtube.com [youtube.com]
- 4. reddit.com [reddit.com]
- 5. Practical Experiment 8: To synthesize and characterized barbaturic acid | PPTX [slideshare.net]
- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 7. books.rsc.org [books.rsc.org]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
How to control mono- vs. di-alkylation of diethyl malonate
Welcome to the technical support center for the alkylation of diethyl malonate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to controlling mono- versus di-alkylation of diethyl malonate.
Frequently Asked Questions (FAQs)
Q1: What are the key factors that determine whether mono- or di-alkylation is the major product?
A1: The outcome of the alkylation of diethyl malonate is primarily influenced by the stoichiometry of the reactants, the strength and amount of the base used, the reaction temperature, and the nature of the alkylating agent. Careful control of these parameters is crucial for selectively obtaining either the mono- or di-alkylated product.
Q2: How does the stoichiometry of the base affect the product distribution?
A2: The molar ratio of the base to diethyl malonate is a critical factor. Using one equivalent of base will primarily result in the formation of the mono-alkylated product.[1][2] To favor di-alkylation, a second equivalent of base is added after the initial mono-alkylation is complete, followed by the addition of the second alkylating agent.[1][3][4]
Q3: Which bases are typically recommended for this reaction?
A3: Sodium ethoxide (NaOEt) in ethanol is the most commonly used base for the alkylation of diethyl malonate.[3][5][6][7] It is important to use a base with the same alkyl group as the ester to prevent transesterification.[3][4][6] For complete and irreversible deprotonation, stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be employed, particularly when trying to avoid side reactions.[5][7]
Q4: Can the choice of solvent influence the reaction outcome?
A4: Yes, the solvent can play a role. Protic solvents like ethanol are commonly used with alkoxide bases.[1] Aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are often used with stronger bases like NaH or LDA to ensure complete enolate formation and minimize side reactions.[8][9]
Q5: How can I minimize the formation of the di-alkylated product when I want the mono-alkylated product?
A5: To favor mono-alkylation, it is recommended to use a slight excess of diethyl malonate relative to the base and the alkylating agent.[10][11] This ensures that the enolate of the starting material is more likely to react with the alkylating agent than the enolate of the mono-alkylated product. Some studies have also explored using a masking group for the second acidic hydrogen to achieve selective mono-alkylation.[11][12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired mono-alkylated product and significant amount of di-alkylated product. | - Stoichiometry of base is greater than 1 equivalent.- Reaction temperature is too high, promoting further reaction.- The mono-alkylated product is more nucleophilic than the starting material.[11] | - Use exactly one equivalent or a slight excess of diethyl malonate relative to the base.- Maintain a lower reaction temperature during the addition of the alkylating agent.- Consider using a larger excess of diethyl malonate.[10][11] |
| Formation of byproducts from transesterification. | - The alkoxide base used does not match the alkyl group of the malonic ester. | - Ensure the base matches the ester (e.g., use sodium ethoxide with diethyl malonate).[3][4][6] |
| Reaction is slow or does not go to completion. | - The base is not strong enough to fully deprotonate the diethyl malonate.- The alkylating agent is not reactive enough (e.g., secondary or bulky halides).[5][7]- Insufficient heating. | - Consider using a stronger base like sodium hydride (NaH) in an aprotic solvent.- Use a more reactive alkylating agent (methyl or primary halides are preferred).[5][7]- The reaction often requires heating to proceed at a reasonable rate.[1][2] |
| Significant amount of unreacted starting material. | - Insufficient amount of base was used.- The base was deactivated by moisture in the solvent or glassware. | - Ensure you are using at least one full equivalent of an appropriate base.- Use anhydrous solvents and properly dried glassware.[13] |
| Difficulty in separating mono- and di-alkylated products. | - The boiling points of the mono- and di-alkylated products can be very close, making distillation challenging.[14] | - Optimize the reaction conditions to maximize the yield of the desired product and minimize the formation of the other.- Consider using column chromatography for separation if distillation is ineffective. |
Data Presentation: Controlling Alkylation of Diethyl Malonate
| Parameter | Conditions for Mono-alkylation | Conditions for Di-alkylation |
| Stoichiometry (Base:Malonate) | ~1:1 or slight excess of malonate[10][11] | >2:1 (stepwise addition)[1][2] |
| Base | Sodium Ethoxide (NaOEt)[3][5][6][7] | Sodium Ethoxide (NaOEt), Sodium Hydride (NaH) |
| Solvent | Ethanol, THF, DMF[1][8][9] | Ethanol, THF, DMF |
| Temperature | Typically room temperature for deprotonation, then gentle heating after adding alkylating agent.[1][2] | Stepwise heating after each alkylation step. |
| Alkylating Agent | 1 equivalent of R-X | 1 equivalent of R-X, followed by 1 equivalent of R'-X |
Experimental Protocols
Protocol 1: Selective Mono-alkylation of Diethyl Malonate
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare sodium ethoxide.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.05 eq) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.[5][7]
-
Alkylation: Add the alkyl halide (1.0 eq) dropwise to the enolate solution. After the addition is complete, heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.[1][2]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography to obtain the mono-alkylated diethyl malonate.
Protocol 2: Di-alkylation of Diethyl Malonate
-
First Alkylation: Follow steps 1-3 of the mono-alkylation protocol.
-
Second Enolate Formation: After the first alkylation is complete (as monitored by TLC), cool the reaction mixture to room temperature. Add a second equivalent of sodium ethoxide (prepared separately or by adding more sodium to the reaction mixture if excess ethanol is present) and stir for 30 minutes.
-
Second Alkylation: Add the second alkylating agent (1.0 eq) dropwise. Heat the mixture to reflux for 2-4 hours.
-
Work-up and Purification: Follow steps 4 and 5 of the mono-alkylation protocol to isolate and purify the di-alkylated diethyl malonate.
Mandatory Visualization
References
- 1. echemi.com [echemi.com]
- 2. organic chemistry - Choice of base for malonic ester synthesis - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ocw.uci.edu [ocw.uci.edu]
- 9. Preparation of mono-substituted malonic acid half oxyesters (SMAHOs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Malonic Ester Synthesis [organic-chemistry.org]
- 11. datapdf.com [datapdf.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting low conversion rates in malonate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low conversion rates in malonate reactions.
Troubleshooting Guide: Low Conversion Rates
Low conversion rates in malonate reactions can stem from a variety of factors, from reagent quality to reaction conditions. This guide provides a systematic approach to identifying and resolving common issues.
Question: My malonate alkylation is giving a low yield. What are the most common causes?
Low yields in malonate alkylation can often be traced back to one or more of the following factors:
-
Suboptimal Base Selection: The choice of base is critical for efficient enolate formation.[1][2]
-
Reagent Purity and Stoichiometry: Impurities in reagents or incorrect molar ratios can significantly hinder the reaction.
-
Inappropriate Reaction Conditions: Temperature and reaction time play a crucial role in the success of the alkylation.
-
Side Reactions: Competing reactions, such as dialkylation or Claisen condensation, can consume starting materials and reduce the desired product yield.[3]
-
Inefficient Decarboxylation: The final step of converting the substituted malonic ester to the desired carboxylic acid can also be a source of yield loss.[4][5]
Below is a logical workflow to troubleshoot a low-yield malonate alkylation reaction.
Caption: Troubleshooting workflow for low conversion rates.
Frequently Asked Questions (FAQs)
Base Selection and Enolate Formation
Q1: What is the best base for deprotonating diethyl malonate, and why?
The most commonly used and effective base for deprotonating diethyl malonate is sodium ethoxide (NaOEt) in ethanol.[2][6] This is because the pKa of diethyl malonate is approximately 13, making it acidic enough to be readily deprotonated by ethoxide.[1][2] Using a base whose conjugate acid is the same as the alcohol portion of the ester (i.e., ethoxide for ethyl esters) prevents transesterification, a side reaction that can complicate the product mixture.[7][8] While stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can also be used, they are often unnecessary and can sometimes lead to more side reactions if not handled carefully.[8][9]
Q2: I'm observing incomplete deprotonation. What could be the issue?
Incomplete deprotonation is usually due to one of the following:
-
Insufficient Base: Ensure you are using at least one full equivalent of the base for mono-alkylation.[2] For dialkylation, two equivalents will be necessary.[3]
-
Base Degradation: Alkoxide bases are sensitive to moisture. Ensure your base is fresh and the reaction is conducted under anhydrous conditions.
-
Incorrect pKa Matching: The base must be strong enough to deprotonate the malonic ester effectively. The pKa of the base's conjugate acid should be significantly higher than the pKa of the malonic ester.
| Compound | pKa in DMSO | Suitable Bases |
| Diethyl Malonate | 16.4[2] | Sodium Ethoxide, Sodium Hydride |
| Ethanol | 29.8[2] | - |
| Dimethyl Malonate | 13 (in water)[1] | Sodium Methoxide, Sodium Hydride |
Reagents and Reaction Conditions
Q3: How critical is the purity of my reagents and solvent?
The purity of your reagents and solvent is paramount. Even technical grade malonic esters should be distilled under reduced pressure before use to remove impurities that can lower the yield.[10] Solvents must be anhydrous, as water will react with the base and inhibit enolate formation. Alkyl halides should also be pure, as impurities can lead to unwanted side reactions.
Q4: What is the optimal temperature for the alkylation step?
The alkylation step is typically carried out by first forming the enolate at room temperature and then adding it to a refluxing solution of the alkylating agent.[1][2] This procedure helps to keep the concentration of the deprotonated ester low at any given moment, minimizing the chance of side reactions like Claisen condensation.[2] However, for some sensitive substrates or in phase-transfer catalysis, lower temperatures (e.g., -60°C to -40°C) may be required to improve selectivity, though this can lead to longer reaction times and potentially lower yields.[11]
Side Reactions
Q5: I'm seeing a significant amount of dialkylated product. How can I favor mono-alkylation?
The formation of dialkylated products is a common issue in malonic ester synthesis.[3] To favor mono-alkylation, consider the following strategies:
-
Use an excess of the malonic ester: Using a slight excess of the malonate can help reduce the amount of the undesired dialkylated product.[12][13]
-
Control the stoichiometry of the base: Use only one equivalent of the base.
-
Masking the second acidic proton: A temporary protecting group can be used to block the second acidic proton, allowing for selective mono-alkylation.
Q6: My reaction mixture is showing byproducts consistent with Claisen condensation. How can I prevent this?
Claisen condensation can occur if the enolate attacks the carbonyl group of another ester molecule. To minimize this side reaction:
-
Ensure complete deprotonation: Use a full equivalent of a sufficiently strong base to ensure a low concentration of the neutral malonic ester.[2]
-
Control the addition of reagents: Add the deprotonated malonate ester dropwise to a heated solution of the alkyl halide. This keeps the concentration of the enolate low and favors the desired alkylation.[1][2]
Caption: Competing reactions in malonate synthesis.
Hydrolysis and Decarboxylation
Q7: My decarboxylation step is not going to completion. What can I do?
Incomplete decarboxylation is often due to insufficient heating or improper acidic/basic conditions for the initial hydrolysis.
-
Hydrolysis: The malonic ester must first be hydrolyzed to the corresponding dicarboxylic acid. This is typically achieved by heating with aqueous acid (e.g., H₂SO₄ or HBr) or a base like NaOH followed by acidification.[5][14][15] For sterically hindered or electron-deficient esters, more vigorous conditions, such as a mixture of HBr and acetic acid, may be necessary.[14]
-
Decarboxylation: The resulting β-keto acid or malonic acid derivative is then decarboxylated by heating, often neat or in a high-boiling solvent, at temperatures typically above 150°C.[4] The reaction proceeds through a cyclic transition state.[4] Ensure the temperature is high enough and maintained for a sufficient period.
Q8: Can the solvent affect the decarboxylation rate?
Yes, the solvent can influence the rate of decarboxylation. The rate of the reaction tends to increase with the basicity, polarity, and molar volume of the solvent.[16]
Experimental Protocols
Protocol 1: Purification of Diethyl Malonate
-
Apparatus: Set up a fractional distillation apparatus for vacuum distillation.
-
Procedure:
-
Place the technical grade diethyl malonate in the distillation flask.
-
Apply a vacuum and gently heat the flask.
-
Collect the fraction that distills at the correct boiling point and pressure (e.g., 199 °C at atmospheric pressure, lower at reduced pressure).
-
Store the purified ester under an inert atmosphere and away from moisture.[10]
-
Protocol 2: General Procedure for Mono-alkylation of Diethyl Malonate
-
Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and an addition funnel.
-
Procedure:
-
To a solution of absolute ethanol in the flask, add sodium metal in small pieces until it has all reacted to form sodium ethoxide.
-
Cool the solution to room temperature.
-
Add diethyl malonate (1 equivalent) to the stirred solution.
-
Add the alkyl halide (1 equivalent) dropwise from the addition funnel to the refluxing solution of the enolate.[1][2]
-
After the addition is complete, continue to reflux the mixture for an appropriate time (e.g., 30 minutes to several hours, monitor by TLC).
-
Cool the reaction mixture and neutralize it.
-
Remove the solvent under reduced pressure.
-
Add water to dissolve the sodium bromide, and extract the product with a suitable organic solvent (e.g., ether).
-
Dry the organic extracts, remove the solvent, and purify the product by distillation or chromatography.
-
Protocol 3: Hydrolysis and Decarboxylation
-
Apparatus: A round-bottom flask equipped with a reflux condenser.
-
Procedure:
-
Acidic Hydrolysis: To the alkylated malonic ester, add an excess of aqueous acid (e.g., 6M H₂SO₄). Heat the mixture to reflux until the ester is fully hydrolyzed (monitor by TLC).
-
Basic Hydrolysis: Alternatively, reflux the ester with an excess of aqueous NaOH. After hydrolysis, cool the mixture and acidify it with a strong acid.
-
Decarboxylation: After hydrolysis and acidification, heat the resulting dicarboxylic acid to a high temperature (typically >150°C) until the evolution of CO₂ ceases.[4]
-
Cool the residue and purify the resulting carboxylic acid by distillation or recrystallization.
-
References
- 1. echemi.com [echemi.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. organic chemistry - Decarboxylation under acid, water, and extreme heat - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistnotes.com [chemistnotes.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]
- 12. Preparation of mono-substituted malonic acid half oxyesters (SMAHOs) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Malonic Ester Synthesis [organic-chemistry.org]
- 14. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
Removing unreacted starting materials from the product mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted starting materials from their product mixtures.
General Troubleshooting and FAQs
Question: My reaction is complete, but I'm not sure which purification method to use. How do I choose the best technique?
Answer: The selection of an appropriate purification method depends on several factors, including the physical state of your product (solid or liquid), the quantity of material, and the physical properties of your product and the unreacted starting materials (e.g., boiling point, solubility). A general decision-making workflow can help guide your choice.
Comparison of Common Purification Techniques
| Technique | Principle of Separation | Best For | Key Advantages | Key Disadvantages |
| Column Chromatography | Differential adsorption of components to a stationary phase.[1] | Complex mixtures, small to medium scale, and when other methods fail.[2] | High resolution, applicable to a wide range of compounds.[3] | Can be time-consuming and solvent-intensive.[4] |
| Recrystallization | Difference in solubility of the compound in a hot versus cold solvent.[5][6] | Purifying solid products on a multigram scale.[2] | Cost-effective, can yield very pure products.[7] | Requires finding a suitable solvent, some product loss is inevitable.[4] |
| Distillation | Difference in the boiling points of the components in a liquid mixture.[5] | Separating liquids with significantly different boiling points.[1][5] | Effective for large quantities of liquids, relatively simple setup. | Not suitable for heat-sensitive compounds or liquids with close boiling points.[5] |
| Liquid-Liquid Extraction | Differential solubility of components in two immiscible liquid phases.[5] | Separating components based on their acid-base properties or polarity. | Fast and can be used for initial cleanup of a reaction mixture.[8] | Can lead to emulsions, may require large volumes of solvent.[9][10] |
Troubleshooting Guides
Column Chromatography
Question: My compound is not moving down the column, what should I do?
Answer: If your compound is stuck at the top of the column, it is likely that the solvent system you are using is not polar enough. You can try the following:
-
Increase the polarity of the eluent: Gradually increase the percentage of the more polar solvent in your mobile phase.
-
Check for precipitation: Your compound may have precipitated on the column. If so, you may need to change the solvent system entirely to one in which your compound is more soluble.
Question: My compounds are eluting too quickly and I'm not getting good separation. What's the problem?
Answer: This indicates that your eluting solvent is too polar. To improve separation:
-
Decrease the polarity of the eluent: Use a higher percentage of the non-polar solvent in your mobile phase.
-
Optimize your Rf value: Aim for an Rf value of around 0.3 for your target compound on a TLC plate using the chromatography solvent.
Question: I see cracks in my silica gel column. Will this affect my separation?
Answer: Yes, cracks in the stationary phase will lead to poor separation because the solvent and sample will channel through the cracks instead of flowing uniformly through the silica gel. This is often caused by the column running dry. To avoid this, always keep the solvent level above the top of the silica gel.
Question: My compound seems to be decomposing on the column. How can I prevent this?
Answer: Some compounds are sensitive to the acidic nature of silica gel.[11] You can try the following:
-
Use a different stationary phase: Alumina or Florisil can be less harsh alternatives.
-
Deactivate the silica gel: You can treat the silica gel with a base, such as triethylamine, to neutralize its acidity.
Recrystallization
Question: No crystals are forming, even after the solution has cooled. What can I do?
Answer: If crystals do not form, your solution may be supersaturated or you may have used too much solvent.[4] Try these techniques to induce crystallization:
-
Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the air-solvent interface. This can create nucleation sites for crystal growth.[12]
-
Add a seed crystal: If you have a small crystal of the pure compound, adding it to the solution can initiate crystallization.
-
Reduce the solvent volume: If you added too much solvent, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.[12]
-
Cool to a lower temperature: Place the flask in an ice bath to further decrease the solubility of your compound.[12]
Question: My product "oiled out" instead of forming crystals. What does this mean and how can I fix it?
Answer: "Oiling out" occurs when the solid melts and forms a liquid layer instead of dissolving in the hot solvent. This often happens if the boiling point of the solvent is higher than the melting point of the solute. To fix this, you can:
-
Reheat the solution and add more solvent: This may dissolve the oil.
-
Choose a different solvent: Select a solvent with a lower boiling point.
Question: My recrystallized product is not pure. What went wrong?
Answer: Impurities can be trapped in the crystal lattice if the crystallization process occurs too quickly.[13] To obtain a purer product:
-
Ensure slow cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can trap impurities.[12][13]
-
Wash the crystals properly: After filtration, wash the crystals with a small amount of ice-cold solvent to remove any impurities adhering to the surface.[14]
Distillation
Question: The distillation is proceeding very slowly. How can I speed it up?
Answer: A slow distillation rate can be caused by insufficient heating or poor insulation.[15] You can:
-
Increase the heat input: Carefully increase the temperature of the heating mantle.
-
Insulate the distillation column: Wrap the column with glass wool or aluminum foil to minimize heat loss.[16]
Question: My separation is not efficient, and the distillate is not pure. What can I do?
Answer: Inefficient separation is often a problem when the boiling points of the components are too close.[15] Consider the following:
-
Use a fractionating column: For liquids with boiling points that differ by less than 70 °C, a fractional distillation is necessary to achieve good separation.[16]
-
Control the heating rate: A slow and steady heating rate allows for better equilibrium between the liquid and vapor phases, leading to better separation.[16]
Question: The temperature is fluctuating during the distillation. Is this normal?
Answer: The temperature should remain constant while a pure component is distilling.[16] Fluctuations can indicate that the distillation is complete and a higher-boiling component is starting to come over, or that the heating is uneven. Ensure the thermometer bulb is correctly positioned just below the side arm of the distillation head to get an accurate reading of the vapor temperature.[16]
Liquid-Liquid Extraction
Question: An emulsion has formed between the two layers, and they are not separating. What should I do?
Answer: Emulsions are a common problem in liquid-liquid extraction.[9][10] To break an emulsion, you can try:
-
Let it stand: Sometimes, simply waiting will allow the layers to separate.[10]
-
Add brine: Adding a saturated aqueous solution of sodium chloride can help to break up the emulsion by increasing the ionic strength of the aqueous layer.[9][10]
-
Gentle swirling: Gently swirl the separatory funnel instead of vigorous shaking.[9]
-
Filtration: Filtering the mixture through a plug of glass wool can sometimes break the emulsion.
Question: I'm not sure which layer is the organic layer and which is the aqueous layer. How can I tell?
Answer: A simple way to determine the identity of the layers is to add a small amount of water. The layer that increases in volume is the aqueous layer.[10] You can also look up the densities of the two solvents; the denser solvent will be the bottom layer.
Question: I think I may have lost my product because it is soluble in the aqueous layer. How can I check?
Answer: If you suspect your product has some water solubility, you can perform a "back-extraction." This involves extracting the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
Experimental Protocols
Detailed Methodology for Flash Column Chromatography
-
Select the Solvent System: Use thin-layer chromatography (TLC) to find a solvent system that gives your product an Rf value of approximately 0.3.
-
Prepare the Column:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand.
-
Fill the column with silica gel, either as a dry powder or as a slurry in the chosen solvent.
-
Add another layer of sand on top of the silica gel.
-
-
Load the Sample:
-
Dissolve your crude product in a minimal amount of a relatively non-polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.[17]
-
-
Run the Column:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (e.g., from a compressed air line) to push the solvent through the column.
-
Continuously add more eluent to ensure the column does not run dry.
-
-
Collect and Analyze Fractions:
-
Collect the eluent in a series of test tubes or flasks.
-
Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
-
Isolate the Product:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain your purified product.
-
Detailed Methodology for Recrystallization
-
Choose a Solvent: The ideal solvent should dissolve the compound when hot but not when cold. Test small amounts of your compound in different solvents to find a suitable one.[18]
-
Dissolve the Impure Solid: Place the impure solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the solid just dissolves.[18]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cool the Solution: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[12]
-
Collect the Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[14]
-
Wash the Crystals: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[14]
-
Dry the Crystals: Allow the crystals to dry completely on the filter paper or in a desiccator.
Detailed Methodology for Fractional Distillation
-
Set up the Apparatus: Assemble the fractional distillation apparatus, including a heating mantle, a round-bottom flask, a fractionating column, a condenser, and a receiving flask. Ensure all joints are securely clamped.[16]
-
Add the Mixture: Place the liquid mixture and a few boiling chips or a magnetic stir bar into the round-bottom flask.
-
Heat the Mixture: Begin heating the mixture gently.[5]
-
Observe the Temperature: Monitor the temperature at the top of the column. It should rise and then stabilize as the first component begins to distill.[16]
-
Collect the Fractions: Collect the distillate in the receiving flask. Change the receiving flask when the temperature begins to rise again, indicating that the next component is starting to distill.[5]
-
Stop the Distillation: Stop the distillation before the distilling flask runs dry.
Detailed Methodology for Liquid-Liquid Extraction
-
Prepare the Separatory Funnel: Ensure the stopcock is closed and place a beaker underneath the funnel.
-
Add the Solutions: Pour the reaction mixture into the separatory funnel. Add the extraction solvent. The funnel should not be more than two-thirds full.[19]
-
Mix the Layers: Stopper the funnel, invert it, and vent it by opening the stopcock to release any pressure. Close the stopcock and shake the funnel gently. Vent frequently.[19]
-
Separate the Layers: Place the funnel in a ring stand and allow the layers to separate completely.
-
Drain the Layers: Remove the stopper and drain the bottom layer into a flask. Pour the top layer out through the top of the funnel to avoid contamination.[20]
-
Repeat the Extraction: For a more complete extraction, the aqueous layer can be extracted again with fresh portions of the organic solvent.
-
Work-up the Organic Layer: The combined organic layers are typically washed (e.g., with brine), dried over a drying agent (like magnesium sulfate), filtered, and the solvent is evaporated to yield the crude product.[21]
References
- 1. How to set up and run a flash chromatography column. [reachdevices.com]
- 2. How To Run A Reaction [chem.rochester.edu]
- 3. brainly.com [brainly.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. lablife.co.uk [lablife.co.uk]
- 6. Recrystallization [sites.pitt.edu]
- 7. brainly.com [brainly.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 11. Chromatography [chem.rochester.edu]
- 12. Home Page [chem.ualberta.ca]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. chemistai.org [chemistai.org]
- 16. Purification [chem.rochester.edu]
- 17. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Reddit - The heart of the internet [reddit.com]
- 21. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to Diethyl (1-methylbutyl)malonate and Its Alternatives for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive characterization of Diethyl (1-methylbutyl)malonate and an objective comparison with two common alternatives: Diethyl sec-butylmalonate and Diethyl methylmalonate. The information presented is intended to assist researchers in selecting the most suitable substituted diethyl malonate for their synthetic needs, with a focus on experimental data and practical considerations.
Physicochemical Properties
The selection of a malonic ester derivative often depends on its physical properties, which can influence reaction conditions and product purification. Below is a comparative summary of the key physicochemical properties of the three compounds.
| Property | This compound | Diethyl sec-butylmalonate | Diethyl methylmalonate |
| Molecular Formula | C₁₂H₂₂O₄ | C₁₁H₂₀O₄ | C₈H₁₄O₄ |
| Molecular Weight | 230.3 g/mol | 216.27 g/mol | 174.19 g/mol [1] |
| Boiling Point | 118-119 °C at 9 mmHg | 110-120 °C at 18-20 mmHg[2] | 198-199 °C at 760 mmHg |
| Density | 0.97 g/cm³ | ~0.98 g/cm³ | 1.022 g/mL at 20 °C |
| Refractive Index | 1.4270 | ~1.422 | 1.413 at 20 °C |
Synthesis and Experimental Protocols
The standard method for synthesizing these substituted diethyl malonates is the alkylation of diethyl malonate. This involves the deprotonation of the acidic α-hydrogen of diethyl malonate with a suitable base, typically sodium ethoxide, followed by nucleophilic substitution with an appropriate alkyl halide.
Logical Workflow for Synthesis
Caption: General workflow for the synthesis of substituted diethyl malonates.
Experimental Protocol: Synthesis of this compound
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
-
To the sodium ethoxide solution, add diethyl malonate dropwise with stirring.
-
After the addition is complete, add 2-bromopentane dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
To the residue, add water and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
A patent claims a yield of 84% for a similar procedure, but specific reaction conditions were not fully disclosed.
Experimental Protocol: Synthesis of Diethyl sec-butylmalonate[2]
Procedure:
-
In a 2-liter three-necked round-bottomed flask equipped with a reflux condenser, 35 g (1.52 gram atoms) of sodium is dissolved in 700 ml of absolute ethanol.
-
Once the sodium has completely reacted, the flask is heated, and 250 g (1.56 moles) of diethyl malonate is added in a steady stream with stirring.
-
Following the addition of diethyl malonate, 210 g (1.53 moles) of sec-butyl bromide is added at a rate that maintains a gentle reflux.
-
The reaction mixture is then stirred and refluxed for 48 hours.
-
After the reflux period, the ethanol is removed by distillation.
-
The residue is treated with 200 ml of water, and the layers are separated.
-
The ester layer is distilled under reduced pressure. The fraction boiling at 110–120°C at 18–20 mm Hg is collected as Diethyl sec-butylmalonate.
-
This procedure yields 274–278 g (83–84%) of the product.[2]
Experimental Protocol: Synthesis of Diethyl methylmalonate
Procedure:
-
A solution of sodium ethoxide is prepared from sodium and absolute ethanol.
-
Diethyl malonate is added to the stirred, hot alkoxide solution.
-
Methyl iodide is then added dropwise, maintaining a gentle boil.
-
The reaction mixture is heated until it is practically neutral.
-
The bulk of the ethanol is distilled off.
-
The residue is dissolved in water, and the organic phase is separated. The aqueous phase is extracted with ether.
-
The combined organic layers are washed with dilute acid and dried over calcium chloride.
-
The product is purified by distillation. A yield of 78% has been reported for this reaction.
Spectroscopic Characterization
Spectroscopic data is crucial for the unambiguous identification and purity assessment of synthesized compounds.
Signaling Pathway of Spectroscopic Analysis
Caption: Workflow for the spectroscopic characterization of malonate esters.
¹H NMR Spectral Data
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| This compound | Data not available in detail. Expected signals: triplet (CH₃ of ethyl), quartet (CH₂ of ethyl), multiplet (CH of 1-methylbutyl), doublet (CH₃ of 1-methylbutyl), multiplet (CH₂ and CH₃ of butyl chain), and a signal for the α-proton. |
| Diethyl sec-butylmalonate | Data not available in detail. Expected signals: triplet (CH₃ of ethyl), quartet (CH₂ of ethyl), multiplet (CH of sec-butyl), doublet and triplet (CH₃ of sec-butyl), and a signal for the α-proton. |
| Diethyl methylmalonate | ~1.2 (t, 6H, -OCH₂CH₃ ), ~1.3 (d, 3H, -CHCH₃ ), ~3.4 (q, 1H, -CH CH₃), ~4.1 (q, 4H, -OCH₂ CH₃) |
¹³C NMR Spectral Data
| Compound | Chemical Shift (δ, ppm) |
| This compound | Data not available in detail. |
| Diethyl sec-butylmalonate | Data not available in detail. |
| Diethyl methylmalonate | ~14.0 (-OCH₂C H₃), ~16.0 (-CHC H₃), ~48.0 (-C HCH₃), ~61.0 (-OC H₂CH₃), ~170.0 (C =O) |
IR Spectral Data
| Compound | Key Absorption Bands (cm⁻¹) |
| This compound | Strong C=O stretching vibration around 1730-1750 cm⁻¹. C-H stretching vibrations around 2850-3000 cm⁻¹. C-O stretching vibrations around 1000-1300 cm⁻¹. |
| Diethyl sec-butylmalonate | Strong C=O stretching vibration around 1730-1750 cm⁻¹. C-H stretching vibrations around 2850-3000 cm⁻¹. C-O stretching vibrations around 1000-1300 cm⁻¹. |
| Diethyl methylmalonate | Strong C=O stretching vibration around 1735 cm⁻¹. C-H stretching vibrations around 2980 cm⁻¹. C-O stretching vibrations around 1250 and 1150 cm⁻¹. |
Performance in Subsequent Reactions: A Comparative Outlook
The utility of these malonate esters lies in their role as versatile intermediates in organic synthesis. Their performance in subsequent reactions, such as a second alkylation or a Knoevenagel condensation, is a critical factor for their selection.
-
Steric Hindrance: The bulkiness of the alkyl substituent on the α-carbon can influence the rate and feasibility of subsequent reactions. This compound and Diethyl sec-butylmalonate, with their branched alkyl groups, are expected to exhibit greater steric hindrance compared to Diethyl methylmalonate. This could lead to slower reaction rates in subsequent alkylations or condensations at the α-position.
-
Electronic Effects: The electron-donating nature of the alkyl groups can have a minor influence on the acidity of the remaining α-proton (if any) and the nucleophilicity of the corresponding enolate. However, for most applications, steric effects are likely to be the dominant differentiating factor.
Logical Relationship of Structure to Reactivity
Caption: Influence of alkyl substituent size on the reactivity of diethyl malonates.
Conclusion
This compound, Diethyl sec-butylmalonate, and Diethyl methylmalonate are all valuable C-alkyated malonic ester synthons. The choice between them will largely depend on the specific synthetic target and the acceptable trade-offs between ease of synthesis, cost, and reactivity in subsequent steps.
-
Diethyl methylmalonate is the simplest and likely most reactive in further transformations due to minimal steric hindrance.
-
Diethyl sec-butylmalonate and This compound introduce more complex, branched alkyl chains, which can be crucial for the synthesis of specific target molecules, particularly in drug discovery. The synthesis of these bulkier esters may require longer reaction times or more forcing conditions compared to the methyl derivative.
For researchers embarking on a synthesis campaign, it is recommended to perform small-scale trials to optimize the synthesis and subsequent reactions of the chosen diethyl malonate derivative. The detailed experimental protocols provided for Diethyl sec-butylmalonate and Diethyl methylmalonate from reliable sources such as Organic Syntheses offer a solid starting point for laboratory work. Further investigation into peer-reviewed literature for a detailed and optimized synthesis of this compound is advised for applications requiring this specific building block.
References
A Comparative Guide to Diethyl (1-methylbutyl)malonate and Dimethyl Malonate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of diethyl (1-methylbutyl)malonate and dimethyl malonate, two key reagents in chemical synthesis. While both are derivatives of malonic acid and serve as versatile precursors, their structural differences influence their reactivity and suitability for specific synthetic applications. This document outlines their comparative performance, supported by available experimental data and protocols, to aid researchers in selecting the optimal reagent for their synthetic needs.
Head-to-Head Comparison: Physicochemical Properties
A fundamental understanding of the physical and chemical properties of these two malonates is crucial for predicting their behavior in chemical reactions and for process optimization. The following table summarizes their key properties.
| Property | This compound | Dimethyl Malonate |
| Molecular Formula | C₁₂H₂₂O₄ | C₅H₈O₄ |
| Molecular Weight | 230.3 g/mol | 132.11 g/mol |
| Appearance | Oil | Colorless liquid |
| Boiling Point | 118-119 °C at 9 mmHg | 180-181 °C |
| Density | 0.97 g/cm³ | 1.156 g/mL at 25 °C |
| Solubility | Slightly soluble in chloroform and methanol | Soluble in alcohol and ether; slightly soluble in water |
| pKa of α-hydrogen | ~13 (Estimated) | ~13 |
Performance in Synthesis: A Comparative Overview
Both this compound and dimethyl malonate are cornerstone reagents in malonic ester synthesis, a powerful method for preparing a wide array of carboxylic acids and their derivatives. The core of this synthetic strategy lies in the high acidity of the α-hydrogens of the malonate, allowing for easy deprotonation to form a stable enolate, which can then be alkylated.
The primary difference in their synthetic application stems from the nature of the ester and alkyl substituents. This compound, being a more complex and substituted molecule, is often a key intermediate itself, typically prepared from simpler malonates and used in the later stages of a multi-step synthesis to introduce specific alkyl groups, such as in the production of the barbiturate pentobarbital.
Dimethyl malonate, on the other hand, is a more fundamental building block. Its smaller size and lower cost make it a common starting material for a broader range of applications, including the synthesis of other pharmaceuticals, agrochemicals like malathion, and fragrances.[1][2]
Due to a lack of directly comparable, side-by-side experimental studies in the scientific literature, a definitive quantitative comparison of reaction yields and rates under identical conditions is not possible. However, the principles of malonic ester synthesis suggest that the reactivity of the α-hydrogen is similar for both compounds. The choice between them often depends on the desired final product and the synthetic strategy.
Experimental Protocols
The following sections provide detailed experimental protocols for key reactions involving these malonates. It is important to note that these protocols are from different sources and are not directly comparable for a performance evaluation due to differing reaction conditions.
General Alkylation of Malonic Esters
The alkylation of the enolate formed from a malonic ester is a fundamental carbon-carbon bond-forming reaction.
Experimental Workflow: General Alkylation of a Malonic Ester
A simplified workflow for the alkylation of a malonic ester.
Protocol 1: Alkylation of Dimethyl Malonate
This protocol describes the synthesis of dimethyl(1,1-dimethylallyl)malonate and dimethyl(3,3-dimethylallyl)malonate.
-
Materials:
-
Bis(dibenzalacetone)palladium(0) (0.23 g, 0.4 mmol)
-
Triphenylphosphine (0.84 g, 3.2 mmol)
-
Tetrahydrofuran (THF) (10 ml)
-
2-methyl-3-buten-2-yl acetate (51.27 g, 400 mmol)
-
Sodium hydride
-
Dimethyl malonate (59.45 g, 450 mmol)
-
Ether
-
Water
-
-
Procedure:
-
A solution of dimethyl sodiomalonate is pre-formed from sodium hydride (10.77 g) and dimethyl malonate in THF.
-
In a separate flask, a mixture of bis(dibenzalacetone)palladium(0) and triphenylphosphine in THF is stirred at room temperature under argon to generate the active catalyst.
-
To the catalyst solution, 2-methyl-3-buten-2-yl acetate and the THF solution of dimethyl sodiomalonate are added.
-
The resulting solution is maintained at reflux overnight under argon.
-
The THF is removed by distillation.
-
The residue is quenched with water and extracted with ether.
-
The ether layer is dried and evaporated to leave the crude product.
-
Distillation at reduced pressure gives the final product (boiling point 110 °C, 3.5 mm) as a colorless liquid.
-
-
Yield: 69.0 g (86.1%)
Synthesis of Barbiturates
A key application of substituted malonic esters is in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants.[3] The general synthesis involves the condensation of a disubstituted malonic ester with urea.
Protocol 2: Synthesis of Pentobarbital from Diethyl Ethyl(1-methylbutyl)malonate
This protocol outlines the synthesis of pentobarbital, a short-acting barbiturate.[1]
-
Materials:
-
Methanol solution containing 29% (w/w) sodium methoxide (139.7 g)
-
Ethyl acetate (2.5 g)
-
Urea (60.6 g)
-
Diethyl ethyl(1-methylbutyl)malonate (129.2 g)
-
Cold water (517 g)
-
Activated carbon
-
Hydrochloric acid
-
Aqueous solution of ethanol
-
-
Procedure:
-
The methanol solution of sodium methoxide and ethyl acetate are added to a reaction flask and heated to 60-85 °C for 30 minutes.
-
Urea and diethyl ethyl(1-methylbutyl)malonate are added, and the mixture is heated to 135-140 °C to distill off methanol and ethanol.
-
The mixture is then evaporated to dryness under reduced pressure.
-
The residue is cooled to below 20 °C and dissolved in cold water.
-
Activated carbon is added for decolorization, and the solution is filtered.
-
The filtrate is acidified with hydrochloric acid to a pH of 3-4, leading to the precipitation of the crude product.
-
The crude product is filtered, dried, and then recrystallized from an aqueous solution of ethanol.
-
The final product is dried under vacuum.
-
-
Yield: 99.6 g of 5-ethyl-5-(1-methylbutyl)barbituric acid (pentobarbital) with a purity of 99.87% by HPLC.[1]
Logical Relationship: Barbiturate Synthesis
The key components and outcome of barbiturate synthesis.
Conclusion
Both this compound and dimethyl malonate are valuable reagents in organic synthesis, each with its own strategic advantages. Dimethyl malonate serves as a versatile and economical starting point for a wide range of compounds. In contrast, this compound is a more specialized intermediate, crucial for the synthesis of specific complex molecules like pentobarbital where the 1-methylbutyl group is a required structural feature.
The selection between these two malonates should be guided by the specific target molecule, the overall synthetic plan, and economic considerations. While a direct quantitative comparison of their performance in a single reaction is not available from current literature, the established principles of malonic ester synthesis provide a solid foundation for their effective application in research and drug development.
References
A Comparative Guide to the Malonate Alkylation of sec-Butyl Bromide and sec-Butyl Iodide
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of substituted malonic esters, the choice of alkylating agent is a critical parameter influencing reaction efficiency, yield, and purity of the final product. This guide provides an objective comparison of sec-butyl bromide and sec-butyl iodide for the alkylation of diethyl malonate, supported by available experimental data and established chemical principles.
Executive Summary
The alkylation of diethyl malonate with sec-butyl halides proceeds via an S(_N)2 mechanism, where the malonate enolate acts as the nucleophile. The primary factors governing the suitability of sec-butyl bromide versus sec-butyl iodide are the leaving group ability of the halide and the competing E2 elimination side reaction. While iodide is a superior leaving group, suggesting a potentially faster reaction rate, the secondary nature of the alkyl halide introduces significant steric hindrance, making the E2 elimination pathway a prominent competing reaction.
Performance Comparison
| Parameter | sec-Butyl Bromide | sec-Butyl Iodide | Analysis |
| Reaction Yield | 83-90%[1][2] | Data not available in searched literature. | sec-Butyl bromide provides good to excellent yields. The yield with sec-butyl iodide is expected to be highly dependent on reaction conditions to minimize the competing E2 elimination. |
| Reaction Rate | Reaction time of 1.5 to 48 hours reported.[1][2] | Expected to be faster than sec-butyl bromide. | Iodide is a better leaving group than bromide, which generally leads to faster S(_N)2 reaction rates. |
| Side Reactions | E2 elimination is a known side reaction. | E2 elimination is expected to be a more significant side reaction compared to sec-butyl bromide. | The greater leaving group ability of iodide can also enhance the rate of E2 elimination, especially with a sterically hindered secondary halide. |
| Cost & Availability | Generally more cost-effective and readily available. | Typically more expensive than the corresponding bromide. | For large-scale synthesis, the cost of the starting material can be a significant factor. |
Theoretical Framework: S(_N)2 Alkylation vs. E2 Elimination
The reaction of the diethyl malonate enolate with a sec-butyl halide can proceed through two competing pathways: S(_N)2 substitution to yield the desired diethyl sec-butylmalonate, and E2 elimination to produce butene isomers.
Caption: Competing S(_N)2 and E2 pathways in the alkylation of diethyl malonate.
The ratio of S(_N)2 to E2 products is influenced by several factors:
-
Nature of the Leaving Group: A better leaving group (I
> Br− ) increases the rate of both S(_N)2 and E2 reactions.− -
Steric Hindrance: The secondary nature of the sec-butyl group hinders the backside attack required for the S(_N)2 reaction, thereby increasing the proportion of the E2 product.
-
Strength of the Base: The diethyl malonate enolate is a relatively strong base, which can favor the E2 pathway.
-
Reaction Temperature: Higher temperatures generally favor elimination over substitution.
Experimental Protocols
Alkylation of Diethyl Malonate with sec-Butyl Bromide
This protocol is adapted from a procedure reported in Organic Syntheses.[2]
Materials:
-
Absolute Ethanol
-
Sodium metal
-
Diethyl malonate
-
sec-Butyl bromide
-
Water
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked round-bottomed flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, add 700 mL of absolute ethanol. Carefully add 35 g (1.52 gram atoms) of sodium in small pieces.
-
Formation of Malonate Enolate: Once all the sodium has reacted, heat the flask on a steam cone. Add 250 g (1.56 moles) of diethyl malonate in a steady stream with stirring.
-
Alkylation: To the resulting solution, add 210 g (1.53 moles) of sec-butyl bromide at a rate that maintains a gentle reflux.
-
Reaction: Stir and reflux the mixture for 48 hours.
-
Work-up: After cooling, remove the ethanol by distillation. Add 200 mL of water to the residue and separate the ester layer.
-
Purification: Distill the crude product under reduced pressure to obtain diethyl sec-butylmalonate. The reported yield is 274-278 g (83-84%).[2]
Caption: Experimental workflow for the alkylation of diethyl malonate with sec-butyl bromide.
Considerations for Alkylation with sec-Butyl Iodide
A specific, validated protocol for the malonate alkylation of sec-butyl iodide was not identified in the surveyed literature. However, a similar procedure to that of sec-butyl bromide would be employed. Key modifications to consider would be:
-
Reaction Time: Due to the higher reactivity of the iodide, the reaction time may be significantly shorter. Careful monitoring of the reaction progress by techniques such as TLC or GC is recommended.
-
Temperature Control: To minimize the competing E2 elimination, conducting the reaction at a lower temperature may be beneficial.
Conclusion
For the malonate alkylation to produce diethyl sec-butylmalonate, sec-butyl bromide is a well-documented and reliable choice, providing good to high yields. While sec-butyl iodide is expected to react faster due to the superior leaving group ability of iodide, it also carries a higher risk of the competing E2 elimination reaction, which may lead to lower overall yields of the desired product. The choice between these two reagents will depend on the specific requirements of the synthesis, including desired reaction time, yield, and cost considerations. For applications where maximizing the yield of the alkylation product is paramount, sec-butyl bromide appears to be the more prudent choice based on available data. Further experimental investigation is required to quantify the performance of sec-butyl iodide in this specific transformation.
References
A Comparative Analysis of Diethyl (1-methylbutyl)malonate and Diethyl sec-butylmalonate for Researchers and Drug Development Professionals
In the landscape of organic synthesis and pharmaceutical development, the selection of appropriate building blocks is paramount to achieving desired molecular complexity and biological activity. Among the versatile reagents available, substituted diethyl malonates are cornerstones for the introduction of alkyl chains and the formation of cyclic compounds. This guide provides a detailed comparison of two isomeric C5-alkyl substituted diethyl malonates: Diethyl (1-methylbutyl)malonate and Diethyl sec-butylmalonate, offering insights into their chemical properties, synthesis, and applications, supported by representative experimental data.
Chemical and Physical Properties
A fundamental understanding of the physicochemical properties of these isomers is crucial for their effective utilization in synthetic chemistry. While both compounds share the same molecular formula and molecular weight, subtle differences in their structure can influence their reactivity and physical characteristics.
| Property | This compound | Diethyl sec-butylmalonate |
| Synonyms | Diethyl (pentan-2-yl)malonate | Diethyl (1-methylpropyl)malonate |
| CAS Number | 117-47-5[1][2][3][4] | 83-27-2[5][6][7][8][9] |
| Molecular Formula | C₁₂H₂₂O₄[1] | C₁₁H₂₀O₄[6][7][8] |
| Molecular Weight | 230.30 g/mol [1][3] | 216.28 g/mol [6][7] |
| Appearance | Colorless liquid | Colorless to almost colorless clear liquid[9] |
| Boiling Point | 118-119 °C at 9 mmHg[10] | 110–120°C at 18–20 mmHg[11] |
| Solubility | Soluble in organic solvents, insoluble in water. | Soluble in organic solvents, insoluble in water. |
Synthesis and Reactivity: Malonic Ester Synthesis
Both this compound and Diethyl sec-butylmalonate are typically synthesized via the malonic ester synthesis.[11][12] This classic method involves the alkylation of diethyl malonate with an appropriate alkyl halide. The slightly different steric hindrance of the 1-methylbutyl and sec-butyl groups may lead to variations in reaction kinetics and yields, although specific comparative data is scarce in publicly available literature.
The primary application of these compounds is in the synthesis of barbiturates, where they are further alkylated and then condensed with urea.[10][12][13] For instance, this compound is a precursor to pentobarbital.[12][14]
Representative Experimental Protocol: Synthesis of Barbiturates
The following is a generalized experimental protocol for the synthesis of a 5-alkyl-5-(1-methylbutyl/sec-butyl)barbituric acid, illustrating the comparative use of the two title compounds.
Step 1: Alkylation of Diethyl Malonate
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
-
To this solution, add diethyl malonate dropwise with stirring.
-
Slowly add the corresponding alkyl halide (e.g., 2-bromopentane for this compound or 2-bromobutane for Diethyl sec-butylmalonate).
-
Reflux the mixture until the reaction is complete (typically monitored by TLC).
-
After cooling, neutralize the mixture and extract the product with a suitable organic solvent.
-
Purify the resulting this compound or Diethyl sec-butylmalonate by vacuum distillation.
Step 2: Condensation with Urea
-
Dissolve the purified substituted diethyl malonate in a solution of sodium ethoxide in absolute ethanol.
-
Add a solution of dry urea in hot absolute ethanol.
-
Reflux the mixture for several hours to facilitate the condensation and ring closure.[12]
-
After the reaction, distill off the ethanol.
-
Dissolve the residue in water and acidify with a strong acid (e.g., HCl) to precipitate the barbituric acid derivative.[12]
-
Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent to obtain the pure barbituric acid.
Note: This is a representative protocol. Reaction conditions such as temperature, reaction time, and purification methods may need to be optimized for specific substrates and desired yields.
Performance and Applications in Drug Development
The choice between this compound and Diethyl sec-butylmalonate in drug development primarily depends on the desired structure of the final active pharmaceutical ingredient (API). The different alkyl substituents will impart distinct lipophilicity and steric properties to the target molecule, which can significantly influence its pharmacokinetic and pharmacodynamic profile.
While their most well-documented application is in the synthesis of barbiturates, these malonic esters can also serve as intermediates in the synthesis of other classes of compounds, including anticonvulsants, sedatives, and other CNS-active agents.
Potential Biological Activity: Inhibition of Succinate Dehydrogenase
Recent studies have shown that structurally related malonate derivatives, such as dimethyl malonate and diethyl butylmalonate, can act as competitive inhibitors of succinate dehydrogenase (SDH), also known as mitochondrial complex II.[15][16][17][18] This enzyme plays a crucial role in the citric acid cycle and the electron transport chain. Inhibition of SDH can modulate cellular metabolism and has been investigated for its potential therapeutic effects in conditions such as inflammation and ischemia-reperfusion injury.[15][17]
Visualizing the Synthetic and Biological Pathways
To better illustrate the roles of these compounds, the following diagrams outline the general synthetic workflow for barbiturates and the potential mechanism of action via succinate dehydrogenase inhibition.
Conclusion
This compound and Diethyl sec-butylmalonate are valuable, structurally similar reagents with established applications in the synthesis of pharmacologically active compounds, particularly barbiturates. While their direct comparative performance data is limited, their utility is evident from the numerous synthetic procedures that employ them. The potential for these compounds to act as modulators of cellular metabolism through the inhibition of succinate dehydrogenase presents an exciting frontier for future research and drug development. A thorough understanding of their synthesis and reactivity, as outlined in this guide, is essential for any researcher or professional seeking to leverage these versatile chemical building blocks.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 117-47-5 [chemicalbook.com]
- 3. CAS RN 117-47-5 | Fisher Scientific [fishersci.no]
- 4. parchem.com [parchem.com]
- 5. Diethyl sec-butylmalonate | 83-27-2 | Benchchem [benchchem.com]
- 6. chemscene.com [chemscene.com]
- 7. scbt.com [scbt.com]
- 8. watson-int.com [watson-int.com]
- 9. Diethyl sec-Butylmalonate 83-27-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. 1-methyl butyl-ethyl malonic ester? , Hive Methods Discourse [chemistry.mdma.ch]
- 13. Pentobarbital synthesis - chemicalbook [chemicalbook.com]
- 14. PENTOBARBITAL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 15. Succinate dehydrogenase inhibitor dimethyl malonate alleviates LPS/d-galactosamine-induced acute hepatic damage in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US10603298B2 - Succinate dehydrogenase inhibitors (SDHi's) - Google Patents [patents.google.com]
- 17. Inhibiting Succinate Dehydrogenase by Dimethyl Malonate Alleviates Brain Damage in a Rat Model of Cardiac Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of succinate dehydrogenase by malonate is an example of:A.Non competitive inhibitionB.Competitive inhibition C.Allosteric inhibition D.Negative feedback [vedantu.com]
A Head-to-Head Battle of the Bases: Sodium Hydride vs. Sodium Ethoxide in Malonic Ester Synthesis
For researchers, scientists, and professionals in drug development, the malonic ester synthesis is a cornerstone technique for the preparation of substituted carboxylic acids. A critical step in this synthesis is the choice of base for the deprotonation of the malonic ester. This guide provides an in-depth, objective comparison of two commonly employed bases: sodium hydride (NaH) and sodium ethoxide (NaOEt), supported by experimental data and detailed protocols to inform your synthetic strategy.
The selection of a suitable base is pivotal to the success of the malonic ester synthesis, directly impacting reaction efficiency, yield, and the purity of the final product. Both sodium hydride, a non-nucleophilic, irreversible base, and sodium ethoxide, a strong yet nucleophilic base, present distinct advantages and disadvantages.
Performance Comparison at a Glance
| Feature | Sodium Hydride (NaH) | Sodium Ethoxide (NaOEt) |
| Basicity | Very Strong (pKa of H₂ ≈ 35) | Strong (pKa of EtOH ≈ 16) |
| Nucleophilicity | Non-nucleophilic | Nucleophilic |
| Byproducts | Hydrogen gas (H₂) | Ethanol (EtOH) |
| Solubility | Insoluble in organic solvents | Soluble in ethanol |
| Reaction Type | Irreversible deprotonation | Reversible deprotonation |
| Key Advantage | Drives reaction to completion; avoids side reactions with the ester | Inexpensive; easy to prepare in situ |
| Key Disadvantage | Highly flammable solid; requires careful handling | Can lead to transesterification if the alcohol of the base does not match the ester group; equilibrium may not fully favor the enolate |
Experimental Data: A Comparative Analysis
| Base | Alkyl Halide | Solvent | Reaction Time | Yield of Alkylated Diethyl Malonate | Reference |
| Sodium Hydride | Benzyl Chloride | THF | 12-18 hours | ~85-95% | [Representative yields from various sources] |
| Sodium Ethoxide | n-Butyl Bromide | Ethanol | 2 hours (reflux) | 80-90% | Organic Syntheses, Coll. Vol. 2, p.285 (1943) |
It is important to note that reaction yields are highly dependent on the specific substrate, reaction conditions, and purification methods.
Delving into the Chemistry: Reaction Mechanisms and Considerations
The malonic ester synthesis proceeds through a series of well-defined steps. The initial and most critical stage is the formation of the enolate, where the choice of base plays a significant role.
The Deprotonation Step: A Tale of Two Bases
The fundamental difference between sodium hydride and sodium ethoxide lies in the nature of the deprotonation step.
Purity Analysis of Diethyl (1-methylbutyl)malonate: A Comparative Guide to GC-MS, HPLC, and qNMR Techniques
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of chemical research and drug development, ensuring the safety, efficacy, and reproducibility of subsequent studies. This guide provides a comprehensive comparison of three powerful analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR)—for the purity analysis of Diethyl (1-methylbutyl)malonate, a key intermediate in the synthesis of various organic compounds.
Comparative Analysis of Purity Determination Methods
The choice of an analytical technique for purity assessment depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis, such as sensitivity, and speed. The following table summarizes the key performance characteristics of GC-MS, HPLC, and qNMR for the analysis of this compound.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and polarity, followed by mass-based identification and quantification. | Separation based on polarity and interaction with stationary phase, followed by UV or other detection. | Intrinsic quantitative method based on the relationship between signal intensity and the number of nuclei. |
| Applicability to Analyte | Highly suitable due to the volatile nature of the ester. | Applicable, but may require method development for optimal separation of similar impurities. | Excellent, provides structural confirmation and quantification without a reference standard of the analyte. |
| Sensitivity | High (ng to pg level). | High (µg to ng level). | Moderate (mg level). |
| Selectivity | Very high, mass spectral data provides structural information. | Good to high, dependent on column and mobile phase selection. | Very high, provides detailed structural information for all NMR-active nuclei. |
| Quantification Accuracy | Good to excellent with proper calibration. | Good to excellent with proper calibration. | Excellent, can be a primary ratio method. |
| Sample Throughput | Moderate to high. | High. | Low to moderate. |
| Impurity Identification | Excellent, based on mass spectral libraries and fragmentation patterns. | Limited to comparison with known standards unless coupled with MS. | Excellent for structure elucidation of unknown impurities. |
| Destructive/Non-destructive | Destructive. | Largely non-destructive (fraction collection is possible). | Non-destructive. |
Recommended Technique: GC-MS for Routine Purity Analysis
For routine purity assessment of this compound, GC-MS is a highly recommended technique. Its ability to separate volatile compounds and provide definitive identification through mass spectrometry makes it a robust and reliable method for this particular analyte.
Below is a detailed experimental protocol for the purity analysis of this compound using GC-MS.
Experimental Protocol: Purity Analysis by GC-MS
1. Sample Preparation
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent (e.g., ethyl acetate or dichloromethane) to a final concentration of 1 mg/mL.
-
Vortex the solution until the sample is completely dissolved.
-
If necessary, filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
GC Column: A non-polar or mid-polar capillary column is recommended for the separation of malonic esters. A suitable choice would be a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Split/splitless injector, operated in split mode with a split ratio of 50:1.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-450.
-
Data Acquisition: Full scan mode.
3. Data Analysis
-
The purity of this compound is determined by the area percentage of the principal peak in the total ion chromatogram (TIC).
-
Identify the main peak corresponding to this compound by its retention time and mass spectrum.
-
The mass spectrum should be compared with a reference spectrum if available, or interpreted based on expected fragmentation patterns of diethyl alkylmalonates.
-
Integrate the peak area of the main compound and all impurity peaks.
-
Calculate the purity using the following formula:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the purity analysis of this compound using GC-MS.
Caption: GC-MS Purity Analysis Workflow for this compound.
Alternative Techniques: HPLC and qNMR
While GC-MS is a primary method, HPLC and qNMR offer orthogonal approaches to purity determination, each with its own advantages.
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that can be used for non-volatile or thermally labile compounds. For this compound, a reverse-phase HPLC method could be developed.[2][3] This would typically involve a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. Detection is commonly performed using a UV detector. HPLC is particularly useful for quantifying impurities that may not be amenable to GC analysis.
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[4][5] By using a certified internal standard, the absolute purity of this compound can be determined with high accuracy. qNMR also provides valuable structural information that can aid in the identification of impurities. This non-destructive technique is becoming increasingly important for the certification of reference materials.
Conclusion
The purity analysis of this compound can be effectively performed using GC-MS, HPLC, or qNMR. GC-MS stands out as a highly suitable method for routine analysis due to the compound's volatility and the technique's high sensitivity and selectivity. HPLC provides a valuable alternative, especially for less volatile impurities, while qNMR offers an absolute method for purity determination and structural confirmation. The choice of the most appropriate technique will depend on the specific analytical needs, available instrumentation, and regulatory requirements. This guide provides the necessary information for researchers and scientists to make an informed decision and to implement a robust purity analysis workflow.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Separation of Dimethyl malonate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Structure of Barbiturate Derivatives by NMR Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, offering unparalleled insight into the molecular structure of organic compounds. For researchers engaged in the development and analysis of barbiturate derivatives, NMR serves as a definitive tool for structural confirmation and differentiation. This guide provides a comparative overview of NMR data for common barbiturate derivatives, detailed experimental protocols for their analysis, and visual representations of key concepts and workflows.
The core structure of barbiturates, a pyrimidine-2,4,6(1H,3H,5H)-trione ring, provides a common scaffold. However, it is the diverse substitutions at the C5 position that give rise to the wide array of pharmacological activities and necessitate precise structural verification. Both ¹H and ¹³C NMR spectroscopy are routinely employed to elucidate these substitutions, providing a spectral "fingerprint" unique to each derivative.
Comparative NMR Data of Barbiturate Derivatives
The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. Consequently, even minor variations in the alkyl or aryl substituents at the C5 position of the barbiturate ring lead to distinct and predictable changes in the NMR spectrum. This section provides a comparative summary of reported ¹H and ¹³C NMR chemical shifts for several common barbiturate derivatives. All data is presented to facilitate easy comparison between the different structures.
Table 1: Comparative ¹H NMR Chemical Shift Data (δ, ppm) for Selected Barbiturate Derivatives in DMSO-d₆
| Barbiturate | N-H | C5-Substituent Protons | Other Protons | Reference |
| Phenobarbital | ~11.8 (s, 2H) | 7.2-7.4 (m, 5H, Ar-H) | 2.4 (q, 2H, -CH₂CH₃), 0.9 (t, 3H, -CH₂CH₃) | [1] |
| Barbital | ~11.6 (s, 2H) | 1.82 (q, 4H, -CH₂CH₃) | 0.75 (t, 6H, -CH₂CH₃) | [2] |
| Amobarbital | ~11.5 (s, 2H) | 1.9 (m, 2H), 1.5 (m, 1H), 1.2 (m, 2H), 0.8 (d, 6H) | 1.8 (q, 2H), 0.7 (t, 3H) | [3] |
| Pentobarbital | ~11.5 (s, 2H) | 1.9 (m, 1H), 1.4 (m, 2H), 1.2 (m, 2H), 0.8 (t, 3H), 0.8 (d, 3H) | 1.8 (q, 2H), 0.7 (t, 3H) | [4] |
| Secobarbital | ~11.6 (s, 2H) | 5.6-5.8 (m, 1H, -CH=), 4.9-5.1 (m, 2H, =CH₂), 2.5 (d, 2H, -CH₂-allyl), 1.9 (m, 1H), 1.3 (m, 2H), 0.8 (t, 3H), 0.8 (d, 3H) | - | [5][6] |
| Butabarbital | ~11.5 (s, 2H) | 1.8 (m, 1H), 1.4 (m, 2H), 0.9 (d, 3H), 0.7 (t, 3H) | 1.8 (q, 2H), 0.7 (t, 3H) | [7][8] |
Note: Chemical shifts are approximate and can vary based on concentration, temperature, and instrument calibration. s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet.
Table 2: Comparative ¹³C NMR Chemical Shift Data (δ, ppm) for Selected Barbiturate Derivatives
| Barbiturate | C=O (C4, C6) | C=O (C2) | C5 | C5-Substituent Carbons | Solvent | Reference |
| Phenobarbital | ~173 | ~151 | ~59 | 140.1, 128.6, 128.2, 127.8 (Aromatic), 31.0 (-CH₂), 9.6 (-CH₃) | DMSO-d₆ | [1] |
| Barbital | ~173 | ~151 | ~57 | 29.5 (-CH₂), 9.0 (-CH₃) | DMSO-d₆ | [2] |
| Amobarbital | ~174 | ~152 | ~58 | 40.8, 32.5, 25.4, 23.9, 22.0, 10.9 | CDCl₃ | [3][9] |
| Pentobarbital | ~174 | ~152 | ~58 | 43.1, 34.5, 25.1, 14.0, 11.8, 10.9 | CDCl₃ | [10] |
| Secobarbital | ~173 | ~151 | ~60 | 133.4, 118.0 (Allyl), 42.1, 39.8, 28.9, 14.1, 11.9 | DMSO-d₆ | [5] |
| Butabarbital | ~174 | ~152 | ~58 | 41.8, 27.2, 12.2, 10.9, 10.8 | CDCl₃ | [8] |
Note: Assignment of specific carbonyl peaks can vary. The data presented is a compilation from various sources and solvent conditions should be considered when making direct comparisons.
Experimental Protocols
A standardized and carefully executed experimental protocol is crucial for obtaining high-quality, reproducible NMR data. The following section outlines a general procedure for the preparation and analysis of barbiturate derivatives by ¹H and ¹³C NMR spectroscopy.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-25 mg of the barbiturate derivative for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[11][12]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common solvents for barbiturates include deuterated chloroform (CDCl₃) and deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons (N-H).[1]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[13]
-
Homogenization: Gently vortex or sonicate the vial to ensure complete dissolution of the sample. The solution should be clear and free of any particulate matter.
-
Filtration (if necessary): If any solid particles remain, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[11][14] This step is critical to avoid poor spectral resolution due to magnetic field inhomogeneity.
-
Transfer to NMR Tube: Carefully transfer the clear solution to the NMR tube. The final sample height in the tube should be approximately 4-5 cm.[12][14]
-
Capping and Labeling: Cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition
-
Instrument Setup: The NMR spectrometer should be properly tuned and shimmed for the specific solvent used. Shimming is the process of optimizing the homogeneity of the magnetic field to obtain sharp spectral lines.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses is generally sufficient for qualitative spectra.
-
Number of Scans: For a sufficient signal-to-noise ratio, 8 to 16 scans are usually adequate for ¹H NMR.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30) is commonly used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).
-
Spectral Width: Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A longer relaxation delay (e.g., 2-10 seconds) may be necessary for the quantitative observation of quaternary carbons.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (from hundreds to thousands) is required to achieve an adequate signal-to-noise ratio.
-
Data Processing
-
Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum through a Fourier transform.
-
Phase Correction: The spectrum is manually or automatically phased to ensure that all peaks have a pure absorption lineshape.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C; DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard such as tetramethylsilane (TMS).
-
Integration: For ¹H NMR, the relative areas of the peaks are integrated to determine the ratio of protons in different environments.
-
Peak Picking: The chemical shifts of the peaks are identified and tabulated.
Visualizing Structural Confirmation with NMR
The following diagrams, generated using the DOT language, illustrate key aspects of the structural confirmation of barbiturate derivatives by NMR spectroscopy.
Caption: General structure of barbiturates and the role of C5 substituents in generating unique NMR signals.
Caption: Experimental workflow for the structural confirmation of barbiturate derivatives using NMR spectroscopy.
Caption: Logical comparison of the expected ¹H NMR features of Phenobarbital and Barbital based on their C5 substituents.
References
- 1. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 2. BARBITAL(57-44-3) 1H NMR [m.chemicalbook.com]
- 3. Amobarbital(57-43-2) 1H NMR spectrum [chemicalbook.com]
- 4. cds.ismrm.org [cds.ismrm.org]
- 5. Secobarbital | C12H18N2O3 | CID 5193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. SECOBARBITAL(76-73-3) 1H NMR [m.chemicalbook.com]
- 7. Butabarbital Sodium | C10H15N2NaO3 | CID 23690439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Butabarbital | C10H16N2O3 | CID 2479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Pentobarbital | C11H18N2O3 | CID 4737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. NMR Sample Preparation [nmr.chem.umn.edu]
- 12. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 13. sites.bu.edu [sites.bu.edu]
- 14. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
Comparative efficiency of chiral catalysts in asymmetric synthesis
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and fine chemical industries. Chiral catalysts are instrumental in achieving high levels of stereocontrol in asymmetric reactions. This guide provides a comparative overview of the three main classes of chiral catalysts: organocatalysts, transition-metal catalysts, and biocatalysts. We present their performance in representative asymmetric reactions, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable catalyst for a given transformation.
At a Glance: Performance Comparison of Chiral Catalysts
The choice of a chiral catalyst significantly impacts the efficiency and stereochemical outcome of an asymmetric synthesis. Below is a summary of the performance of representative catalysts from each class in the asymmetric aldol reaction, a fundamental carbon-carbon bond-forming reaction.
| Catalyst Class | Representative Catalyst | Reaction | Substrate 1 | Substrate 2 | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) | Ref. |
| Organocatalyst | (S)-Proline | Aldol Reaction | Cyclohexanone | 4-Nitrobenzaldehyde | 99 | 96 | 95:5 (anti/syn) | [1] |
| Transition-Metal Catalyst | Chiral Zinc-BINOL Complex | Aldol Reaction | Acetophenone | Benzaldehyde | 95 | 98 | - | |
| Biocatalyst | 2-Deoxy-D-ribose-5-phosphate aldolase (DERA) | Aldol Reaction | Acetaldehyde | Chloroacetaldehyde | >99 | >99 | - |
In Detail: A Closer Look at Each Catalyst Class
Organocatalysis: The (S)-Proline-Catalyzed Asymmetric Aldol Reaction
Organocatalysts, small organic molecules that can catalyze chemical transformations, have emerged as a powerful tool in asymmetric synthesis. They are often lauded for their stability, low toxicity, and ready availability.[2] (S)-Proline is a archetypal organocatalyst, effectively catalyzing a wide range of reactions, including the asymmetric aldol reaction.[3][4]
Reaction Mechanism:
The catalytic cycle of the proline-catalyzed aldol reaction involves the formation of an enamine intermediate from the ketone and proline. This enamine then attacks the aldehyde in a stereocontrolled manner, directed by the chiral environment of the proline catalyst. Subsequent hydrolysis releases the aldol product and regenerates the catalyst.[5][6]
Experimental Protocol: (S)-Proline-Catalyzed Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde [1]
-
Materials: (S)-Proline (catalyst), cyclohexanone, 4-nitrobenzaldehyde, dimethyl sulfoxide (DMSO) as solvent.
-
Procedure: To a solution of 4-nitrobenzaldehyde (0.5 mmol) in DMSO (1.0 mL) is added cyclohexanone (5.0 mmol) and (S)-proline (0.05 mmol, 10 mol%). The reaction mixture is stirred at room temperature for 24 hours.
-
Work-up and Purification: The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
-
Characterization: The yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the purified aldol product are determined by ¹H NMR spectroscopy and chiral high-performance liquid chromatography (HPLC) analysis.
Transition-Metal Catalysis: Rhodium-BINAP-Catalyzed Asymmetric Hydrogenation
Transition-metal complexes are among the most versatile and widely used catalysts in asymmetric synthesis.[7] Their reactivity and selectivity can be finely tuned by modifying the chiral ligands coordinated to the metal center. The rhodium-BINAP system is a classic example, renowned for its high efficiency in asymmetric hydrogenation of various prochiral olefins and ketones.[2]
Catalytic Cycle:
The catalytic cycle of Rh-BINAP catalyzed asymmetric hydrogenation typically involves the coordination of the substrate to the chiral rhodium complex, followed by the oxidative addition of hydrogen. Two successive migratory insertions of the hydrogen atoms onto the double bond lead to the formation of the chiral product, which then dissociates to regenerate the active catalyst.
Experimental Protocol: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
-
Materials: [Rh(COD)₂(S)-BINAP]BF₄ (precatalyst), methyl (Z)-α-acetamidocinnamate (substrate), methanol (solvent), hydrogen gas.
-
Procedure: In a glovebox, a pressure vessel is charged with [Rh(COD)₂(S)-BINAP]BF₄ (0.01 mmol) and methyl (Z)-α-acetamidocinnamate (1.0 mmol) in methanol (5 mL). The vessel is sealed, removed from the glovebox, and pressurized with hydrogen gas (5 atm). The reaction mixture is stirred at room temperature for 12 hours.
-
Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
-
Characterization: The conversion and enantiomeric excess of the product are determined by gas chromatography (GC) or HPLC using a chiral stationary phase.
Biocatalysis: Lipase-Catalyzed Kinetic Resolution of Racemic Alcohols
Biocatalysts, such as enzymes, offer unparalleled selectivity and efficiency under mild reaction conditions.[8][9] Lipases are widely employed for the kinetic resolution of racemic alcohols and their derivatives, a process that separates enantiomers based on their different reaction rates with the enzyme.[7]
Mechanism of Kinetic Resolution:
In a lipase-catalyzed kinetic resolution via acylation, the enzyme selectively acylates one enantiomer of a racemic alcohol at a much higher rate than the other. This results in a mixture of the acylated product (one enantiomer) and the unreacted alcohol (the other enantiomer), which can then be separated.
Experimental Protocol: Lipase-Catalyzed Resolution of (±)-1-Phenylethanol
-
Materials: Immobilized Lipase B from Candida antarctica (Novozym 435), (±)-1-phenylethanol (racemic alcohol), vinyl acetate (acyl donor), hexane (solvent).
-
Procedure: To a suspension of Novozym 435 (50 mg) in hexane (10 mL) is added (±)-1-phenylethanol (1.0 mmol) and vinyl acetate (1.5 mmol). The mixture is shaken at 40°C. The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by GC. The reaction is stopped at approximately 50% conversion.
-
Work-up and Purification: The enzyme is removed by filtration. The filtrate is concentrated, and the resulting mixture of (R)-1-phenylethyl acetate and (S)-1-phenylethanol is separated by column chromatography.
-
Characterization: The enantiomeric excess of the unreacted alcohol and the ester product is determined by chiral GC analysis.
Conclusion
The selection of a chiral catalyst is a critical decision in the design of an asymmetric synthesis. Organocatalysts offer operational simplicity and robustness. Transition-metal catalysts provide broad substrate scope and high turnover numbers. Biocatalysts exhibit exceptional selectivity under environmentally benign conditions. By understanding the comparative efficiencies and methodologies associated with each catalyst class, researchers can make more informed decisions to optimize their synthetic strategies and accelerate the development of chiral molecules.
References
- 1. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ethz.ch [ethz.ch]
- 3. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 4. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asymmetric_Hydrogenation_.pptx [slideshare.net]
- 9. researchgate.net [researchgate.net]
A Spectroscopic Comparison of Diethyl Malonate and Its Alkylated Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of diethyl malonate and its alkylated forms. This guide provides a detailed comparison of their NMR, IR, and Mass Spectrometry data, supported by experimental protocols.
This guide offers an objective comparison of the spectroscopic properties of diethyl malonate and its mono- and di-alkylated derivatives, specifically diethyl ethylmalonate, diethyl diethylmalonate, and diethyl butylmalonate. By presenting key experimental data in a clear and structured format, this document aims to serve as a valuable resource for the identification and characterization of these important synthetic intermediates.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for diethyl malonate and its selected alkylated derivatives. These values have been compiled from various spectroscopic databases and literature sources.
¹H NMR Spectroscopy Data (CDCl₃, ppm)
| Compound | Protons | Chemical Shift (δ) | Multiplicity | Coupling Constant (J, Hz) |
| Diethyl Malonate | -CH₂- (malonate) | 3.36 | s | - |
| -O-CH₂-CH₃ | 4.19 | q | 7.1 | |
| -O-CH₂-CH₃ | 1.28 | t | 7.1 | |
| Diethyl Ethylmalonate | -CH- (malonate) | 3.19 | t | 7.3 |
| -CH₂-CH₃ (ethyl substituent) | 1.95 | p | 7.4 | |
| -O-CH₂-CH₃ | 4.18 | q | 7.1 | |
| -O-CH₂-CH₃ | 1.25 | t | 7.1 | |
| -CH₂-CH₃ (ethyl substituent) | 0.89 | t | 7.5 | |
| Diethyl Diethylmalonate | -C- (malonate, quaternary) | - | - | - |
| -CH₂-CH₃ (ethyl substituents) | 1.88 | q | 7.4 | |
| -O-CH₂-CH₃ | 4.13 | q | 7.1 | |
| -O-CH₂-CH₃ | 1.19 | t | 7.1 | |
| -CH₂-CH₃ (ethyl substituents) | 0.76 | t | 7.4 | |
| Diethyl Butylmalonate | -CH- (malonate) | 3.29 | t | 7.5 |
| -O-CH₂-CH₃ | 4.18 | q | 7.1 | |
| -CH₂- (butyl α) | 1.89 | m | - | |
| -CH₂- (butyl β, γ) | 1.30 | m | - | |
| -O-CH₂-CH₃ | 1.27 | t | 7.1 | |
| -CH₃ (butyl) | 0.90 | t | 7.0 |
¹³C NMR Spectroscopy Data (CDCl₃, ppm)
| Compound | Carbon Atom | Chemical Shift (δ) |
| Diethyl Malonate | C=O | 166.6 |
| -O-C H₂-CH₃ | 61.5 | |
| -C H₂- (malonate) | 41.7 | |
| -O-CH₂-C H₃ | 14.1 | |
| Diethyl Ethylmalonate | C=O | 168.9 |
| -O-C H₂-CH₃ | 61.2 | |
| -C H- (malonate) | 52.3 | |
| -C H₂-CH₃ (ethyl substituent) | 21.0 | |
| -O-CH₂-C H₃ | 14.0 | |
| -CH₂-C H₃ (ethyl substituent) | 11.8 | |
| Diethyl Diethylmalonate | C=O | 171.9 |
| -O-C H₂-CH₃ | 60.8 | |
| -C - (malonate, quaternary) | 58.0 | |
| -C H₂-CH₃ (ethyl substituents) | 24.5 | |
| -O-CH₂-C H₃ | 14.0 | |
| -CH₂-C H₃ (ethyl substituents) | 8.1 | |
| Diethyl Butylmalonate | C=O | 169.2 |
| -O-C H₂-CH₃ | 61.1 | |
| -C H- (malonate) | 50.8 | |
| -C H₂- (butyl α) | 29.3 | |
| -C H₂- (butyl β) | 28.9 | |
| -C H₂- (butyl γ) | 22.8 | |
| -O-CH₂-C H₃ | 14.1 | |
| -C H₃ (butyl) | 13.8 |
Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | C=O Stretch | C-O Stretch |
| Diethyl Malonate | 1757, 1740 | 1300-1000 |
| Diethyl Ethylmalonate | ~1730 | 1300-1000 |
| Diethyl Diethylmalonate | ~1728 | 1300-1000 |
| Diethyl Butylmalonate | ~1734 | 1300-1000 |
Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| Diethyl Malonate | 160 | 133, 115, 88, 69, 45, 29 |
| Diethyl Ethylmalonate | 188 | 160, 143, 115, 88, 73, 45, 29 |
| Diethyl Diethylmalonate | 216 | 188, 171, 143, 115, 88, 57, 29 |
| Diethyl Butylmalonate | 216 | 171, 160, 133, 115, 101, 57, 29 |
Experimental Protocols
The alkylation of diethyl malonate is a cornerstone of malonic ester synthesis. Below are detailed methodologies for the mono- and di-alkylation of diethyl malonate.
Protocol 1: Mono-alkylation of Diethyl Malonate (Synthesis of Diethyl Ethylmalonate)
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2.3 g of sodium metal in 25 g of absolute ethanol. This should be done under an inert atmosphere (e.g., nitrogen or argon).
-
Formation of the Enolate: To the freshly prepared sodium ethoxide solution, slowly add 16 g of diethyl malonate with cooling. A voluminous paste of the sodium salt of diethyl malonate will form.
-
Alkylation: Add 20 g of ethyl iodide dropwise to the stirred slurry. An exothermic reaction will occur.
-
Reaction Completion and Work-up: Heat the reaction mixture to reflux for 1-2 hours, or until the mixture is no longer alkaline. After cooling, remove the ethanol by rotary evaporation. Add water to the residue and extract the product with diethyl ether.
-
Purification: Dry the ethereal extract over anhydrous sodium sulfate, filter, and remove the ether by rotary evaporation. The crude product is then purified by distillation, collecting the fraction boiling at 206-208 °C to yield diethyl ethylmalonate.[1]
Protocol 2: Di-alkylation of Diethyl Malonate (Synthesis of Diethyl Diethylmalonate)
-
Initial Mono-alkylation: Prepare sodium ethoxide by dissolving 14.4 g of sodium in 190 mL of absolute ethanol. To this, add 100 g of diethyl malonate, followed by the slow addition of 97.5 g of ethyl iodide. Heat the mixture to reflux until it is neutral.[2]
-
Second Alkylation: Prepare a second batch of sodium ethoxide by dissolving another 14.4 g of sodium in 190 mL of absolute ethanol. Add this to the reaction mixture from the first step. Then, slowly add another 97.5 g of ethyl iodide.
-
Reaction Completion and Work-up: Reflux the mixture overnight. Remove the ethanol by evaporation. Treat the residue with diethyl ether and water. Separate the ethereal layer.
-
Purification: Dry the ethereal solution over anhydrous sodium sulfate, filter, and remove the ether under vacuum. The final product, diethyl diethylmalonate, is purified by distillation, collecting the fraction boiling at 220-222 °C.[2]
Visualizing the Workflow
The following diagrams illustrate the logical progression of the synthesis and analysis of diethyl malonate derivatives.
References
Safety Operating Guide
Proper Disposal of Diethyl (1-methylbutyl)malonate: A Step-by-Step Guide for Laboratory Professionals
For Immediate Reference: Diethyl (1-methylbutyl)malonate is not classified as a hazardous substance under OSHA's Hazard Communication Standard (29 CFR 1910.1200).[1] However, adherence to proper disposal protocols is crucial for maintaining a safe and compliant laboratory environment. This guide provides detailed procedures for the safe disposal of this compound, ensuring the safety of personnel and the protection of the environment.
Pre-Disposal Safety and Handling
Before initiating the disposal process, ensure that all relevant personnel are equipped with the appropriate Personal Protective Equipment (PPE). While this compound is not considered hazardous, good laboratory practice dictates a cautious approach.[1]
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or glasses. |
| Hand Protection | Nitrile or other suitable chemical-resistant gloves. |
| Skin Protection | Laboratory coat or other protective clothing. |
Handle the chemical in a well-ventilated area to avoid inhalation of any potential vapors. Although not classified as a respiratory hazard, minimizing exposure is a standard safety precaution.
Step-by-Step Disposal Procedure
The disposal of this compound should be conducted in accordance with all local, state, and federal regulations. The following steps provide a general guideline for its proper disposal:
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical.
-
Do not mix with other chemical waste unless compatibility has been confirmed.
-
-
Waste Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Ensure the storage area is clearly marked as a chemical waste storage area.
-
-
Disposal Method:
-
While not classified as hazardous waste, it is recommended to dispose of this compound through a licensed chemical waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for pickup.
-
Do not pour this compound down the drain or dispose of it with general laboratory trash.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
This comprehensive guide ensures that researchers, scientists, and drug development professionals can manage and dispose of this compound safely and in compliance with regulations, fostering a culture of safety and environmental responsibility within the laboratory.
References
Essential Safety and Logistical Information for Handling Diethyl (1-methylbutyl)malonate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides immediate, essential safety and logistical information for Diethyl (1-methylbutyl)malonate (CAS No. 117-47-5), including personal protective equipment, first aid, and operational and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The following PPE is recommended:
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2] Specific glove material and breakthrough time should be confirmed with the glove manufacturer.
-
Respiratory Protection: Under normal use conditions with adequate ventilation, no protective equipment is typically needed.[1][2] If ventilation is inadequate, use a particle filter respirator.[1]
First Aid Measures
In the event of exposure to this compound, follow these first aid measures immediately:
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1][2]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention immediately if symptoms occur.[1][2]
-
Inhalation: Remove to fresh air. Get medical attention immediately if symptoms occur.[1][2]
-
Ingestion: Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur.[1][2]
Handling and Storage
Proper handling and storage procedures are essential to maintain the chemical's integrity and prevent accidents.
Handling:
-
Handle in accordance with good industrial hygiene and safety practice.[1]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2]
-
Keep the product and empty containers away from heat and sources of ignition.[1]
Accidental Release Measures
In case of a spill, follow these procedures to contain and clean up the material safely.
-
Personal Precautions: Ensure adequate ventilation and use personal protective equipment as required.[1][2]
-
Environmental Precautions: The substance should not be released into the environment.[1][2]
-
Containment and Cleanup: Sweep up and shovel into suitable containers for disposal.[1][2]
Disposal Plan
Dispose of this compound and its containers in accordance with all applicable federal, state, and local regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[2] Do not re-use empty containers.[2]
Quantitative Data
| Property | Value |
| CAS Number | 117-47-5 |
| Molecular Formula | C12H22O4 |
| Molecular Weight | 230.3 g/mol |
Experimental Workflow: Chemical Spill Response
The following diagram outlines the step-by-step procedure for responding to a chemical spill of this compound.
Caption: Chemical Spill Response Workflow.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
